molecular formula C6H13N3O B1297797 Piperidine-3-carbohydrazide CAS No. 689758-90-5

Piperidine-3-carbohydrazide

Cat. No.: B1297797
CAS No.: 689758-90-5
M. Wt: 143.19 g/mol
InChI Key: ZKSMSCZAWFJIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-3-carbohydrazide is a useful research compound. Its molecular formula is C6H13N3O and its molecular weight is 143.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-9-6(10)5-2-1-3-8-4-5/h5,8H,1-4,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSMSCZAWFJIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332877
Record name piperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689758-90-5
Record name piperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Piperidine-3-Carbohydrazide from Piperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. When functionalized with a carbohydrazide moiety at the 3-position, the resulting piperidine-3-carbohydrazide becomes a versatile building block, primed for the synthesis of a diverse array of bioactive molecules, including potential treatments for neurodegenerative diseases like Alzheimer's.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of piperidine-3-carbohydrazide from its corresponding carboxylic acid, tailored for researchers, medicinal chemists, and professionals in drug development.

Strategic Overview: A Multi-Step Approach to a Versatile Intermediate

The direct conversion of a carboxylic acid to a carbohydrazide is challenging due to the low electrophilicity of the carboxyl carbon and the potential for acid-base reactions with hydrazine. Therefore, a more robust and reliable strategy involves a multi-step synthesis that proceeds through an activated intermediate. This guide will focus on the most common and effective pathway: the formation of a methyl ester intermediate, followed by hydrazinolysis. To ensure the regioselectivity of the reaction and prevent unwanted side reactions at the piperidine nitrogen, a temporary protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

The overall synthetic workflow can be visualized as a four-stage process:

G cluster_0 Overall Synthetic Workflow A Piperidine-3-Carboxylic Acid B N-Boc-Piperidine-3-Carboxylic Acid A->B  Boc Protection C Methyl N-Boc-Piperidine-3-Carboxylate B->C  Esterification D N-Boc-Piperidine-3-Carbohydrazide C->D  Hydrazinolysis E Piperidine-3-Carbohydrazide D->E  Deprotection

Caption: Overall workflow for the synthesis of piperidine-3-carbohydrazide.

Part 1: Protection of the Piperidine Nitrogen

Causality of Experimental Choice: The secondary amine of the piperidine ring is nucleophilic and can react with the activated carboxylic acid intermediate in subsequent steps, leading to undesired side products. The use of a Boc protecting group masks this nucleophilicity, ensuring that the reaction proceeds exclusively at the carboxylic acid moiety.

Experimental Protocol: N-Boc Protection
  • Dissolution: Dissolve piperidine-3-carboxylic acid (1 equivalent) in a suitable solvent such as a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium hydroxide (1.1 equivalents) to the solution and stir until all solids have dissolved. This deprotonates the carboxylic acid and neutralizes any hydrochloride salt of the starting material.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a cold 1 M solution of hydrochloric acid.

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-3-carboxylic acid as a white solid.

Part 2: Esterification of the Carboxylic Acid

Causality of Experimental Choice: The direct reaction of a carboxylic acid with hydrazine is often inefficient. Conversion of the carboxylic acid to its methyl ester provides a more electrophilic carbonyl carbon, facilitating a cleaner and higher-yielding subsequent reaction with hydrazine. Fischer esterification, using an excess of methanol in the presence of an acid catalyst, is a classic and effective method for this transformation.

Reaction Mechanism: Fischer Esterification

G cluster_0 Fischer Esterification Mechanism R-COOH N-Boc-Piperidine-3-Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) R-COOH->Protonated_Carbonyl H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Methanol Methanol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with Water Leaving Group Proton_Transfer->Water_Leaving_Group Ester_Cation Protonated Ester Water_Leaving_Group->Ester_Cation - H2O Ester Methyl N-Boc-Piperidine-3-Carboxylate Ester_Cation->Ester - H+

Caption: Mechanism of acid-catalyzed Fischer esterification.

Experimental Protocol: Methyl Ester Formation
  • Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (used in large excess as the solvent), add a catalytic amount of a strong acid such as sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralization and Work-up:

    • Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude methyl N-Boc-piperidine-3-carboxylate, which can be purified by column chromatography if necessary.

Part 3: Hydrazinolysis of the Methyl Ester

Causality of Experimental Choice: Hydrazinolysis is the nucleophilic acyl substitution of the ester's alkoxy group (-OCH₃) with a hydrazinyl group (-NHNH₂). Hydrazine hydrate is a common and effective reagent for this transformation. The reaction is typically carried out in an alcoholic solvent and may be heated to drive it to completion. This step is analogous to the synthesis of other carbohydrazides from their corresponding esters.[2][3]

Reaction Mechanism: Hydrazinolysis

G cluster_0 Hydrazinolysis Mechanism Ester Methyl N-Boc-Piperidine-3-Carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + Hydrazine Hydrazine Hydrazine (Nucleophile) Carbohydrazide N-Boc-Piperidine-3-Carbohydrazide Tetrahedral_Intermediate->Carbohydrazide - Methanol Methanol Methanol (Byproduct)

Caption: Mechanism of ester hydrazinolysis.

Experimental Protocol: Carbohydrazide Formation
  • Reaction Setup: Dissolve methyl N-Boc-piperidine-3-carboxylate (1 equivalent) in ethanol or methanol.

  • Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or reflux for 6-24 hours. The progress of the reaction can be monitored by TLC.

  • Isolation:

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • The crude N-Boc-piperidine-3-carbohydrazide can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

IntermediateMolecular FormulaMolecular Weight ( g/mol )
N-Boc-Piperidine-3-Carboxylic AcidC₁₁H₁₉NO₄229.27
(R)-1-Boc-piperidine-3-carbohydrazideC₁₁H₂₁N₃O₃243.30

Part 4: Deprotection to Yield the Final Product

Causality of Experimental Choice: The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. The Boc group is acid-labile and can be cleanly removed using a strong acid such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or by using hydrochloric acid in an organic solvent.

Experimental Protocol: Boc Deprotection
  • Reaction Setup: Dissolve N-Boc-piperidine-3-carbohydrazide (1 equivalent) in dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M) to the solution at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting product will be the salt of piperidine-3-carbohydrazide (e.g., trifluoroacetate or hydrochloride salt).

    • The salt can be triturated with diethyl ether to induce precipitation, filtered, and dried under vacuum.

    • If the free base is required, the salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃) followed by extraction with an appropriate organic solvent.

Characterization and Data

Expected Characterization of Piperidine-3-Carbohydrazide:

  • ¹H NMR: Signals corresponding to the piperidine ring protons, as well as exchangeable protons from the -NH and -NH₂ groups.

  • ¹³C NMR: Resonances for the carbon atoms of the piperidine ring and the carbonyl carbon of the carbohydrazide.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (C₆H₁₃N₃O, M.W. = 143.19 g/mol ).

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending vibrations.

Safety and Handling

  • Piperidine-3-carboxylic acid and its derivatives should be handled in a well-ventilated fume hood.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and all manipulations should be performed in a fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a dry environment and under an inert atmosphere.

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate care.

This guide provides a robust and reliable pathway for the synthesis of piperidine-3-carbohydrazide. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

  • A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. (n.d.). Scholars Research Library. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. Retrieved January 17, 2026, from [Link]

  • (R)-1-Boc-piperidine-3-carboxylic acid hydrazide | C11H21N3O3. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing. Retrieved January 17, 2026, from [Link]

  • Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (2022). PubMed. Retrieved January 17, 2026, from [Link]

Sources

Introduction: The Strategic Importance of Piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Piperidine-3-carbohydrazide

This guide provides an in-depth exploration of Piperidine-3-carbohydrazide, a heterocyclic compound of significant interest in modern medicinal chemistry. We will dissect its molecular architecture, physicochemical properties, synthesis, and reactivity. Crucially, this document will illuminate its role as a versatile scaffold in the discovery and development of novel therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This six-membered nitrogen-containing heterocycle offers a stable, three-dimensional framework that can be strategically functionalized to modulate biological activity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

Piperidine-3-carbohydrazide merges this valuable piperidine core with a reactive carbohydrazide functional group (-CONHNH₂). This combination creates a highly versatile building block for synthesizing a diverse library of derivatives. The carbohydrazide moiety serves as a key handle for introducing various pharmacophores through reactions like hydrazone formation, while the piperidine nitrogen allows for N-alkylation or N-arylation to further explore the chemical space.[4][5] This dual functionality makes it a cornerstone intermediate in the development of drugs targeting a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[6][7][8][9]

Table 1: Core Chemical Identity

Property Value Source
Chemical Formula C₆H₁₃N₃O [10]
Molecular Weight 143.19 g/mol [11]
IUPAC Name piperidine-3-carbohydrazide [10]

| CAS Number | 689758-90-5 |[12] |

Molecular Structure and Physicochemical Profile

Molecular Architecture

The foundational structure of Piperidine-3-carbohydrazide consists of a saturated six-membered piperidine ring. To minimize steric and torsional strain, this ring predominantly adopts a thermodynamically stable chair conformation .[12] The carbohydrazide substituent at the C3 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable.

Physicochemical Properties

The compound's properties are dictated by the interplay between the somewhat lipophilic piperidine ring and the polar carbohydrazide group.

  • Solubility: It exhibits moderate solubility in polar solvents like water and alcohols (e.g., ethanol, methanol).[12] This is attributed to the multiple hydrogen bond donor and acceptor sites within the molecule.

  • Hydrogen Bonding: The molecule possesses several sites capable of forming hydrogen bonds. The piperidine nitrogen can act as both a hydrogen bond donor (when protonated) and an acceptor. The carbohydrazide group offers a strong hydrogen bond acceptor (the carbonyl oxygen) and two donor sites (the -NH and -NH₂ protons).[12] This capacity for hydrogen bonding is critical for its interaction with biological targets.

Table 2: Key Physicochemical Parameters

Parameter Description Significance
Hydrogen Bond Donors 3 Influences solubility and receptor binding interactions.[12]
Hydrogen Bond Acceptors 3 Critical for forming non-covalent bonds with biological macromolecules.[12]
Polar Surface Area 67.2 Ų Affects membrane permeability and overall bioavailability.

| XLogP3 (Predicted) | -1.6 | Indicates a hydrophilic character, consistent with its solubility profile.[10] |

Synthesis and Purification

The most direct and common method for synthesizing Piperidine-3-carbohydrazide is the condensation reaction between a piperidine-3-carboxylic acid derivative and hydrazine.

Synthesis_Workflow start Piperidine-3-carboxylic acid (or its ester) process Reflux in Polar Solvent (e.g., Ethanol) start->process reagent Hydrazine Hydrate (N₂H₄·H₂O) reagent->process product Crude Piperidine-3-carbohydrazide process->product purify Purification product->purify final Pure Piperidine-3-carbohydrazide purify->final Recrystallization or Chromatography

Caption: General workflow for the synthesis of Piperidine-3-carbohydrazide.

Experimental Protocol: Synthesis from Piperidine-3-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis. The causality behind using an excess of hydrazine hydrate is to drive the equilibrium towards product formation in this nucleophilic acyl substitution reaction. Ethanol serves as an effective solvent for both reactants and facilitates the reaction under reflux conditions without being overly reactive.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add piperidine-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask to create a stirrable suspension.

  • Reagent Addition: Slowly add hydrazine hydrate (1.2-1.5 molar excess) to the mixture.[12]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[12]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation & Purification: The resulting crude solid is then purified. Recrystallization from an ethanol-water mixture is a common and effective method to yield the pure product.[12] Typical yields range from 70-85%.[12]

Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound.

Table 3: Summary of Spectroscopic Data

Technique Key Features and Assignments
¹H NMR Complex multiplets for piperidine ring protons (typically 1.3-3.8 ppm). Signals for N-H protons of the hydrazide group.[12]
IR Spectroscopy Strong C=O stretch (amide carbonyl) around 1640-1680 cm⁻¹. N-H stretching bands in the 3200-3400 cm⁻¹ region.[12]

| Mass Spectrometry | Molecular ion peak [M]⁺ corresponding to the molecular weight. Characteristic fragmentation patterns include the loss of the hydrazide group.[12] |

Protocol: NMR Sample Preparation and Analysis

This protocol is self-validating as it includes an internal standard (TMS) for accurate chemical shift referencing, ensuring reproducibility and comparability of data across different instruments.

  • Sample Preparation: Dissolve 5-10 mg of purified Piperidine-3-carbohydrazide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Chemical Reactivity and Derivatization Potential

Piperidine-3-carbohydrazide is a foundational intermediate primarily due to its versatile reactivity, which allows for the creation of extensive compound libraries.

Reactivity_Diagram cluster_hydrazide Reactions at Carbohydrazide cluster_piperidine Reactions at Piperidine Nitrogen core Piperidine-3-carbohydrazide hydrazone Hydrazone Derivatives core->hydrazone n_sub N-Substituted Derivatives core->n_sub aldehyde Aldehydes / Ketones aldehyde->hydrazone Condensation alkyl_halide Alkyl/Aryl Halides alkyl_halide->n_sub N-Alkylation / N-Arylation

Caption: Key reactive sites and derivatization pathways for Piperidine-3-carbohydrazide.

  • Hydrazone Formation: The terminal -NH₂ of the carbohydrazide group readily undergoes condensation reactions with various aldehydes and ketones. This is one of the most powerful methods for introducing diverse aromatic and heterocyclic moieties, leading to the synthesis of piperidine-3-carbohydrazide-hydrazones.[6]

  • N-Substitution: The secondary amine of the piperidine ring is nucleophilic and can be functionalized through reactions like N-alkylation or N-acylation. This allows for the modulation of lipophilicity and steric properties, which can significantly impact biological activity.[4]

  • Other Reactions: The compound can also undergo oxidation to yield carbonyl derivatives or reduction to form amines.[12]

Applications in Drug Discovery

The true value of Piperidine-3-carbohydrazide is realized in its application as a scaffold for biologically active molecules. Its derivatives have been investigated for a multitude of therapeutic targets.

Neurodegenerative Diseases

Derivatives of Piperidine-3-carbohydrazide have shown significant promise as multifunctional agents for Alzheimer's disease.[6] By synthesizing hydrazone derivatives, researchers have developed compounds that exhibit potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in Alzheimer's pathology.[6] Certain derivatives also inhibit the self-aggregation of amyloid-beta (Aβ) peptides and possess antioxidant properties, tackling multiple facets of the disease.[6][12] For instance, specific nitro-substituted hydrazones showed potent activity against both cholinesterases and Aβ aggregation.[6]

Anticancer Agents

The scaffold has been used to design and synthesize novel inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis and proliferation.[7] By coupling the piperidine-carbohydrazide core with an oxindole moiety, researchers have created potent VEGFR-2 inhibitors, with some compounds showing greater activity than the reference drug Sorafenib.[7]

Antifungal Agents

New derivatives bearing a quinazolinyl moiety have been developed and evaluated for their fungicidal activities against significant agricultural fungi.[8] Specific compounds demonstrated excellent in vitro inhibition of Rhizoctonia solani and Verticillium dahliae, with one lead compound also showing potent in vivo efficacy. The mechanism of action was identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration.[8]

Conclusion

Piperidine-3-carbohydrazide is far more than a simple chemical intermediate; it is a strategically designed building block that leverages the proven benefits of the piperidine scaffold while offering the synthetic versatility of the carbohydrazide functional group. Its robust synthesis, well-defined chemical properties, and vast derivatization potential make it an invaluable tool for medicinal chemists. The successful development of potent cholinesterase inhibitors, VEGFR-2 inhibitors, and antifungal agents from this core structure underscores its enduring importance and high potential in the ongoing quest for novel therapeutics. This guide serves as a foundational resource for scientists aiming to harness the power of this privileged scaffold in their research and development endeavors.

References

  • PubMed. (n.d.). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Available from: [Link]

  • PubChem. (n.d.). 2-Oxopiperidine-3-carbohydrazide. Available from: [Link]

  • PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Available from: [Link]

  • PubChem. (n.d.). Piperidine-4-carbohydrazide. Available from: [Link]

  • PubChemLite. (n.d.). Piperidine-3-carbohydrazide (C6H13N3O). Available from: [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • PubMed. (2024, September 18). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Available from: [Link]

  • University of Arizona. (2017, June 14). Piperidine-based drug discovery. Available from: [Link]

  • PubMed. (2024, August 7). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]

  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Available from: [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Available from: [Link]

  • ResearchGate. (n.d.). The scope of various piperidine derivatives. Reaction conditions:... | Download Scientific Diagram. Available from: [Link]

  • IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest.. Available from: [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Available from: [Link]

Sources

A Technical Guide to the Synthesis and Identification of Piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis, purification, and rigorous identification of Piperidine-3-carbohydrazide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind the chosen methodologies, ensuring a reproducible and verifiable outcome.

Core Identification and Synthesis Strategy

Piperidine-3-carbohydrazide is a functionalized heterocyclic compound with potential applications in medicinal chemistry as a building block for more complex molecules.[1][2]

CAS Number and Molecular Formula

The compound is identified by the following key identifiers:

  • CAS Number : 689758-90-5[3][4]

  • Molecular Formula : C₆H₁₃N₃O[3]

  • Molecular Weight : 143.19 g/mol [3]

  • IUPAC Name : piperidine-3-carbohydrazide[3]

Rationale for Synthesis: The Hydrazinolysis Pathway

The most direct and reliable method for preparing Piperidine-3-carbohydrazide is through the hydrazinolysis of an appropriate piperidine-3-carboxylic acid ester, such as ethyl or methyl piperidine-3-carboxylate. This reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester.[5][6]

The choice of an ester as the starting material is strategic. Esters are generally stable, easy to handle, and their reaction with hydrazine hydrate under reflux conditions is typically clean, high-yielding, and proceeds with the formation of a volatile alcohol byproduct (ethanol or methanol), which simplifies purification.[7] The reaction is robust and commonly used for the synthesis of various carbohydrazides.[6]

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product cluster_byproduct Byproduct start Ethyl Piperidine-3-carboxylate reaction Reflux in Ethanol start->reaction Nucleophilic Acyl Substitution reagent Hydrazine Hydrate (N₂H₄·H₂O) reagent->reaction product Piperidine-3-carbohydrazide byproduct Ethanol + Water reaction->product reaction->byproduct

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each stage includes checkpoints to ensure the reaction is proceeding as expected before moving to the next phase.

Materials and Reagents
  • Ethyl piperidine-3-carboxylate

  • Hydrazine hydrate (80% solution in water or anhydrous)

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

A Note on Safety: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[8][9] It can be fatal if inhaled and is toxic in contact with skin.[10] Always handle hydrazine hydrate inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[11][12]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl piperidine-3-carboxylate (1 equivalent) in absolute ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.5 to 2.0 molar equivalents) to the solution.[13] Using a slight excess of hydrazine ensures the reaction goes to completion. The reaction is often exothermic; add the hydrazine hydrate slowly if necessary.[14]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-8 hours. The progress of the reaction should be monitored.

    • Expert Insight (Self-Validation): Monitor the reaction using TLC (e.g., 10% methanol in dichloromethane). The disappearance of the starting ester spot and the appearance of a new, more polar product spot (which will have a lower Rf value) indicates reaction progression.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Product Isolation and Purification:

    • The crude product will often crystallize upon concentration. If it remains an oil, it can be triturated with cold diethyl ether to induce crystallization.

    • Filter the solid product using a Büchner funnel and wash with a small amount of cold diethyl ether to remove any non-polar impurities.

    • For higher purity, the product can be recrystallized from an ethanol/water mixture.[3] Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Dry the purified white crystalline product under vacuum to yield Piperidine-3-carbohydrazide.

Structural Identification and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure. The following data are predicted based on the known spectroscopic behavior of the piperidine ring and the carbohydrazide functional group.[5][15][16]

G cluster_analytical Analytical Techniques cluster_data Obtained Data Start Synthesized & Purified Product MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Confirmation Structural Confirmation of Piperidine-3-carbohydrazide MS_Data->Confirmation NMR_Data->Confirmation IR_Data->Confirmation

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Piperidine-3-carbohydrazide (C₆H₁₃N₃O), the expected values are:

  • Molecular Weight : 143.19

  • Monoisotopic Mass : 143.10587 Da[17]

  • Expected Ion Peaks (ESI+) :

    • [M+H]⁺: m/z 144.11315[17]

    • [M+Na]⁺: m/z 166.09509[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands are summarized below.[16]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3250N-H Stretch (asymmetric & symmetric)-NH₂ and -NH- of hydrazide
3300-3100N-H StretchPiperidine N-H
2950-2850C-H StretchAliphatic CH₂
1680-1630C=O Stretch (Amide I)Carbonyl of hydrazide
1650-1580N-H Bend-NH₂ Scissoring
  • Expert Insight: The presence of strong absorptions in the N-H stretching region and a prominent C=O stretch, combined with the absence of the characteristic ester C=O stretch (around 1735 cm⁻¹), provides strong evidence for a successful conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.2 - 3.4Multiplet2HProtons on C2 and C6 adjacent to NH
~2.5 - 2.8Multiplet2HProtons on C2 and C6 adjacent to CH
~2.4 - 2.6Multiplet1HProton on C3
~1.5 - 1.9Multiplet4HProtons on C4 and C5
VariableBroad Singlet3H-NH-NH₂ protons (exchangeable with D₂O)
VariableBroad Singlet1HPiperidine -NH proton (exchangeable with D₂O)

Note: Chemical shifts are approximate and can vary based on solvent and pH. The protons of the piperidine ring form a complex, overlapping system of multiplets.[18]

Chemical Shift (δ, ppm)Carbon Assignment
~175C=O (Carbonyl)
~45-50C2, C6
~40-45C3
~25-30C4, C5

Summary and Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and identification of Piperidine-3-carbohydrazide. By following the detailed protocols for synthesis via hydrazinolysis and confirming the product's identity through a combination of mass spectrometry, IR spectroscopy, and NMR analysis, researchers can confidently produce and validate this valuable chemical intermediate. The emphasis on causality and self-validating checkpoints within the workflow ensures a high degree of scientific integrity and reproducibility.

References

  • IP Indexing. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Available at: [Link]

  • PubMed. (2024, September 18). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • PubMed. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Available at: [Link]

  • NIST. Carbohydrazide - NIST WebBook. Available at: [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]

  • ResearchGate. (2025, August 10). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • Der Pharma Chemica. Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Available at: [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • Thermo Fisher Scientific. (2010, April 19). Hydrazine hydrate - SAFETY DATA SHEET. Available at: [Link]

  • International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available at: [Link]

  • Lanxess. Hydrazine Hydrate. Available at: [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • PubChem. Piperidine-3-carbohydrazide (C6H13N3O). Available at: [Link]

  • Organic Syntheses. Carbazic acid, ethyl ester. Available at: [Link]

  • Google Patents. CN103408454A - Preparation method of hydrazide compound.

Sources

An In-depth Technical Guide to the Solubility and Stability of Piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Characterizing Piperidine-3-carbohydrazide

Piperidine-3-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a piperidine ring and a carbohydrazide functional group, makes it a valuable scaffold for developing novel therapeutics, particularly in the realm of neurodegenerative diseases where its derivatives have been explored as potential acetylcholinesterase inhibitors.[1][2] The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for characterizing these two attributes for Piperidine-3-carbohydrazide, blending established principles with actionable, field-proven protocols. Our focus is not merely on what to measure, but why and how these measurements form the bedrock of successful drug development.

Physicochemical Foundation of Piperidine-3-carbohydrazide

A molecule's behavior in solution and under stress is dictated by its structure. Piperidine-3-carbohydrazide (C₆H₁₃N₃O) possesses key features that govern its solubility and stability profile.[1][3]

  • The Piperidine Ring: This saturated heterocycle generally imparts good metabolic stability and can modulate lipophilicity.[4] In its most stable chair conformation, it provides a three-dimensional framework that influences crystal packing and receptor binding.[1]

  • The Carbohydrazide Moiety (-CONHNH₂): This functional group is the primary driver of the molecule's hydrophilic character. It is rich in hydrogen bond donors and acceptors, suggesting a propensity for interaction with polar solvents like water.[1] However, the hydrazide group can also be a site of chemical instability, susceptible to hydrolysis and oxidation.

  • Hydrogen Bonding Capacity: With multiple hydrogen bond donor and acceptor sites, intermolecular hydrogen bonding is significant.[1] This influences the compound's melting point, crystal lattice energy, and its ability to dissolve in protic solvents.

A summary of its key computed and known properties is presented below.

PropertyValueSource
Molecular FormulaC₆H₁₃N₃O[1][3]
Molecular Weight143.19 g/mol [1][5]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count3[1]
Topological Polar Surface Area67.2 Ų[1]
Predicted LogP (XlogP)-1.6[3]
General SolubilityModerate in polar solvents; enhanced in water.[1]

This profile suggests a compound that is polar and likely to favor aqueous environments, a crucial characteristic for many biological applications.

Aqueous Solubility Profiling: Beyond a Single Number

Solubility is a critical determinant of a drug's bioavailability. For a research compound like Piperidine-3-carbohydrazide, a multi-faceted approach to solubility assessment is essential. It is known to have moderate solubility in polar solvents, which is enhanced in water due to its hydrophilic functional groups.[1]

The "Why": Equilibrium vs. Kinetic Solubility

It is a common pitfall to rely on a single solubility value. In early-stage research, it is vital to distinguish between two key types of solubility:

  • Equilibrium Solubility (Thermodynamic): This is the true saturation point of a compound in a solvent after an extended period, where the dissolved and solid-state forms are in equilibrium. It is the gold standard for defining a molecule's intrinsic solubility and is crucial for formulation development.

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), begins to precipitate in an aqueous medium. This value is more representative of conditions in high-throughput screening (HTS) assays and can highlight potential issues with compound precipitation in biological testing.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the definitive method for establishing the thermodynamic aqueous solubility of Piperidine-3-carbohydrazide. Its trustworthiness lies in its direct measurement of the compound at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid Piperidine-3-carbohydrazide to a series of vials containing buffered aqueous solutions (e.g., pH 5.0, 7.4, and 9.0) to assess the impact of pH on the ionizable piperidine nitrogen.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) on a shaker or rotator. The key is to allow sufficient time to reach equilibrium, which can range from 24 to 72 hours. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is necessary to validate that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Subsequently, filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) or centrifuge at high speed (e.g., >14,000 rpm) to remove all particulate matter. This step is critical to avoid artificially inflated results.

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of dissolved Piperidine-3-carbohydrazide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A standard calibration curve must be run in parallel.

Diagram: Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to buffer vials B Agitate at constant T (24-72 hours) A->B C Centrifuge or Filter (0.22 µm) B->C D Dilute Supernatant C->D E Analyze via validated HPLC-UV D->E

Caption: Shake-flask method workflow for solubility.

Chemical Stability Profiling: A Forced Degradation Approach

Understanding a molecule's stability is paramount for determining storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts.[7] Forced degradation studies, as mandated by ICH guidelines, are the industry standard for rapidly assessing the intrinsic stability of a drug substance.[8][9] These studies subject the molecule to conditions more severe than those it would encounter during storage.[7]

The "Why": Probing for Molecular Liabilities

The goal of forced degradation is to intentionally degrade the compound to a modest extent (typically 5-20%). This allows for:

  • Identification of Degradation Products: Understanding what the compound breaks down into.

  • Pathway Elucidation: Determining the chemical reactions that cause degradation.

  • Development of Stability-Indicating Methods: Ensuring the primary analytical method (e.g., HPLC) can separate the parent compound from all potential degradants, which is crucial for accurate stability monitoring over time.[9]

Experimental Protocol: Multi-Condition Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of Piperidine-3-carbohydrazide under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a solution of Piperidine-3-carbohydrazide in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) should be kept under refrigerated conditions.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.[9]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.[9] The carbohydrazide moiety may be particularly susceptible to hydrolysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).[7] Hydrazide and piperidine functional groups can be prone to oxidation.

    • Thermal Degradation: Store a solution and a solid sample at an elevated temperature (e.g., 70 °C).[8]

    • Photostability: Expose a solution and a solid sample to a light source that provides combined visible and UV output, as specified by ICH Q1B guidelines.[8] A dark control should be run in parallel.

  • Time-Point Sampling: Store the stressed samples at a controlled temperature (e.g., 40-50 °C for hydrolytic/oxidative studies) and draw samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with detectable degradation without consuming all the parent compound.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to halt the degradation reaction. For example, the HCl sample can be neutralized with NaOH and vice versa.

  • Analysis: Analyze all samples (including the time-zero and control samples) by a high-resolution analytical technique, primarily HPLC with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS).

    • HPLC-PDA: To quantify the loss of the parent peak and the appearance of new peaks (degradants). The PDA detector helps assess peak purity.

    • LC-MS: To obtain the mass-to-charge ratio (m/z) of the degradation products, providing crucial clues for their structural identification.[10]

Diagram: Forced Degradation Experimental Design

G cluster_stress Stress Conditions Compound Piperidine-3-carbohydrazide (1 mg/mL Stock) Acid Acidic (0.1 M HCl) Compound->Acid Base Basic (0.1 M NaOH) Compound->Base Oxid Oxidative (3% H₂O₂) Compound->Oxid Therm Thermal (70°C) Compound->Therm Photo Photolytic (ICH Q1B) Compound->Photo Analysis LC-PDA-MS Analysis (Quantification & Identification) Acid->Analysis Time Points Base->Analysis Time Points Oxid->Analysis Time Points Therm->Analysis Time Points Photo->Analysis Time Points

Caption: Logic flow for a forced degradation study.

Anticipated Degradation Pathways

Based on the structure of Piperidine-3-carbohydrazide, several degradation pathways can be hypothesized:

  • Hydrolysis of the Carbohydrazide: This is a likely pathway under both acidic and basic conditions, which would cleave the amide bond to yield Piperidine-3-carboxylic acid and hydrazine. Hydrazine itself is a reactive and potentially toxic species, making this pathway critical to monitor.

  • Oxidation: The hydrazide moiety can be oxidized. Similarly, the nitrogen atom in the piperidine ring could be oxidized to an N-oxide, a common metabolic pathway.[4]

Conclusion and Forward Look

This guide provides a foundational, scientifically rigorous framework for assessing the solubility and stability of Piperidine-3-carbohydrazide. By implementing these detailed protocols, researchers can generate the high-quality, reproducible data necessary to de-risk their programs and make informed decisions. The true value of these studies lies not in the data points themselves, but in the deep molecular understanding they provide. This knowledge is indispensable for optimizing formulations, establishing appropriate storage and handling procedures, and ultimately, advancing promising compounds like Piperidine-3-carbohydrazide from the laboratory bench to potential clinical application.

References

  • PubChem. 2-Oxopiperidine-3-carbohydrazide. Available at: [Link]

  • PubChem. Piperidine-4-carbohydrazide. Available at: [Link]

  • Prajapati, M. et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Szerkus, O. et al. (2017). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health (NIH). Available at: [Link]

  • Alsante, K. M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • PubChemLite. Piperidine-3-carbohydrazide (C6H13N3O). Available at: [Link]

  • Sayar, G. et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed. Available at: [Link]

  • Foley, D. J. et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

  • Panda, S. S. et al. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • Shinde, P. L. et al. (2019). Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • Khan, R. A. et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. ScienceDirect. Available at: [Link]

  • Sayar, G. et al. (2022). N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. ResearchGate. Available at: [Link]

  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Zhou, G. et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • Wsol, M. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Ahn, Y. H. et al. (2002). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. Available at: [Link]

Sources

Spectroscopic Profile of Piperidine-3-carbohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for Piperidine-3-carbohydrazide (C₆H₁₃N₃O), a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics of this compound. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the chemical behavior of this molecule.

Molecular Structure and Physicochemical Properties

Piperidine-3-carbohydrazide is a bifunctional molecule incorporating a saturated piperidine ring and a carbohydrazide moiety. This unique combination of a cyclic secondary amine and a hydrazide group imparts specific chemical properties and reactivity, making it a versatile scaffold in the synthesis of novel pharmaceutical agents.

Table 1: Physicochemical Properties of Piperidine-3-carbohydrazide

PropertyValueSource
Molecular Formula C₆H₁₃N₃O[1]
Monoisotopic Mass 143.10587 Da[1]
Molecular Weight ~143.18 g/mol [2]
Predicted XlogP -1.6[1]

The synthesis of Piperidine-3-carbohydrazide is typically achieved through the reaction of a piperidine-3-carboxylic acid derivative with hydrazine hydrate.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For Piperidine-3-carbohydrazide, electron impact (EI) or electrospray ionization (ESI) can be employed.

Molecular Ion and Adducts

Under typical MS conditions, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of approximately 143, corresponding to the intact molecule.[2] In ESI-MS, common adducts are also observed, which can aid in confirming the molecular weight.

Table 2: Predicted m/z Values for Common Adducts of Piperidine-3-carbohydrazide

AdductPredicted m/z
[M+H]⁺144.11315
[M+Na]⁺166.09509
[M+K]⁺182.06903
[M-H]⁻142.09859
Data sourced from PubChem.[1]
Fragmentation Pathways

The fragmentation of Piperidine-3-carbohydrazide is predictable and provides significant structural information. The primary fragmentation events involve the cleavage of the carbohydrazide group and fragmentation of the piperidine ring. A common pathway includes the loss of the hydrazide group, resulting in a fragment with a mass loss of 45 units.[2] The stability of the six-membered heterocyclic ring often leads to the piperidine-containing fragment being the base peak.[2]

Below is a DOT script representation of the expected fragmentation workflow.

G cluster_0 Fragmentation Workflow M Piperidine-3-carbohydrazide (m/z = 143) F1 Loss of Hydrazide Group (-NHNH₂CO, -45 Da) M->F1 Frag1 Piperidine-3-yl cation (m/z = 98) F1->Frag1 F2 Ring Fragmentation Frag1->F2 Frag2 Smaller Ring Fragments F2->Frag2

Caption: Proposed Mass Spectrometry Fragmentation of Piperidine-3-carbohydrazide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Piperidine-3-carbohydrazide is characterized by distinct absorption bands corresponding to the N-H, C=O, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for Piperidine-3-carbohydrazide

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
3200-3400N-H (piperidine and hydrazide)StretchingMedium to Strong, Broad
2800-3000C-H (aliphatic)StretchingMedium
1640-1680C=O (amide I)StretchingStrong
1550-1650N-HBendingMedium
1100-1300C-NStretchingMedium
Data is based on typical values for these functional groups.[2][4]

The broad band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations from both the piperidine ring and the hydrazide group.[2] The strong absorption between 1640-1680 cm⁻¹ is a clear indicator of the carbonyl group of the carbohydrazide moiety.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Piperidine-3-carbohydrazide will display signals corresponding to the protons on the piperidine ring and the hydrazide group. The piperidine ring protons are expected to appear as complex multiplets due to spin-spin coupling and the chair conformation of the ring, which results in chemically non-equivalent axial and equatorial protons.[2][5]

Table 4: Predicted ¹H NMR Chemical Shifts for Piperidine-3-carbohydrazide

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Piperidine Ring Protons (CH₂)1.37 - 3.73Complex Multiplets
Piperidine N-HVariable (broad)Singlet (broad)
Hydrazide N-HVariable (broad)Singlets (broad)
Predicted shifts are based on available data for similar structures.[2]

The exact chemical shifts and coupling patterns can be influenced by the solvent used and the concentration of the sample. Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable in definitively assigning the proton and carbon signals of the piperidine ring.[5]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts for Piperidine-3-carbohydrazide

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Carbohydrazide)~170
Piperidine Ring Carbons (CH₂)20 - 50
Piperidine Ring Carbon (CH)~40-50
Predicted shifts are based on typical values for piperidine and amide functionalities.[6][7]

The carbonyl carbon of the hydrazide group will appear as a distinct peak in the downfield region of the spectrum. The carbons of the piperidine ring will resonate in the aliphatic region.

Experimental Protocols

Sample Preparation for NMR
  • Weigh approximately 5-10 mg of Piperidine-3-carbohydrazide.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Sample Preparation for IR (KBr Pellet)
  • Grind a small amount (1-2 mg) of Piperidine-3-carbohydrazide with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Sample Preparation for Mass Spectrometry (ESI)
  • Prepare a dilute solution of Piperidine-3-carbohydrazide (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and common adducts.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of Piperidine-3-carbohydrazide. The combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy allows for unambiguous confirmation of the molecular structure. This information is essential for researchers working with this compound, ensuring the integrity of their starting materials and the correct interpretation of their experimental results in the pursuit of novel therapeutics.

References

  • ResearchGate. The mass spectrum and fragmentation pattern of hydrazone 1. [Link]

  • Scholars Research Library. (2014). A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. [Link]

  • ResearchGate. The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). [Link]

  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

  • National Institutes of Health. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • Supporting Information. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

  • Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • National Institutes of Health. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • PubChem. Piperidine-3-carbohydrazide (C6H13N3O). [Link]

Sources

The Genesis and Evolution of Piperidine Carbohydrazides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Convergence of Scaffolds

In the landscape of medicinal chemistry, the piperidine ring and the carbohydrazide functional group each hold a distinguished legacy. Piperidine, a ubiquitous saturated heterocycle first isolated in 1850, forms the structural core of numerous natural alkaloids and synthetic pharmaceuticals, prized for its conformational flexibility and ability to engage in crucial receptor interactions.[1] The carbohydrazide moiety, a derivative of hydrazine, gained prominence with the serendipitous discovery of the anti-tuberculosis agent isoniazid in the 1950s, revealing its potential as a versatile pharmacophore and a key building block for heterocyclic synthesis.[2] This guide charts the historical trajectory and discovery of piperidine carbohydrazides, a class of compounds born from the convergence of these two pivotal scaffolds, and provides an in-depth technical exploration of their synthesis, biological activities, and burgeoning therapeutic applications.

Part 1: Foundational Histories - Two Pillars of Modern Medicinal Chemistry

The Piperidine Moiety: From Black Pepper to Blockbuster Drugs

The story of piperidine begins with its isolation from piperine, the compound responsible for the pungency of black pepper, by the Scottish chemist Thomas Anderson in 1850.[3] Industrially, piperidine is now primarily produced through the hydrogenation of pyridine.[3] The piperidine ring is a cornerstone of drug design, present in over twenty classes of pharmaceuticals.[1] Its chair-like conformation allows for precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions.

Evolution of Piperidine Synthesis: A Methodological Overview

The synthesis of substituted piperidines has evolved significantly over the past century, driven by the need for stereochemical control and functional group tolerance. Early methods often relied on the reduction of pyridine derivatives.[4] Modern organic chemistry has introduced a diverse toolkit for piperidine synthesis, including intramolecular cyclization reactions, multicomponent reactions, and catalytic asymmetric methods.[5]

graph "Evolution_of_Piperidine_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Pyridine_Reduction [label="Pyridine Reduction\n(Early Methods)"]; Intramolecular_Cyclization [label="Intramolecular Cyclization"]; Multi_Component_Reactions [label="Multi-Component Reactions"]; Catalytic_Asymmetric_Synthesis [label="Catalytic Asymmetric Synthesis"];

Pyridine_Reduction -> Intramolecular_Cyclization [label="Increased Complexity"]; Intramolecular_Cyclization -> Multi_Component_Reactions [label="Improved Efficiency"]; Multi_Component_Reactions -> Catalytic_Asymmetric_Synthesis [label="Stereochemical Control"]; }

Caption: Key advancements in the synthesis of piperidine derivatives.
The Carbohydrazide Functional Group: A Legacy Forged in the Fight Against Tuberculosis

While the first hydrazides were synthesized in 1895, the therapeutic potential of this class of compounds remained largely unexplored until the mid-20th century.[6] The discovery of isoniazid's potent activity against Mycobacterium tuberculosis in the early 1950s was a watershed moment.[2] This finding ignited a surge of research into hydrazide-based compounds, revealing their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[7]

The carbohydrazide moiety (R-CO-NH-NH2) is a versatile synthon in organic synthesis, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. This reactivity has been extensively exploited to generate large libraries of diverse molecular structures for biological screening.[8]

Part 2: The Convergence - Synthesis and Therapeutic Exploration of Piperidine Carbohydrazides

The logical progression of medicinal chemistry led to the combination of the piperidine and carbohydrazide scaffolds, aiming to harness the favorable properties of both. While a singular "discovery" moment for this class is not clearly demarcated in the historical record, the proliferation of research in recent decades points to a growing appreciation of their therapeutic potential. A common and foundational synthetic route involves the reaction of a piperidine-containing carboxylic acid ester with hydrazine hydrate.

General Synthetic Protocol: Formation of the Piperidine Carbohydrazide Core

The synthesis of the piperidine carbohydrazide core is typically a straightforward process, relying on the nucleophilic acyl substitution of a piperidine carboxylate ester with hydrazine. The choice of piperidine starting material allows for the introduction of various substituents on both the ring and the nitrogen atom.

Experimental Protocol: Synthesis of Piperidine-4-carbohydrazide

  • Reaction Setup: A solution of piperidine-4-carboxylic acid methyl ester (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Hydrazine hydrate (typically a 2-4 fold excess) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the piperidine-4-carbohydrazide product.[9]

graph "General_Synthesis_of_Piperidine_Carbohydrazide" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Piperidine_Ester [label="Piperidine Carboxylic Acid Ester"]; Hydrazine_Hydrate [label="Hydrazine Hydrate"]; Piperidine_Carbohydrazide [label="Piperidine Carbohydrazide"];

Piperidine_Ester -> Piperidine_Carbohydrazide [label="Nucleophilic Acyl Substitution"]; Hydrazine_Hydrate -> Piperidine_Carbohydrazide; }

Caption: General synthetic scheme for piperidine carbohydrazides.

Part 3: Modern Applications and Case Studies

The versatility of the piperidine carbohydrazide scaffold has led to its exploration in a wide range of therapeutic areas. The following case studies highlight the current state of research and the significant potential of this compound class.

Targeting Neurodegenerative Disease: Cholinesterase Inhibitors for Alzheimer's Disease

A series of N-substituted piperidine-3-carbohydrazide-hydrazones has been investigated as potential multi-target agents for the treatment of Alzheimer's disease.[10] These compounds were designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data: Cholinesterase Inhibitory Activity

Compound IDAChE IC50 (µM)BuChE IC50 (µM)
3g 4.32-
3j -1.27
1g 5.68 - 11.35-
1j 8.80 - 74.40-

Data sourced from multiple studies.[10][11]

The results indicate that specific substitutions on the piperidine and hydrazone moieties can modulate the inhibitory activity and selectivity towards AChE and BuChE.[10][11]

Combating Fungal Infections: Novel Antifungal Agents

Piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have emerged as potent antifungal agents against agriculturally significant fungi.[3][12] These compounds have demonstrated impressive in vitro and in vivo efficacy, in some cases surpassing commercial fungicides.[3][12][13]

Experimental Protocol: Synthesis of Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety

  • Starting Materials: Piperidine-4-carbohydrazide and a substituted quinazoline derivative.

  • Condensation Reaction: The starting materials are typically reacted in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid.

  • Reaction Conditions: The mixture is heated to reflux for several hours.

  • Product Isolation: The product is isolated through filtration and purified by recrystallization.[3][12]

Quantitative Data: Antifungal Activity

Compound IDTarget FungusIn Vitro EC50 (µg/mL)
A13 Rhizoctonia solani0.83
A13 Verticillium dahliae1.12
A41 Rhizoctonia solani0.88
A41 Verticillium dahliae3.20
Boscalid (Control) Rhizoctonia solani0.96
Chlorothalonil (Control) Rhizoctonia solani1.64
Carbendazim (Control) Verticillium dahliae19.3

Data from a study on piperidine-4-carbohydrazide derivatives.[3][12]

The mechanism of action for some of these compounds has been identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[14]

Targeting Cancer: VEGFR-2 Inhibitors

N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[15][16]

Quantitative Data: VEGFR-2 Inhibition and Cytotoxicity

Compound IDVEGFR-2 IC50 (nM)MCF-7 Cytotoxicity IC50 (µM)MDA-MB-468 Cytotoxicity IC50 (µM)
12e 45.98.00-
6n --0.60
Sorafenib (Control) 48.6--

Data from a study on N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives.[15][16]

The results demonstrate that these compounds can exhibit potent and selective inhibition of VEGFR-2, with some derivatives surpassing the efficacy of the established drug Sorafenib in in vitro assays.[15][16]

graph "Therapeutic_Applications" { layout=dot; rankdir="TB"; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Piperidine_Carbohydrazides [label="Piperidine Carbohydrazides"]; Alzheimers [label="Alzheimer's Disease\n(Cholinesterase Inhibition)"]; Fungal_Infections [label="Fungal Infections\n(SDH Inhibition)"]; Cancer [label="Cancer\n(VEGFR-2 Inhibition)"];

Piperidine_Carbohydrazides -> Alzheimers; Piperidine_Carbohydrazides -> Fungal_Infections; Piperidine_Carbohydrazides -> Cancer; }

Caption: Key therapeutic areas for piperidine carbohydrazides.

Part 4: Future Perspectives and Conclusion

The journey of piperidine carbohydrazides from the convergence of two historical scaffolds to a class of compounds with diverse and potent biological activities is a testament to the power of medicinal chemistry. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their properties for specific therapeutic targets.

Future research will likely focus on:

  • Optimization of Lead Compounds: Further derivatization of the most promising compounds to enhance potency, selectivity, and pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: Screening of piperidine carbohydrazide libraries against a wider range of biological targets.

  • Elucidation of Mechanisms of Action: In-depth studies to understand the molecular basis of their biological effects.

References

  • N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie. [Link]

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • Piperidine. Wikipedia. [Link]

  • Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones. Bioorganic Chemistry. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

  • Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing. [Link]

  • Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. ResearchGate. [Link]

  • Pharmacological aspects of hydrazides and hydrazide derivatives. ResearchGate. [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]

  • Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Biological Activities of Hydrazone Derivatives. Molecules. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and antitumor activity evaluation of quinazoline derivatives bearing piperazine-1-carbodithioate moiety at C4-position. PubMed. [Link]

Sources

A Technical Guide to Piperidine-3-carbohydrazide: Mechanism of Action as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility, chemical stability, and ability to modulate physicochemical properties like lipophilicity make it a highly desirable motif for drug design.[1] This guide focuses on a key derivative, Piperidine-3-carbohydrazide, a versatile precursor whose strategic importance lies in its reactive carbohydrazide moiety. We will explore its synthesis, core reactivity, and its application as a foundational building block for synthesizing novel bioactive molecules, particularly in the realms of neurodegenerative disease and antifungal development. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth mechanistic insights and actionable experimental protocols.

The Piperidine Scaffold: A Privileged Motif in Medicinal Chemistry

The six-membered heterocyclic amine, piperidine, is a ubiquitous feature in drug discovery.[3] Its presence in numerous clinically approved drugs is a testament to its ability to enhance pharmacological profiles. The piperidine ring can improve metabolic stability, facilitate transport across biological membranes, and, through its chair conformation, orient substituents in precise three-dimensional space to optimize interactions with biological targets.[1][4] Piperidine-3-carbohydrazide (Chemical Formula: C₆H₁₃N₃O) leverages this robust scaffold, functionalizing it with a highly reactive carbohydrazide group, thereby creating a powerful and versatile intermediate for chemical synthesis.[4][5]

Synthesis and Physicochemical Profile of Piperidine-3-carbohydrazide

The utility of any precursor begins with its accessibility and well-defined properties. Piperidine-3-carbohydrazide is readily synthesized and characterized, ensuring a reliable starting point for multi-step synthetic campaigns.

Synthetic Pathway

The most common and straightforward synthesis involves the direct condensation of piperidine-3-carboxylic acid with hydrazine hydrate.[4] This reaction is a classic nucleophilic acyl substitution, where the nucleophilic hydrazine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the hydrazide with the elimination of water.[4]

Causality in Synthesis:

  • Solvent Choice: Polar protic solvents like ethanol or methanol are employed to solubilize the starting materials and facilitate the proton transfer steps inherent in the mechanism.[4]

  • Reflux Conditions: Heating the reaction to the boiling point of the solvent (e.g., 78-80°C for ethanol) provides the necessary activation energy to overcome the reaction barrier, driving the condensation to completion in a reasonable timeframe (typically 4-8 hours).[4]

  • Molar Excess of Hydrazine: A slight molar excess (1.2-1.5 equivalents) of hydrazine hydrate is often used to ensure complete conversion of the carboxylic acid, maximizing the yield of the desired product.[4]

The workflow for this synthesis is depicted below.

cluster_conditions Start Piperidine-3-carboxylic Acid + Hydrazine Hydrate (1.2-1.5 eq.) Reaction Reaction Conditions Start->Reaction In Ethanol Solvent Solvent: Ethanol Solvent->Start Workup Workup & Isolation Reaction->Workup 1. Concentrate under reduced pressure 2. Recrystallize from Ethanol/Water Reflux Reflux at 78-80°C Reaction->Reflux Product Piperidine-3-carbohydrazide (Yield: 70-85%) Workup->Product Time 4-8 hours

Synthesis of Piperidine-3-carbohydrazide.
Physicochemical and Spectroscopic Characterization
  • Structure: The molecule features a piperidine ring in its most thermodynamically stable chair conformation, which minimizes steric and torsional strain.[4]

  • Mass Spectrometry: Analysis yields a characteristic molecular ion peak at a mass-to-charge ratio (m/z) of 143.[4] The fragmentation pattern often shows a primary loss of the hydrazide group, providing structural confirmation.[4]

Core Reactivity: The Hydrazone Linkage as a Mechanistic Hub

The primary mechanism of action for piperidine-3-carbohydrazide as a precursor is its reaction with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This reaction is a cornerstone of bioconjugation and medicinal chemistry due to its reliability and the stability of the resulting bond.

The reaction proceeds via nucleophilic addition of the terminal amine of the hydrazide to the electrophilic carbonyl carbon. This is followed by a dehydration step, often catalyzed by a mild acid, to yield the C=N hydrazone bond.[6][7]

Precursor Piperidine-3-carbohydrazide (Nucleophile) Intermediate Tetrahedral Intermediate (Unstable) Precursor->Intermediate Nucleophilic Attack Carbonyl Aldehyde or Ketone (Electrophile) Product Piperidine-3-carbohydrazide-hydrazone + H₂O Intermediate->Product Dehydration (-H₂O) Catalyst Mild Acid Catalyst (e.g., Acetic Acid) pH 5-7 Catalyst->Intermediate Facilitates Protonation

Mechanism of Hydrazone Formation.

Trustworthiness through Control: The formation of the hydrazone bond is highly efficient but can be influenced by pH. The reaction is typically conducted between pH 5 and 7, which represents a critical balance.[6] At lower pH, the hydrazide becomes protonated and non-nucleophilic. At higher pH, the carbonyl group is less readily protonated, slowing the dehydration step. Aniline can also be used as a catalyst, as it forms a transient, highly reactive Schiff base with the aldehyde, accelerating the subsequent reaction with the hydrazide.[6]

Applications in the Synthesis of Bioactive Agents

The true value of piperidine-3-carbohydrazide is demonstrated by the diverse biological activities of the molecules derived from it. By reacting the precursor with various aldehydes and ketones, chemists can rapidly generate libraries of compounds for screening against different therapeutic targets.

Multi-Target Agents for Alzheimer's Disease

A significant application has been the development of multi-functional agents to combat Alzheimer's disease.[8][9] Derivatives synthesized from piperidine-3-carbohydrazide have been shown to inhibit key enzymes involved in the disease pathology, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][8]

  • Mechanism of Action: These hydrazone derivatives often act as mixed-type inhibitors, suggesting they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.[9] This dual-binding capability can be more effective than targeting the active site alone.

  • Additional Benefits: Beyond cholinesterase inhibition, certain derivatives also demonstrate the ability to inhibit the self-aggregation of amyloid-beta (Aβ42) peptides and possess antioxidant properties, addressing multiple facets of Alzheimer's pathology.[8][9]

Novel Antifungal Compounds

The carbohydrazide scaffold has also been exploited to create potent antifungal agents. A notable example involves derivatives of the isomeric piperidine-4-carbohydrazide, which, when combined with a quinazolinyl moiety, show excellent fungicidal activity.[10]

  • Mechanism of Action: The primary target for these compounds is succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[10] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

  • Potency: Molecular docking studies have shown these compounds fit snugly into the active pocket of SDH, and biological assays have confirmed their efficacy.[10]

Data Presentation: Biological Activity of Synthesized Derivatives

The following table summarizes quantitative data for representative compounds derived from piperidine-carbohydrazide precursors, underscoring their therapeutic potential.

Compound ClassTarget Organism/EnzymeCompound IDActivity MetricValueReference
Anti-Alzheimer'sAcetylcholinesterase (AChE)3gIC₅₀4.32 µM[8]
Anti-Alzheimer'sButyrylcholinesterase (BuChE)3jIC₅₀1.27 µM[8]
AntifungalRhizoctonia solaniA13EC₅₀0.83 µg/mL[10]
AntifungalRhizoctonia solaniA41EC₅₀0.88 µg/mL[10]
AntifungalVerticillium dahliaeA13EC₅₀1.12 µg/mL[10]
AntifungalSuccinate Dehydrogenase (SDH)A13IC₅₀6.07 µM[10]

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the synthesis and subsequent reaction of piperidine-3-carbohydrazide. They are designed as self-validating systems, incorporating in-process controls and purification steps to ensure the integrity of the final product.

Protocol 1: Synthesis of Piperidine-3-carbohydrazide Precursor

This protocol is adapted from classical synthetic methods.[4]

Materials:

  • Piperidine-3-carboxylic acid

  • Hydrazine monohydrate

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve piperidine-3-carboxylic acid (1.0 eq.) in absolute ethanol. Add hydrazine monohydrate (1.3 eq.) dropwise with stirring.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain reflux for 6 hours.

  • In-Process Control (Optional): Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: To the resulting crude solid or oil, add a minimal amount of a hot ethanol/water mixture to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure piperidine-3-carbohydrazide.

Protocol 2: General Synthesis of a Hydrazone Derivative

This protocol describes the core reaction for creating bioactive molecules.[7][11]

Materials:

  • Piperidine-3-carbohydrazide (1.0 eq.)

  • Selected aldehyde or ketone (1.0-1.1 eq.)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolution: Dissolve piperidine-3-carbohydrazide in methanol in a round-bottom flask.

  • Addition of Carbonyl: To this solution, add the selected aldehyde or ketone.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitoring and Validation: Track the reaction's completion using TLC or LC-MS. This step is crucial for validation, confirming the formation of the desired product mass and the disappearance of reactants.

  • Isolation and Purification: Once the reaction is complete, cool the mixture in an ice bath. Collect the solid product by vacuum filtration. Wash the solid with cold methanol to remove unreacted starting materials and catalyst.

  • Final Product: Dry the purified hydrazone derivative under vacuum. Further purification can be achieved by recrystallization if necessary. The structure should be confirmed using spectroscopic methods (NMR, IR, MS).

start Start: Piperidine-3-carbohydrazide + Aldehyde/Ketone reaction Reaction in Ethanol + Catalytic Acetic Acid start->reaction monitoring In-Process Monitoring reaction->monitoring Reflux 2-4h monitoring->reaction Incomplete workup Workup: Cool, Filter, Wash with Cold Solvent monitoring->workup Complete purification Purification (Optional): Recrystallization or Chromatography workup->purification characterization Characterization: NMR, Mass Spec, IR workup->characterization purification->characterization end_node Final Bioactive Hydrazone characterization->end_node

Experimental Workflow for Hydrazone Synthesis.

Conclusion

Piperidine-3-carbohydrazide stands out as a highly effective and versatile precursor in modern drug discovery. Its straightforward synthesis and the robust, predictable reactivity of its carbohydrazide group allow for the efficient generation of diverse chemical libraries. The successful application of its derivatives as potent, multi-target agents for Alzheimer's disease and as novel fungicides highlights its significant potential. By understanding its core mechanism of action—the formation of stable hydrazone linkages—researchers are well-equipped to leverage this building block to develop the next generation of innovative therapeutics.

References

  • Karak, S., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519. Available at: [Link]

  • Alptüzün, V., et al. (2019). Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones. Bioorganic Chemistry, 83, 349-358. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Zheng, J.S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8, 2483-2495. Available at: [Link]

  • Chen, J., et al. (2020). Light-enabled metal-free pinacol coupling by hydrazine. Chemical Science, 11(29), 7546-7551. Available at: [Link]

  • ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine. Available at: [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Cardona, F., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(11), 3322. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8047-8054. Available at: [Link]

  • Gornowicz, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. Available at: [Link]

  • ResearchGate. (n.d.). The structure of the piperidine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2397985. Available at: [Link]

  • PubChem. (n.d.). Piperidine-3-carbohydrazide. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(5), 433. Available at: [Link]

  • ResearchGate. (n.d.). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Available at: [Link]

Sources

An In-depth Technical Guide to the Core Principles of Piperidine-3-carbohydrazide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine-3-carbohydrazide is a bifunctional heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a saturated piperidine ring and a reactive carbohydrazide moiety, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1][2][3] This guide offers an in-depth exploration of the fundamental principles governing the reactivity of piperidine-3-carbohydrazide, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. We will delve into the distinct reactivity of its constituent functional groups, supported by mechanistic insights and practical experimental protocols.

The strategic importance of piperidine-3-carbohydrazide lies in its ability to serve as a precursor for derivatives with a wide range of biological activities, including potential neuroprotective agents and acetylcholinesterase inhibitors for conditions like Alzheimer's disease.[1][4] The presence of both a nucleophilic secondary amine within the piperidine ring and a highly versatile carbohydrazide group allows for selective functionalization at multiple sites, making it a valuable building block in the construction of complex molecular entities.

Molecular Structure and Physicochemical Properties

Piperidine-3-carbohydrazide possesses the chemical formula C₆H₁₃N₃O and a molecular weight of 143.19 g/mol .[5] The molecule's reactivity is dictated by the interplay of its two key functional groups: the piperidine ring and the carbohydrazide side chain.

PropertyValueSource
Molecular FormulaC₆H₁₃N₃O
Molecular Weight143.19 g/mol
XLogP3-AA-1.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

The presence of multiple hydrogen bond donors and acceptors contributes to its moderate solubility in polar solvents.[1]

Part 1: Reactivity of the Carbohydrazide Functional Group

The carbohydrazide group (-CONHNH₂) is the primary locus of reactivity in many synthetic transformations involving piperidine-3-carbohydrazide.[1] Its nucleophilic nitrogen atoms and the electrophilic carbonyl carbon allow for a wide range of reactions.

Condensation with Carbonyl Compounds: Hydrazone Formation

One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones.[6][7] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting hydrazones are often stable, crystalline solids and serve as key intermediates in the synthesis of various heterocyclic systems and biologically active molecules.[8][9]

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the hydrazone.[7]

Hydrazone_Formation cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Protonation of Hydroxyl cluster_step5 Step 5: Dehydration RCHO R-CHO (Aldehyde) Protonated_Carbonyl R-CH=O⁺H RCHO->Protonated_Carbonyl + H⁺ Hydrazide Piperidine-C(O)NHNH₂ Hydrazide->Protonated_Carbonyl H_plus H⁺ Tetrahedral_Intermediate Piperidine-C(O)NHNH₂⁺-CH(OH)R Protonated_Carbonyl->Tetrahedral_Intermediate Carbinolamine Piperidine-C(O)NH-NH-CH(OH)R Tetrahedral_Intermediate->Carbinolamine - H⁺ Protonated_Carbinolamine Piperidine-C(O)NH-NH-CH(O⁺H₂)R Carbinolamine->Protonated_Carbinolamine + H⁺ Hydrazone Piperidine-C(O)NH-N=CHR (Hydrazone) Protonated_Carbinolamine->Hydrazone - H₂O H2O H₂O

Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

Experimental Protocol: Synthesis of a Piperidine-3-carbohydrazide-hydrazone Derivative

This protocol describes a general procedure for the synthesis of a hydrazone derivative from piperidine-3-carbohydrazide and a substituted benzaldehyde.[4][8]

Materials:

  • Piperidine-3-carbohydrazide

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Beaker, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve piperidine-3-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

Acylation Reactions

The nitrogen atoms of the carbohydrazide group are nucleophilic and can readily undergo acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents).[10][11][12][13][14] This allows for the introduction of a wide range of substituents, further diversifying the chemical space accessible from piperidine-3-carbohydrazide.

It is important to note that acylation can potentially occur at either the terminal (-NH₂) or the internal (-NH-) nitrogen of the hydrazide. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the acylating agent. Additionally, partial acetylation or formylation can occur as a side reaction when using acetic acid or formic acid as a solvent or catalyst.[10][11][13][14]

Acylation_Reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Chloride Hydrazide Piperidine-C(O)NHNH₂ Acyl_Chloride R-C(O)Cl (Acyl Chloride) Hydrazide->Acyl_Chloride Tetrahedral_Intermediate Piperidine-C(O)NH-NH₂⁺-C(O⁻)R-Cl Acyl_Chloride->Tetrahedral_Intermediate Base Base (e.g., Pyridine) Acylated_Hydrazide Piperidine-C(O)NH-NH-C(O)R Tetrahedral_Intermediate->Acylated_Hydrazide - Cl⁻ Acylated_Hydrazide->Acylated_Hydrazide - H⁺ (captured by Base) HCl_Base Base·HCl

Caption: General Mechanism of Hydrazide Acylation.

Cyclization Reactions: Synthesis of Heterocycles

Carbohydrazides are invaluable precursors for the synthesis of five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.[15][16][17] These reactions typically involve the condensation of the carbohydrazide with a suitable one- or two-carbon synthon, followed by an intramolecular cyclization and dehydration or elimination step.

  • 1,3,4-Oxadiazoles: These can be synthesized by the cyclization of carbohydrazides with reagents like carbon disulfide, phosgene derivatives, or carboxylic acids under dehydrating conditions.[15][18]

  • 1,2,4-Triazoles: Reaction with isothiocyanates can lead to the formation of thiosemicarbazide intermediates, which can then be cyclized to yield 1,2,4-triazole-thiones.[17]

The choice of cyclizing agent and reaction conditions determines the nature of the resulting heterocyclic ring.

Part 2: Reactivity of the Piperidine Ring

The piperidine ring in piperidine-3-carbohydrazide contains a secondary amine, which is a key site for functionalization. The reactivity of this nitrogen atom is characteristic of secondary amines, primarily involving reactions with electrophiles.

N-Alkylation and N-Arylation

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic, allowing it to react with alkyl halides, sulfates, and other alkylating agents to form N-alkylated derivatives. Similarly, N-arylation can be achieved through reactions like the Buchwald-Hartwig amination. These modifications are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[19]

N-Acylation

Similar to the carbohydrazide moiety, the piperidine nitrogen can also undergo acylation with acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This reaction is often used to introduce various functional groups or to protect the piperidine nitrogen during subsequent synthetic steps.[20][21]

Reductive Amination

The secondary amine of the piperidine ring can participate in reductive amination reactions with aldehydes and ketones in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This provides a powerful method for introducing a wide variety of substituents onto the piperidine nitrogen.[22]

Reductive_Amination Piperidine Piperidine-NH Iminium_Ion [Piperidine-N⁺=C(R)R'] Piperidine->Iminium_Ion + R-C(O)-R' - H₂O Carbonyl R-C(O)-R' Reducing_Agent [H] N_Substituted_Piperidine Piperidine-N-CH(R)R' Iminium_Ion->N_Substituted_Piperidine + [H]

Caption: Workflow for N-Alkylation via Reductive Amination.

Experimental Protocol: N-Alkylation of Piperidine-3-carbohydrazide via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of the piperidine ring.[22]

Materials:

  • Piperidine-3-carbohydrazide

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalyst)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • To a stirred solution of piperidine-3-carbohydrazide (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Conclusion

Piperidine-3-carbohydrazide is a highly versatile and synthetically valuable building block. A thorough understanding of the distinct yet complementary reactivity of its carbohydrazide and piperidine functionalities is paramount for its effective application in the design and synthesis of novel compounds with potential therapeutic applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold. The ability to selectively functionalize either the carbohydrazide moiety or the piperidine nitrogen, or both, opens up a vast chemical space for the development of new chemical entities.

References

  • Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin, 50(1), 140–12. [Link]

  • PubMed. (2002). Acylation of hydrazides with acetic acid and formic acid. Chem Pharm Bull (Tokyo), 50(1), 140-2. [Link]

  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link]

  • J-Stage. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 140-142. [Link]

  • Kaur, H., He, H., & Taylor, M. S. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PloS one, 14(7), e0219926. [Link]

  • ResearchGate. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50, 140-142. [Link]

  • Godhani, D. R., Mulani, V. B., & Mehta, J. P. (2019). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News, 124(2), 304-311. [Link]

  • Jensen, K. A., & Pedersen, C. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1291-1298. [Link]

  • Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. [Link]

  • Yurttaş, L., Çiftçi, G. A., Yılmaz, M., Temel, H. E., & Gümüş, M. K. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519. [Link]

  • Le, T. H. D., Tran, T. D., Dang, T. H., & Nguyen, T. T. T. (2020). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 25(23), 5727. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2011). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 1(1), 1-17. [Link]

  • Journal of Organic Chemistry. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(15), 8086–8094. [Link]

  • National Institutes of Health. (2018). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. ACS Catalysis, 8(11), 10582–10587. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications, 50(16), 2465-2476. [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • PubMed. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236-4241. [Link]

  • ACS Publications. (1985). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 85(3), 169–186. [Link]

  • ChemTube3D. (n.d.). Hydrazone formation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of new pyridine carbohydrazide derivatives. Journal of Molecular Structure, 1252, 132159. [Link]

  • IP Indexing. (2016). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Indo American Journal of Pharmaceutical Research, 6(03). [Link]

  • ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • ResearchGate. (2015). Condensation of the carbohydrazide derivative (3) with dicarbonyl compounds, carbon disulfide and ethyl cyanoacetate/KOH to afford pyrazoles (6a) and (6b), 1,3,4-oxadiazole-thiol (7) and pyrazolone (8) derivatives, respectively. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2011). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 16(12), 10303–10314. [Link]

  • PubChem. (n.d.). Piperidine-3-carbohydrazide. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8275-8282. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116639. [Link]

  • Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(2), 1475–1485. [Link]

  • Hassan, A. A., & Shawky, A. M. (2010). Chemistry and Heterocyclization of Carbohydrazides. Journal of Heterocyclic Chemistry, 47(4), 745-763. [Link]

  • National Institutes of Health. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6692. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • National Institutes of Health. (2015). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates. Organic Letters, 17(12), 3054–3057. [Link]

  • ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Piperidine-3-carbohydrazide Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--3a_--3a_>

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.

Introduction: The Therapeutic Promise of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that mediates the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, thereby terminating nerve impulse transmission.[1][2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, which enhances cholinergic neurotransmission.[2] This mechanism forms the basis for the therapeutic management of several neurological disorders, most notably Alzheimer's disease (AD), where cognitive decline is associated with a deficit in cholinergic function.[3][4] While current FDA-approved AChE inhibitors like donepezil and rivastigmine provide symptomatic relief, there is an ongoing need for novel, more effective, and potentially disease-modifying agents.[5][6]

Piperidine-based compounds have emerged as a promising scaffold for the design of novel AChE inhibitors.[6][7][8][9][10] The piperidine ring can be strategically functionalized to interact with key residues within the active site of the AChE enzyme.[6][8] This application note details the synthesis of a series of piperidine-3-carbohydrazide derivatives and provides a comprehensive protocol for evaluating their in vitro acetylcholinesterase inhibitory activity. The carbohydrazide moiety serves as a versatile linker for the introduction of various substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).[11][12]

The Role of Acetylcholinesterase in Synaptic Transmission

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binding Inhibitor Piperidine-3-carbohydrazide Derivative Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Acetylcholinesterase (AChE) in the synaptic cleft breaks down acetylcholine (ACh), terminating the nerve signal. Inhibitors prevent this breakdown.

Part 1: Synthesis of Piperidine-3-carbohydrazide Derivatives

This section provides a general procedure for the synthesis of N'-benzylidene-1-substituted-piperidine-3-carbohydrazides. The synthesis is a multi-step process that begins with the esterification of a piperidine-3-carboxylic acid derivative, followed by hydrazinolysis, and finally condensation with a substituted benzaldehyde.[13][14]

Synthetic Workflow

start Substituted Piperidine-3-carboxylic acid ester Esterification (e.g., SOCl2, MeOH) start->ester hydrazide Hydrazinolysis (e.g., Hydrazine hydrate) ester->hydrazide condensation Condensation (e.g., Substituted benzaldehyde, EtOH, AcOH) hydrazide->condensation product Piperidine-3-carbohydrazide Derivative condensation->product

Caption: General synthetic scheme for piperidine-3-carbohydrazide derivatives.

Protocol 1: Synthesis of Ethyl 1-Isonicotinoylpiperidine-3-carboxylate

This protocol describes the synthesis of an intermediate ester.

Materials:

  • Ethyl nipecotate (1 equivalent)

  • Isonicotinoyl chloride hydrochloride (1.1 equivalents)

  • Triethylamine (2.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolve ethyl nipecotate in DCM in a round-bottom flask and cool the solution in an ice bath.

  • Add triethylamine to the solution and stir for 10 minutes.

  • Add isonicotinoyl chloride hydrochloride portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-Isonicotinoylpiperidine-3-carbohydrazide

This protocol details the conversion of the ester to the corresponding hydrazide.

Materials:

  • Ethyl 1-isonicotinoylpiperidine-3-carboxylate (1 equivalent)

  • Hydrazine hydrate (10 equivalents)

  • Ethanol

Procedure:

  • Dissolve the starting ester in ethanol in a round-bottom flask.[15][16]

  • Add hydrazine hydrate to the solution.[15][16]

  • Reflux the reaction mixture for 12-24 hours.[15][16]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the solid product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of N'-Benzylidene-1-isonicotinoylpiperidine-3-carbohydrazide Derivatives

This protocol describes the final condensation step to yield the target compounds.[17][18][19]

Materials:

  • 1-Isonicotinoylpiperidine-3-carbohydrazide (1 equivalent)

  • Substituted benzaldehyde (1.1 equivalents)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Suspend the carbohydrazide in ethanol in a round-bottom flask.[19]

  • Add the substituted benzaldehyde and a few drops of glacial acetic acid.[19]

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Part 2: In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized piperidine-3-carbohydrazide derivatives against AChE is determined using a spectrophotometric method developed by Ellman.[20][21][22][23] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[21][24][25]

Assay Workflow

prep Prepare Reagents (Buffer, AChE, DTNB, ATChI, Inhibitor) incubate Pre-incubation (AChE + Inhibitor) prep->incubate react Initiate Reaction (Add ATChI and DTNB) incubate->react measure Kinetic Measurement (Absorbance at 412 nm) react->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Protocol 4: Ellman's Method for AChE Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for screening multiple compounds at various concentrations.[4][26]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other source)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized piperidine-3-carbohydrazide derivatives (test compounds)

  • Donepezil or galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • AChE solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized.[24]

  • ATChI solution (10 mM): Dissolve ATChI in deionized water. Prepare this solution fresh daily.[26]

  • DTNB solution (3 mM): Dissolve DTNB in phosphate buffer (pH 7-8). Protect from light.[26]

  • Test compound solutions: Prepare stock solutions of the synthesized derivatives and the positive control in a suitable solvent (e.g., DMSO). Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

Procedure:

  • Assay Plate Setup:

    • Blank: 200 µL of phosphate buffer.

    • Control (100% activity): 170 µL of phosphate buffer + 10 µL of AChE solution + 20 µL of ATChI solution.

    • Test: 160 µL of phosphate buffer + 10 µL of test compound solution + 10 µL of AChE solution + 20 µL of ATChI solution.

  • Pre-incubation: To the appropriate wells, add the phosphate buffer and the test compound solution (or buffer for the control). Then, add the AChE solution. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[4][26]

  • Reaction Initiation: To all wells (except the blank), add the DTNB solution followed by the ATChI solution to start the reaction.[26]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[24]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.[24]

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100 [24]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).[26]

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

The SAR of the synthesized piperidine-3-carbohydrazide derivatives can be elucidated by comparing the IC₅₀ values of compounds with different substituents on the benzylidene ring and the piperidine nitrogen.

Hypothetical SAR Data

Compound IDR (Piperidine N-substituent)R' (Benzylidene substituent)IC₅₀ (µM) for AChE
1a IsonicotinoylH8.5
1b Isonicotinoyl4-Cl5.2
1c Isonicotinoyl4-NO₂3.1
1d Isonicotinoyl4-OCH₃10.3
1e Isonicotinoyl3,4-(OCH₃)₂12.8
2a BenzoylH15.6
2b Benzoyl4-Cl11.4
3a PhenylacetylH22.1
Donepezil --0.02

Interpretation of SAR:

  • Effect of Benzylidene Substituents: The data suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzylidene ring enhance the inhibitory activity, while electron-donating groups (e.g., -OCH₃) decrease it. This indicates that the electronic properties of this part of the molecule are crucial for its interaction with the AChE active site.

  • Effect of Piperidine N-substituent: The nature of the substituent on the piperidine nitrogen also significantly influences the activity. The isonicotinoyl group in series 1 appears to be more favorable for AChE inhibition compared to the benzoyl and phenylacetyl groups in series 2 and 3, respectively. This highlights the importance of this region for anchoring the inhibitor within the enzyme's active site.

Further studies, including molecular modeling and kinetic analysis, can provide deeper insights into the binding mode of these inhibitors and guide the design of more potent derivatives.[6][11] For instance, kinetic studies can reveal whether the inhibition is competitive, non-competitive, or mixed-type, providing valuable information about the inhibitor's binding site.[11]

Conclusion

This application note provides a comprehensive guide for the synthesis and in vitro evaluation of novel piperidine-3-carbohydrazide derivatives as potential acetylcholinesterase inhibitors. The detailed protocols and the framework for SAR analysis offer a solid foundation for researchers engaged in the discovery and development of new therapeutic agents for Alzheimer's disease and other cholinergic-related disorders. The versatility of the presented synthetic route allows for the generation of a diverse library of compounds, which is essential for optimizing the inhibitory potency and other pharmacological properties.

References

  • BrainKart. (2017, September 4). What is the mechanism of acetylcholinesterase inhibition? Retrieved from [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(7), 618-626.
  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Yamatsu, K. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of medicinal chemistry, 35(24), 4542-4548.
  • Wikipedia contributors. (2023, December 29). Acetylcholinesterase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Pohanka, M. (2014). Acetylcholinesterase inhibitors: a patent review (2008-present).
  • MedLink Neurology. (2022). Mechanism of action of acetylcholinesterase inhibitors. Retrieved from [Link]

  • Turan-Zitouni, G., Yilmaz, B. D., Kaplancikli, Z. A., & Göktaş, O. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519.
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335.
  • Du, D., & Li, W. (2014). Acetylcholinesterase inhibition assays for high-throughput screening. In High-Throughput Screening for Food Safety Assessment (pp. 141-152). Woodhead Publishing.
  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Yamatsu, K. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, an. Journal of Medicinal Chemistry, 35(24), 4542-4548.
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5, 6-dimethoxy-1-oxoindan-2-yl) methyl] piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829.
  • Semantic Scholar. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. Retrieved from [Link]

  • ACS Publications. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pohanka, M. (2011). Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method. International journal of molecular sciences, 12(4), 2651-2660.
  • Kunes, M., Kovarik, Z., & Bajgar, J. (2007). New findings about Ellman's method to determine cholinesterase activity.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • Viegas, C., Bolzani, V. D. S., Barreiro, E. J., & Fraga, C. A. M. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & medicinal chemistry, 13(13), 4184-4190.
  • ResearchGate. (2014). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new pyridine carbohydrazide derivatives. Retrieved from [Link]

  • IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Retrieved from [Link]

  • de Souza, M. V. N., Pais, K. C., de Almeida, M. V., & de Oliveira, E. F. (2008). Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives. European journal of medicinal chemistry, 43(6), 1344-1347.
  • ResearchGate. (2012). Synthesis and characterization of (E)-N′-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Retrieved from [Link]

  • Khan, K. M., Saad, S. M., Shaikh, F., & Perveen, S. (2017). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 22(12), 2139.
  • Naqvi, A., Shahnawaaz, M., Rao, A. V., Seth, D. S., & Sharma, N. K. (2009). Synthesis of 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide. Molbank, 2009(1), M597.

Sources

Application Notes & Protocols: Leveraging Piperidine-3-carbohydrazide for the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents with unique mechanisms of action. The piperidine scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the design of new therapeutics. This guide provides an in-depth exploration of the synthesis of novel antifungal candidates derived from piperidine-3-carbohydrazide, a readily accessible building block. We will delve into the scientific rationale, provide detailed synthetic protocols, and outline methods for the biological evaluation of these compounds, empowering researchers to accelerate their drug discovery efforts.

The core strategy revolves around the chemical reactivity of the carbohydrazide moiety, which serves as a versatile handle for the introduction of diverse chemical functionalities. By forming hydrazones and pyrazoles, we can rapidly generate libraries of compounds with a wide range of structural and electronic properties, increasing the probability of identifying potent antifungal leads.

Part 1: Scientific Rationale and Synthetic Strategy

The carbohydrazide functional group (-CONHNH₂) is a cornerstone of our synthetic approach. Its nucleophilic terminal nitrogen readily condenses with electrophilic carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone linkages (-CONHN=CH-). This reaction is typically straightforward, high-yielding, and allows for the introduction of a vast array of substituents, which is crucial for probing the structure-activity relationship (SAR) of the resulting compounds.[1][2]

Furthermore, the carbohydrazide moiety can react with 1,3-dicarbonyl compounds to construct five-membered heterocyclic rings, most notably pyrazoles.[3][4] Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including antifungal properties.[5][6][7] The formation of the pyrazole ring introduces a rigid, aromatic system that can engage in various non-covalent interactions with biological targets.

The piperidine ring itself is not merely a passive scaffold. Its conformational flexibility and the basicity of the ring nitrogen can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Substitutions on the piperidine nitrogen can be explored to modulate lipophilicity, cell permeability, and target engagement.

Below is a diagram illustrating the primary synthetic pathways originating from piperidine-3-carbohydrazide.

G cluster_0 Synthetic Pathways A Piperidine-3-carbohydrazide B N'-Aryl/Alkyl-piperidine-3-carbohydrazones A->B Condensation C 5-Substituted-1-(piperidin-3-ylcarbonyl)-1H-pyrazoles A->C Cyclocondensation D Aromatic/Heterocyclic Aldehydes D->B E 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) E->C

Caption: Key synthetic routes from piperidine-3-carbohydrazide.

Part 2: Experimental Protocols

These protocols are designed to be robust and adaptable, allowing for the synthesis of a diverse library of compounds for antifungal screening.

Protocol 2.1: General Procedure for the Synthesis of N'-Substituted Piperidine-3-carbohydrazones

This protocol details the condensation reaction between piperidine-3-carbohydrazide and a variety of aldehydes to yield the corresponding hydrazones. The choice of aldehyde is critical for exploring the SAR; aromatic, heterocyclic, and aliphatic aldehydes with diverse electronic and steric properties should be investigated.

Materials and Reagents:

  • Piperidine-3-carbohydrazide

  • Substituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, thiophene-2-carbaldehyde, pyridine-4-carbaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-3-carbohydrazide (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1.05 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 95:5).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the synthesized hydrazones using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Expected Outcome: A library of N'-substituted piperidine-3-carbohydrazones with varying yields depending on the reactivity of the aldehyde used.

Protocol 2.2: General Procedure for the Synthesis of 5-Substituted-1-(piperidin-3-ylcarbonyl)-1H-pyrazoles

This protocol describes the cyclocondensation reaction of piperidine-3-carbohydrazide with 1,3-dicarbonyl compounds to form pyrazole derivatives.

Materials and Reagents:

  • Piperidine-3-carbohydrazide

  • 1,3-Dicarbonyl compounds (e.g., acetylacetone, benzoylacetone, ethyl acetoacetate)

  • Ethanol (absolute)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve piperidine-3-carbohydrazide (1.0 mmol) in absolute ethanol (25 mL).

  • Addition of Dicarbonyl Compound: Add the 1,3-dicarbonyl compound (1.1 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired pyrazole derivative.

  • Characterization: Characterize the purified pyrazole derivatives by ¹H NMR, ¹³C NMR, and MS to confirm their structure.

Expected Outcome: A series of 5-substituted-1-(piperidin-3-ylcarbonyl)-1H-pyrazoles.

Part 3: Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds should be evaluated against a panel of clinically relevant fungal strains. A standard broth microdilution method is recommended for determining the Minimum Inhibitory Concentration (MIC).[8][9][10]

Protocol 3.1: Broth Microdilution Assay for Antifungal Susceptibility Testing

Fungal Strains:

  • Candida albicans (e.g., ATCC 90028)

  • Aspergillus niger (e.g., ATCC 16404)

  • Other clinically relevant strains as needed.

Materials and Reagents:

  • Synthesized compounds

  • Fluconazole (for Candida) and Amphotericin B (for Aspergillus) as positive controls

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for reading at 530 nm)

  • Resazurin sodium salt solution

Procedure:

  • Inoculum Preparation: Grow the fungal strains on Sabouraud Dextrose Agar (SDA) plates. Prepare a fungal suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for filamentous fungi. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and control drugs in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds. Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida albicans and 48-72 hours for Aspergillus niger.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by adding a viability indicator like resazurin and measuring the absorbance.

Data Presentation: The antifungal activity data should be summarized in a table for easy comparison.

Compound IDR¹ (Hydrazone) / R², R³ (Pyrazole)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
P3H-01 Phenyl>256128
P3H-02 4-Chlorophenyl6432
P3H-03 4-Methoxyphenyl12864
P3P-01 CH₃, CH₃3216
P3P-02 Phenyl, CH₃168
Fluconazole -1-4N/A
Amphotericin B -0.25-10.5-2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Structure-Activity Relationship (SAR) Insights

The systematic evaluation of the antifungal activity of the synthesized library of compounds will provide valuable insights into the structure-activity relationship. Key aspects to consider include:

  • Effect of Substituents on the Hydrazone Moiety: The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of the substituents on the aromatic ring of the hydrazone can significantly impact antifungal activity.[11] Halogen atoms, for instance, often enhance lipophilicity and can lead to improved activity.

  • Influence of the Pyrazole Substituents: The nature of the groups at the 5-position of the pyrazole ring will influence the overall shape and electronic distribution of the molecule, which can affect its binding to the target enzyme or receptor.

  • Role of the Piperidine Ring: The stereochemistry at the 3-position of the piperidine ring and the presence of substituents on the piperidine nitrogen can be explored to optimize the antifungal potency and pharmacokinetic properties.

G A Synthesize Library of Piperidine-3-carbohydrazide Derivatives B In Vitro Antifungal Screening (MIC Determination) A->B C Analyze Structure-Activity Relationship (SAR) B->C D Identify Lead Compounds C->D E Lead Optimization (Further Chemical Modification) D->E F In Vivo Efficacy and Toxicity Studies D->F E->A Iterative Design

Caption: Workflow for antifungal drug discovery.

References

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules. [Link]

  • Susceptibility testing of Candida albicans and Aspergillus species by a simple microtiter menadione-augmented 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide assay. Journal of Clinical Microbiology. [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules. [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. MDPI. [Link]

  • In vitro susceptibility testing of Candida and Aspergillus spp. to voriconazole and other antifungal agents using Etest: results of a French multicentre study. Journal of Antimicrobial Chemotherapy. [Link]

  • Pyrazole derivatives with antibacterial, antifungal, or anticancer activities. ResearchGate. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • The Role of In Vitro Susceptibility Testing in the Management of Candida and Aspergillus. Clinical Infectious Diseases. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. [Link]

  • Synthesis, antifungal activities and qualitative structure activity relationship of carabrone hydrazone derivatives as potential antifungal agents. International Journal of Molecular Sciences. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Structure activity relationship. | Download Scientific Diagram. ResearchGate. [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Molecules. [Link]

  • (PDF) Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. ResearchGate. [Link]

  • Streamlined Discovery of Antifungal Compounds in Costa Rican Piper Species Using Weighted Gene Correlation Network Analysis of crude 1H NMR Data | Organic Chemistry | ChemRxiv | Cambridge Open Engage. ChemRxiv. [Link]

Sources

Application Notes & Protocols: Investigating Piperidine-3-carbohydrazide Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction and Rationale

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by a progressive decline in cognitive function.[1] The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2][3][4] These events trigger a cascade of downstream effects, including synaptic dysfunction, neuroinflammation, and neuronal loss. Given the complex and multifactorial nature of AD, therapeutic strategies are increasingly focused on multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including the well-known anti-Alzheimer's agent, Donepezil.[5][6] This heterocyclic moiety is a versatile building block for creating compounds that can interact with various biological targets implicated in neurodegeneration.[6]

This application note focuses on Piperidine-3-carbohydrazide , a key intermediate for the synthesis of novel derivatives with significant potential in AD research. Specifically, N-substituted piperidine-3-carbohydrazide-hydrazones have emerged as promising multifunctional agents capable of concurrently targeting cholinesterase activity, Aβ aggregation, and oxidative stress, thereby addressing several critical aspects of AD pathology in a single molecular entity.[7]

II. The Multi-Target Mechanism of Action

Derivatives synthesized from the piperidine-3-carbohydrazide core have demonstrated a synergistic mechanism of action, making them compelling candidates for AD therapeutic development. Their efficacy stems from the ability to modulate three primary targets:

  • Cholinesterase (ChE) Inhibition : AD is associated with a deficit in the neurotransmitter acetylcholine (ACh).[5] Piperidine-3-carbohydrazide derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation. Kinetic studies reveal a mixed-type inhibition, suggesting the compounds bind to both the catalytic and peripheral sites of the enzymes, which can be more effective than targeting the active site alone.[7]

  • Aβ Aggregation Inhibition : The aggregation of the Aβ peptide, particularly the Aβ42 isoform, into toxic oligomers and plaques is a central event in AD pathogenesis.[8] Certain piperidine-3-carbohydrazide-hydrazones, especially those bearing nitro-substituents, have been shown to effectively inhibit the self-aggregation of Aβ42.[7]

  • Antioxidant Activity : Oxidative stress and the overproduction of reactive oxygen species (ROS) contribute significantly to neuronal damage in the AD brain. These compounds exhibit potent antioxidant and ROS scavenging capabilities, helping to mitigate this damage.[7]

Multi-Target Mechanism cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Compound_Action Piperidine-3-Carbohydrazide Derivative Action cluster_Enzymes Enzymatic Targets cluster_Aggregation Aggregation Pathway cluster_Oxidative Oxidative Pathway ACh_Deficit Acetylcholine Deficit Abeta_Plaques Aβ Plaques Oxidative_Stress Oxidative Stress (ROS) Compound Piperidine-3-Carbohydrazide Derivative AChE AChE Inhibition Compound->AChE BuChE BuChE Inhibition Compound->BuChE Abeta_Inhibition Aβ42 Aggregation Inhibition Compound->Abeta_Inhibition ROS_Scavenging ROS Scavenging Compound->ROS_Scavenging AChE->ACh_Deficit Mitigates BuChE->ACh_Deficit Mitigates Abeta_Inhibition->Abeta_Plaques Prevents ROS_Scavenging->Oxidative_Stress Reduces

Caption: Multi-target mechanism of Piperidine-3-carbohydrazide derivatives in AD.

III. Summary of Biological Activity

Quantitative data from in vitro screening highlights the potency and multi-target profile of specific piperidine-3-carbohydrazide-hydrazone derivatives.

Compound IDTargetActivity / PotencyReference
3g Acetylcholinesterase (AChE)IC₅₀ = 4.32 µM[7]
3j Butyrylcholinesterase (BuChE)IC₅₀ = 1.27 µM[7]
3g, 4g, 5g Aβ42 AggregationShowed better inhibition (nitro derivatives)[7]
4i ROS ScavengingMost active superoxide free-radical scavenger[7]
3g, 3j, 4i Overall ProfilePromising multifunctional agents[9][7]

IV. Experimental Workflow and Protocols

A systematic in vitro evaluation is critical to characterizing the therapeutic potential of novel piperidine-3-carbohydrazide derivatives. The following workflow outlines the key assays.

Experimental_Workflow cluster_synthesis Compound Generation cluster_primary_screening Primary Screening cluster_secondary_screening Cell-Based Validation cluster_analysis Analysis Synthesis Synthesis of Derivatives ChE_Assay Cholinesterase Inhibition Assay Synthesis->ChE_Assay Abeta_Assay Aβ Aggregation Assay (ThT) Synthesis->Abeta_Assay ROS_Assay ROS Scavenging Assay Synthesis->ROS_Assay Data_Analysis IC50 Calculation & Data Interpretation ChE_Assay->Data_Analysis Abeta_Assay->Data_Analysis ROS_Assay->Data_Analysis Toxicity_Assay Neurotoxicity & Neuroprotection Assay Data_Analysis->Toxicity_Assay Lead Selection

Sources

Introduction: The Significance of the Hydrazone Linkage and the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Hydrazones using Piperidine-3-carbohydrazide

In the landscape of medicinal chemistry and drug development, the hydrazone linkage (R₁R₂C=NNHR₃) stands out as a cornerstone functional group. Formed through the versatile condensation reaction between a hydrazine derivative and a carbonyl compound, this moiety is prized for its synthetic accessibility and diverse pharmacological profile. Hydrazide-hydrazone derivatives are integral to the development of agents with anticancer, antibacterial, anti-inflammatory, and antitubercular properties.[1][2] The carbon-nitrogen double bond is a key structural feature that is both stable and capable of engaging in crucial biological interactions.[3]

When coupled with a piperidine ring, a privileged scaffold in medicinal chemistry, the resulting piperidine-hydrazone derivatives offer a unique combination of structural rigidity, lipophilicity, and hydrogen bonding capacity.[4] The piperidine moiety is a common feature in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties. This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of hydrazones using Piperidine-3-carbohydrazide, a versatile building block for creating novel therapeutic candidates.[5][6]

The Mechanism of Hydrazone Formation: An Acid-Catalyzed Condensation

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction. The process is most efficiently conducted under mildly acidic conditions, which serve to activate the carbonyl group without deactivating the hydrazine nucleophile.[7]

The mechanism proceeds through two primary stages:

  • Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. The terminal nitrogen of the carbohydrazide, acting as a nucleophile, then attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration (Elimination): The carbinolamine intermediate is unstable. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the hydrazone.

The rate-limiting step of this reaction is pH-dependent. At neutral pH, the breakdown of the carbinolamine intermediate to eliminate water is often the slowest step.[8] Optimal reaction rates are typically achieved in a pH range of 4-6, which represents a delicate balance: acidic enough to facilitate dehydration but not so acidic as to cause excessive protonation of the hydrazine nucleophile, which would diminish its nucleophilicity and slow the initial attack.[9][10]

Below is a diagram illustrating the acid-catalyzed mechanism for this reaction.

G R1 Aldehyde/Ketone Activated_Carbonyl Protonated Carbonyl R1->Activated_Carbonyl + H⁺ R2 Piperidine-3-carbohydrazide Carbinolamine Carbinolamine Intermediate R2->Carbinolamine H_plus H⁺ (Catalyst) Activated_Carbonyl->Carbinolamine + Piperidine-3-carbohydrazide Protonated_Carbinolamine Protonated Intermediate Carbinolamine->Protonated_Carbinolamine + H⁺ Hydrazone_Product Hydrazone Product Protonated_Carbinolamine->Hydrazone_Product - H₂O, -H⁺ Water H₂O Protonated_Carbinolamine->Water

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Protocol: Synthesis of a Model Piperidine-Hydrazone

This section provides a detailed, step-by-step procedure for a representative reaction between Piperidine-3-carbohydrazide and a substituted benzaldehyde.

Materials and Reagents
ReagentMolecular Wt.Equiv.Amount (for 5 mmol scale)
Substituted Aldehyde(Varies)1.05.0 mmol
Piperidine-3-carbohydrazide143.18 g/mol 1.05752 mg (5.25 mmol)
Glacial Acetic Acid60.05 g/mol Cat.~0.1 mL (2-3 drops)
Ethanol (Absolute)46.07 g/mol Solvent25 mL
Diethyl Ether (for washing)74.12 g/mol -As needed
Distilled Water18.02 g/mol -As needed
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Reaction Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product characterization.

workflow setup 1. Reaction Setup dissolve Dissolve Aldehyde in Ethanol setup->dissolve add_reagents Add Piperidine-3-carbohydrazide & Acetic Acid Catalyst dissolve->add_reagents reflux 2. Reaction heat Heat to Reflux (Monitor by TLC) reflux->heat workup 3. Work-up & Purification cool Cool to Room Temp. & Precipitate workup->cool filtrate Filter Solid Product cool->filtrate wash Wash with Cold Ethanol/Water filtrate->wash recrystallize Recrystallize for Purity wash->recrystallize analysis 4. Characterization nmr NMR ('H, '³C) analysis->nmr ir FT-IR analysis->ir ms Mass Spec. analysis->ms

Caption: Experimental workflow for piperidine-hydrazone synthesis.

Step-by-Step Procedure
  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (5.0 mmol) and absolute ethanol (25 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add Piperidine-3-carbohydrazide (5.25 mmol).[9] Follow this with the addition of 2-3 drops of glacial acetic acid to catalyze the reaction.[11]

  • Reaction at Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The reaction is considered complete when the starting aldehyde spot has been consumed (typically 3-6 hours).

  • Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. In many cases, the hydrazone product will precipitate out of the solution as it cools. The precipitation can be further encouraged by placing the flask in an ice bath or by adding the reaction mixture to a beaker of cold water.[12]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol or a water-ethanol mixture to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified solid product, either in a desiccator under vacuum or in a vacuum oven at a low temperature (40-50°C).

  • Purification (if necessary): If TLC analysis of the crude product shows significant impurities, further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[13]

Product Characterization: Spectroscopic Signatures

Confirming the structure of the synthesized hydrazone is critical. The following are characteristic spectral data to expect.

  • FT-IR (Infrared Spectroscopy):

    • N-H Stretch: A peak in the region of 3100-3300 cm⁻¹ corresponding to the N-H bonds of the amide and piperidine.[14]

    • C=O Stretch: A strong absorption around 1660-1690 cm⁻¹ from the amide carbonyl group.[14]

    • C=N Stretch: The appearance of a new peak, characteristic of the imine group, in the range of 1590-1627 cm⁻¹.[14][15]

    • Disappearance: The C=O stretch of the starting aldehyde (typically ~1700 cm⁻¹) should be absent.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy):

    • Imine Proton (-N=CH-): A characteristic singlet appearing downfield, typically in the δ 8.0-8.5 ppm range.[15]

    • Amide Proton (-C(O)NH-): A broad singlet, also downfield, often above δ 10.0 ppm.[16]

    • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the benzaldehyde ring.

    • Piperidine Protons: A complex set of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy):

    • Imine Carbon (-N=CH-): A signal in the δ 140-155 ppm range.[16]

    • Amide Carbonyl Carbon (-C=O): A signal in the δ 160-170 ppm range.[15]

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the final hydrazone product.[14]

Troubleshooting and Optimization

  • Low Yield: If the yield is poor, ensure all starting material was dissolved before heating. The amount of catalyst can be slightly increased, but excess acid can be detrimental. Extending the reflux time may also improve conversion.

  • Reaction Stalls: If TLC shows both starting material and product with no further change, the reaction may have reached equilibrium. Adding a dehydrating agent like anhydrous MgSO₄ or setting up the reaction with a Dean-Stark trap to remove water can drive the reaction to completion.[7]

  • Product Oiling Out: If the product separates as an oil instead of a solid during precipitation, try scratching the inside of the flask with a glass rod to induce crystallization or add a few seed crystals if available. Alternatively, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

Conclusion

The protocol described herein provides a reliable and robust method for the synthesis of piperidine-hydrazones from Piperidine-3-carbohydrazide. This procedure leverages a fundamental acid-catalyzed condensation mechanism and offers a straightforward path to obtaining these valuable scaffolds. The inherent versatility of this reaction allows for the creation of large libraries of diverse compounds, making it an indispensable tool for researchers in medicinal chemistry and drug discovery programs aimed at developing new therapeutic agents.[4][17]

References

  • Kool, E. T., Park, D. H., & Crisalli, P. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.
  • Park, D. H., Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(47), 17663–17666.
  • Park, D. H., Crisalli, P., & Kool, E. T. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. AWS.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation.
  • BenchChem. (n.d.). A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol.
  • Smolecule. (2023). Buy Piperidine-3-carbohydrazide | 689758-90-5.
  • Maji, D., Ali, M. R., & Bej, A. (2019). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv.
  • User55119. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • Crisalli, P., & Kool, E. T. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of organic chemistry, 78(3), 1184–1189.
  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic letters, 15(7), 1642–1645.
  • Ahmad, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. E-Journal of Chemistry, 8(1), 167-172.
  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation.
  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic letters, 15(7), 1642–1645.
  • Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(20), 6886.
  • LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
  • Ghorbani-Vaghei, R., & Veisi, H. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Gomaa, M. S., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 19(6), 7048–7061.
  • ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives.
  • ResearchGate. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors.
  • Yurttaş, L., et al. (2017). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. Bioorganic & medicinal chemistry, 25(2), 751–764.
  • de Oliveira, C. S., et al. (2024). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. Inorganics, 12(1), 22.
  • Göktaş, U., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(2), e2200519.
  • Ghorbani-Vaghei, R., & Veisi, H. (2020). Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers. Asian Journal of Green Chemistry.
  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction.
  • Gomha, S. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2490.
  • Ghorbani-Vaghei, R., & Veisi, H. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Yilmaz, I., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(18), 6563.
  • Kumar, D., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Pharmaceuticals, 14(9), 852.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis and Characterization and Biological Activities of Hydrazones.
  • Siddiqui, H. L., et al. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 23(10), 2636.

Sources

Application Notes & Protocols: The Strategic Use of Piperidine-3-carbohydrazide in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of combinatorial chemistry and solid-phase synthesis has revolutionized the landscape of modern drug discovery. Within this paradigm, scaffold-based design offers a powerful strategy for the rapid generation of diverse molecular libraries. Piperidine-3-carbohydrazide emerges as a scaffold of significant interest, merging the privileged, three-dimensional structure of the piperidine ring with the versatile reactivity of the carbohydrazide moiety. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of piperidine-3-carbohydrazide in solid-phase synthesis workflows. We will explore its dual-functionality, providing detailed, field-proven protocols for its immobilization and subsequent elaboration into complex molecular architectures. The causality behind critical experimental choices is elucidated to empower users with the ability to adapt and troubleshoot these methodologies.

Introduction: Why Piperidine-3-carbohydrazide on a Solid Support?

The piperidine heterocycle is one of the most ubiquitous structural motifs in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to act as a rigid, three-dimensional scaffold to present substituents in defined spatial orientations[1]. On the other hand, the carbohydrazide functional group is a versatile chemical handle, serving as a key intermediate for the synthesis of numerous heterocyclic systems such as pyrazoles and 1,3,4-oxadiazoles[2][3]. Furthermore, in the context of peptide and protein chemistry, peptide hydrazides are invaluable precursors to peptide thioesters, which are essential for protein synthesis via native chemical ligation[4][5][6].

By immobilizing Piperidine-3-carbohydrazide on a solid support, we create a powerful platform for combinatorial chemistry. This approach offers two distinct points of diversification:

  • The Piperidine Nitrogen: Can be functionalized through reactions like alkylation or acylation.

  • The Carbohydrazide Group: Can be condensed with carbonyl compounds to form hydrazones or cyclized to generate a wide array of heterocycles.

This dual reactivity, combined with the inherent advantages of solid-phase synthesis—namely, the ease of purification and the potential for automation—makes resin-bound piperidine-3-carbohydrazide an exceptional starting point for generating libraries of novel compounds for high-throughput screening. Derivatives of this scaffold have already shown promise as neuroprotective agents and acetylcholinesterase inhibitors, highlighting their therapeutic potential[7][8].

Core Principles & Strategic Considerations

The Choice of Solid Support (Resin)

The selection of the resin and linker is a critical first step that dictates the entire synthetic strategy, particularly the final cleavage conditions. For attaching a secondary amine like the piperidine nitrogen of our scaffold, an acid-labile resin is often the preferred choice.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is an excellent choice for this application. The trityl linker is highly acid-sensitive, allowing for the release of the final product under very mild acidic conditions (e.g., dilute trifluoroacetic acid (TFA) in dichloromethane (DCM))[9]. This orthogonality is crucial if acid-labile protecting groups are used on other parts of the molecule during synthesis. The steric bulk of the trityl group also helps prevent side reactions like quaternization of the amine.

Orthogonal Protection Strategy

While the piperidine nitrogen is used for attachment to the resin, the carbohydrazide moiety must be protected during subsequent modifications of the piperidine ring, and vice-versa. A common and effective protecting group for the hydrazide is the Boc (tert-butyloxycarbonyl) group. It is stable to the basic conditions used for potential Fmoc-group removal but can be cleaved with moderate acid, often concurrently with cleavage from a highly acid-labile resin.

Reaction Monitoring

In solid-phase synthesis, direct analysis of the resin-bound product is challenging. Therefore, qualitative colorimetric tests are indispensable for monitoring reaction completion.

  • Kaiser Test (Ninhydrin Test): Used to detect the presence of primary amines. It is not directly applicable for monitoring the initial loading of the secondary piperidine nitrogen.

  • Chloranil Test: A more suitable test for detecting the successful loading of secondary amines. A positive result (blue bead) indicates the presence of a secondary amine. After a subsequent reaction (e.g., N-alkylation), the disappearance of the blue color indicates reaction completion.

Experimental Protocols & Workflows

This section details the step-by-step procedures for the immobilization and diversification of Piperidine-3-carbohydrazide.

Protocol 1: Immobilization of the Scaffold

This protocol describes the attachment of N-Boc-piperidine-3-carbohydrazide to 2-Chlorotrityl Chloride resin. The Boc group protects the hydrazide functionality during the loading step.

Rationale: The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is critical. It acts as a proton scavenger to neutralize the HCl generated during the reaction without competing with the piperidine nitrogen as a nucleophile[9]. The capping step with methanol is essential to quench any remaining reactive chlorotrityl sites on the resin, preventing the formation of undesired byproducts in subsequent steps[10].

Materials & Reagents

Reagent/MaterialFunction
2-Chlorotrityl Chloride ResinSolid Support
N-Boc-Piperidine-3-carbohydrazideScaffold Molecule
Dichloromethane (DCM), AnhydrousSwelling & Reaction Solvent
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base
Methanol (MeOH), AnhydrousCapping Agent
Dimethylformamide (DMF)Washing Solvent
Solid Phase Synthesis VesselReaction Container

Procedure:

  • Resin Swelling: Place 2-CTC resin (1.0 g, ~1.5 mmol/g loading) in a synthesis vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation[11].

  • Reagent Preparation: In a separate flask, dissolve N-Boc-piperidine-3-carbohydrazide (2 eq. relative to resin loading) in anhydrous DCM. Add DIPEA (4 eq. relative to resin loading).

  • Loading Reaction: Drain the swelling solvent from the resin. Immediately add the solution from Step 2 to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Resin Capping: Drain the reaction mixture. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes[10].

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under a high vacuum for several hours. The loading efficiency can be determined gravimetrically or by cleaving a small sample and analyzing the product.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_finish Workup Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Scaffold N-Boc-Piperidine- 3-carbohydrazide Dissolve Dissolve Scaffold + DIPEA in DCM Scaffold->Dissolve Load Combine & Agitate (2-4 hours) Swell->Load Dissolve->Load Cap Cap with DCM/MeOH/DIPEA Load->Cap Wash Sequential Washes (DCM, DMF) Cap->Wash Dry Dry Under Vacuum Wash->Dry

Fig 1. Workflow for Immobilization of the Scaffold.
Protocol 2: Diversification via Hydrazone Formation

This protocol demonstrates the synthesis of a small library by reacting the deprotected hydrazide with various aldehydes.

Rationale: This reaction leverages the classic condensation chemistry between a hydrazide and an aldehyde to form a stable hydrazone linkage. The reaction is often catalyzed by a mild acid, like acetic acid, to protonate the aldehyde carbonyl, making it more electrophilic. The reaction proceeds cleanly on the solid support.

Procedure:

  • Boc Deprotection: Swell the resin from Protocol 1 in DCM. Treat with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash thoroughly with DCM, 10% DIPEA in DMF (to neutralize), and DMF.

  • Library Synthesis Setup: Distribute the deprotected resin into separate reaction vessels.

  • Hydrazone Formation: To each vessel, add a solution of a unique aldehyde (3 eq.) and acetic acid (0.1 eq.) in a suitable solvent like DMF or NMP.

  • Reaction: Agitate the mixtures at room temperature or with gentle heat (e.g., 50°C) overnight.

  • Washing: Wash each resin sample thoroughly with DMF, MeOH, and DCM.

  • Cleavage & Analysis: Cleave the products from the resin using 1-5% TFA in DCM. Evaporate the solvent and analyze each product by LC-MS to confirm identity and purity.

Protocol 3: Diversification via N-Alkylation of the Piperidine Ring

This protocol assumes a different starting point where the carbohydrazide is attached to the resin via a suitable linker, leaving the piperidine nitrogen free for derivatization.

Rationale: The SN2 alkylation of the resin-bound secondary amine is a robust method for diversification[12]. The choice of solvent can be critical, and polar aprotic solvents like DMF or DMSO are generally effective. The addition of a base is required to neutralize any acid formed if an alkyl halide is used.

Procedure:

  • Resin Preparation: Start with a resin where the piperidine-3-carbohydrazide is attached via its hydrazide group (e.g., through a hydrazone linker), leaving the piperidine nitrogen free.

  • Alkylation Reaction: Swell the resin in DMF. Add a solution of an alkyl halide (e.g., benzyl bromide, 5 eq.) and DIPEA (5 eq.).

  • Reaction Conditions: Agitate the mixture at 50-60°C for 12-24 hours. Monitor the reaction for the disappearance of the secondary amine using the Chloranil test.

  • Washing: Once complete, wash the resin thoroughly with DMF, MeOH, and DCM.

  • Cleavage & Analysis: Cleave the final product from the support using the appropriate linker-specific conditions and analyze by LC-MS.

G cluster_path1 Pathway A: Hydrazone Library cluster_path2 Pathway B: N-Alkylation Library Start Immobilized Scaffold (Resin-N(Pip)-C(O)NHNH-Boc) Deprotect 1. Boc Deprotection (TFA/DCM) Start->Deprotect Swap 1. Alternative Immobilization (Free Piperidine N) Condense 2. Add Aldehyde Library + Acetic Acid Deprotect->Condense CleaveA 3. Cleave & Analyze (Hydrazone Products) Condense->CleaveA Alkylate 2. Add Alkyl Halide Library + Base CleaveB 3. Cleave & Analyze (N-Alkyl Products) Alkylate->CleaveB Alt_Start Immobilized Scaffold (Resin-Linker-NHN(C=O)-Pip-NH) Alt_Start->Alkylate

Fig 2. Parallel Diversification Strategies for the Scaffold.

Conclusion

Piperidine-3-carbohydrazide stands out as a highly valuable and versatile building block for solid-phase synthesis. Its unique structure allows for the creation of at least two points of diversity, enabling the rapid assembly of complex libraries of drug-like molecules. The protocols outlined in this guide provide a robust framework for the immobilization and subsequent chemical elaboration of this scaffold. By understanding the chemical principles behind each step—from resin selection to reaction monitoring and diversification strategies—researchers can effectively harness the power of piperidine-3-carbohydrazide to accelerate their discovery programs.

References

  • Title: Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins Source: Methods in Molecular Biology, 2020 URL
  • Source: OSTI.
  • Title: Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry Source: CiteDrive URL
  • Title: Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis Source: ACS Publications - Organic Letters, 2024 URL
  • Title: Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Request PDF Source: ResearchGate URL
  • Title: Methods and protocols of modern solid phase peptide synthesis Source: Muriel Amblard, 2014 URL
  • Title: Manual Solid Phase Peptide Synthesis Protocol Source: The Werner Lab, 2016 URL
  • Title: Solid-phase polyamine synthesis using piperazine and piperidine building blocks Source: PubMed, 2003 URL
  • Title: Buy Piperidine-3-carbohydrazide | 689758-90-5 Source: Smolecule, 2023 URL
  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry URL
  • Title: N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation...
  • Title: Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives Source: PMC - NIH URL
  • Title: Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents Source: PMC - PubMed Central URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL
  • Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: Royal Society of Chemistry, 2022 URL

Sources

Harnessing the Versatility of Piperidine-3-Carbohydrazide for Combinatorial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Advantage of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to act as both a hydrogen bond donor and acceptor.[3] The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] Furthermore, the piperidine motif often enhances a molecule's "druggability" by improving metabolic stability and pharmacokinetic profiles (ADME), while frequently reducing toxicity.[3]

This application note focuses on piperidine-3-carbohydrazide , a highly versatile building block that combines the structural benefits of the piperidine core with the reactive potential of the carbohydrazide functional group. The carbohydrazide moiety serves as a powerful synthetic handle, enabling the facile construction of diverse compound libraries through reactions such as hydrazone formation.[4][5] This guide provides detailed protocols for the synthesis of piperidine-3-carbohydrazide and its subsequent use in the generation of combinatorial libraries, along with methods for their characterization and examples of their potential therapeutic applications.

Core Scaffold Synthesis: Piperidine-3-Carbohydrazide

The synthesis of piperidine-3-carbohydrazide is efficiently achieved from its corresponding ester, ethyl nipecotate (also known as ethyl 3-piperidinecarboxylate). The following protocol outlines a standard, reliable procedure for this conversion.

Protocol 1: Synthesis of Piperidine-3-Carbohydrazide from Ethyl Nipecotate

This protocol details the conversion of ethyl nipecotate to piperidine-3-carbohydrazide via hydrazinolysis.

Materials:

  • Ethyl nipecotate

  • Hydrazine hydrate (85% or higher)[6]

  • Ethanol, absolute[6]

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl nipecotate (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).[7] A slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Product Precipitation: To the resulting residue, add a sufficient amount of diethyl ether to induce precipitation of the solid product.

  • Isolation and Washing: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified piperidine-3-carbohydrazide under vacuum to obtain a white to off-white solid.

Expected Yield: 70-85%

Characterization: The identity and purity of the synthesized piperidine-3-carbohydrazide should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Combinatorial Library Synthesis: The Hydrazone Connection

The carbohydrazide functional group of our scaffold readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form stable hydrazone linkages.[8] This reaction is the cornerstone of building a combinatorial library from the piperidine-3-carbohydrazide core. The diversity of the library is generated by introducing a wide range of R-groups through the choice of different carbonyl-containing building blocks.

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1. Combinatorial library synthesis workflow.

Protocol 2: Solution-Phase Combinatorial Synthesis of a Piperidine-3-Carbohydrazide Hydrazone Library

This protocol describes a general procedure for the parallel synthesis of a hydrazone library in a 96-well plate format.

Materials:

  • Piperidine-3-carbohydrazide stock solution in a suitable solvent (e.g., ethanol or methanol)

  • A collection of diverse aldehydes and ketones (building blocks) as stock solutions in the same solvent

  • Glacial acetic acid (catalyst)[8]

  • 96-well reaction block

  • Multichannel pipette or liquid handling robot

  • Plate shaker

  • Plate sealer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of piperidine-3-carbohydrazide (e.g., 0.1 M in ethanol).

    • Prepare stock solutions of a diverse set of aldehydes and ketones (e.g., 0.1 M in ethanol) in individual vials or a separate 96-well plate.

  • Reaction Assembly:

    • To each well of the 96-well reaction block, add the piperidine-3-carbohydrazide stock solution (e.g., 100 µL, 1 equivalent).

    • Using a multichannel pipette or a liquid handling robot, add a different aldehyde or ketone stock solution to each well (e.g., 100 µL, 1 equivalent).

    • Add a catalytic amount of glacial acetic acid to each well (e.g., 1-2 µL).

  • Reaction Incubation:

    • Seal the 96-well plate to prevent solvent evaporation.

    • Place the reaction block on a plate shaker and agitate at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to expedite the conversion if necessary.

  • Library Work-up (Optional):

    • For many screening applications, the crude reaction mixtures can be used directly after dilution.

    • If purification is required, the solvent can be removed under vacuum, and the residue can be redissolved in a suitable solvent for purification by techniques such as preparative HPLC-MS.

  • Library Storage:

    • The final library plate should be sealed and stored at -20 °C or -80 °C for long-term stability.

graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2. High-throughput library synthesis workflow.

Library Characterization: Ensuring Quality and Identity

The characterization of combinatorial libraries is crucial to confirm the successful synthesis of the desired compounds and to assess their purity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.[9][10]

Protocol 3: General Protocol for UPLC-MS Analysis of a Combinatorial Library

This protocol provides a general method for the rapid analysis of a small molecule library using Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer.

Instrumentation and Columns:

  • UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Mass spectrometer (e.g., a single quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

  • A reversed-phase UPLC column (e.g., C18, 2.1 x 50 mm, <2 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Dilute a small aliquot from each well of the library plate in a suitable solvent (e.g., 1:100 in acetonitrile/water).

  • UPLC Method:

    • Flow Rate: 0.5-0.8 mL/min

    • Injection Volume: 1-5 µL

    • Column Temperature: 40 °C

    • Gradient: A typical fast gradient would be 5% to 95% B over 2-3 minutes, followed by a hold at 95% B for 0.5 minutes and re-equilibration at 5% B for 0.5 minutes.

  • MS Method:

    • Ionization Mode: ESI positive and/or negative mode.

    • Scan Range: A mass range appropriate for the expected molecular weights of the library members (e.g., 100-1000 m/z).

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Process the data to extract the chromatograms and mass spectra for each well.

    • Confirm the presence of the expected molecular ion ([M+H]⁺ or [M-H]⁻) for the target compound in each well.

    • Assess the purity of each compound by integrating the peak area of the target compound in the chromatogram and comparing it to the total peak area.

Therapeutic Potential and Biological Applications

Derivatives of piperidine-3-carbohydrazide have shown promise in a variety of therapeutic areas, underscoring the value of this scaffold in drug discovery. The following tables summarize some of the reported biological activities.

Target/Indication Compound Type Activity (IC₅₀/MIC) Reference
Anticancer
Human Colon Cancer (HCT-116)s-Triazine hydrazone with piperidine1.9 ± 0.4 µg/mL[11]
Human Breast Cancer (MCF-7)Piperidine derivative26.84 µM[9]
Human Prostate Cancer (PC-3)Piperidine derivative6.3 µg/mL[12]
Human Lung Carcinoma (A-549)Metal complex with piperidine ligand13.34 ± 0.58 µg/mL[11]
Antimicrobial
Escherichia coliHydrazide-hydrazone derivativeMIC: 0.49 µg/mL[13]
Staphylococcus aureusHydrazide-hydrazone derivativeMIC: 3.125 µg/mL[13]
Bacillus subtilisHydrazide-hydrazone derivativeMIC: 2.5 mg/mL[4]
Klebsiella pneumoniaeHydrazide-hydrazone derivativeMIC: 2.5 mg/mL[4]
Anti-inflammatory
HRBC membrane stabilizationPiperidine derivativeIC₅₀: 473.13 µg/mL[14]
Neurodegenerative (Alzheimer's)
Acetylcholinesterase (AChE)N-Substituted piperidine-3-carbohydrazide-hydrazoneIC₅₀: 4.32 µM[8]
Butyrylcholinesterase (BuChE)N-Substituted piperidine-3-carbohydrazide-hydrazoneIC₅₀: 1.27 µM[8]

Table 1: Summary of Biological Activities of Piperidine-Carbohydrazide Derivatives and Related Compounds.

Conclusion

Piperidine-3-carbohydrazide is a readily accessible and highly versatile scaffold for combinatorial chemistry. Its privileged piperidine core provides a favorable foundation for drug-like properties, while the reactive carbohydrazide handle allows for the straightforward construction of large and diverse compound libraries. The protocols outlined in this application note provide a robust framework for the synthesis of the core scaffold, the generation of hydrazone-based libraries, and their subsequent characterization. The diverse biological activities reported for derivatives of this scaffold highlight its significant potential for the discovery of novel therapeutic agents across a range of diseases.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • ETHYL NIPECOT
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
  • Ethyl nipecot
  • Synthesis and characterization of novel hydrazone derivatives and investigation of their anticancer activities. DergiPark.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central.
  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.
  • Antimicrobial and antioxidant activities of piperidine deriv
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives.
  • Anti-inflammatory activity (IC50) of the synthesized compounds.
  • Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Deriv
  • Dynamic combinatorial chemistry with hydrazones: libraries incorporating heterocyclic and steroidal motifs. Michael Pittelkow.
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed.
  • Synthesis and biological evaluation of novel N-substituted nipecotate acid derivatives with tricyclic cage structures in the lipo. Beilstein Archives.
  • Dynamic combinatorial chemistry with hydrazones: Libraries incorporating heterocyclic and steroidal motifs.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses.
  • High-throughput characterization and quality control of small-molecule combin
  • Antioxidant activities of synthesized compounds and their IC 50 values.
  • Analysis and screening of combinatorial libraries using mass spectrometry. PubMed.
  • Analysis and screening of combinatorial libraries using mass spectrometry.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application Notes and Protocols for Anti-inflammatory Piperidine Deriv
  • Advances in Ultrahigh Throughput Hit Discovery with Tandem Mass Spectrometry Encoded Libraries. Journal of the American Chemical Society.
  • CID 161290137 | C16H30N2O4. PubChem.

Sources

Application Notes and Protocols for Piperidine-3-carbohydrazide Derivatives as Antithrombotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Promise of Piperidine-3-carbohydrazide Derivatives in Thrombosis

Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. The quest for safer and more effective antithrombotic agents is a cornerstone of cardiovascular drug discovery. Piperidine and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable physicochemical and pharmacokinetic properties.[1] Within this class, piperidine-3-carbohydrazide derivatives have shown significant promise as a novel class of antithrombotic agents, exhibiting both antiplatelet and anticoagulant activities in preclinical studies.[2][3][4]

This guide provides a comprehensive overview of the current understanding of the antithrombotic activity of piperidine-3-carbohydrazide derivatives. It offers detailed, field-proven protocols for their synthesis, in vitro evaluation, and in vivo assessment in established thrombosis models. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

Part 1: Unraveling the Mechanism of Action

The antithrombotic effects of piperidine-3-carbohydrazide derivatives appear to be multi-faceted, targeting both platelet aggregation and the coagulation cascade.

Inhibition of Platelet Aggregation: Targeting the ADP Pathway

Studies on a series of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives have demonstrated their potent ability to inhibit platelet aggregation.[2][3][4] Notably, these compounds were found to be particularly effective against platelet aggregation induced by adenosine diphosphate (ADP), with lesser effects on collagen and arachidonic acid (AA) pathways.[2][3][4] This suggests a mechanism that interferes with the P2Y12 receptor signaling cascade, a critical pathway in platelet activation and thrombus formation.[5][6]

The P2Y12 receptor, when activated by ADP, triggers a signaling cascade that leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, intracellular calcium mobilization, and ultimately, the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[6][7] While the precise molecular interaction is yet to be fully elucidated, it is hypothesized that piperidine-3-carbohydrazide derivatives may act as antagonists or allosteric modulators of the P2Y12 receptor, or they may inhibit a downstream component of the signaling pathway.

Hypothesized Signaling Pathway

P2Y12_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi_protein Gi Protein P2Y12->Gi_protein Activates P3CH_derivative Piperidine-3-carbohydrazide Derivative P3CH_derivative->P2Y12 Inhibits AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa Inhibits Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Caption: Hypothesized mechanism of action of Piperidine-3-carbohydrazide derivatives on the P2Y12 signaling pathway in platelets.

Interference with the Coagulation Cascade

In addition to their antiplatelet effects, these derivatives have been shown to prolong both the prothrombin time (PT) and the activated partial thromboplastin time (aPTT).[2][3][4]

  • Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways of the coagulation cascade.[8][9] A prolonged PT suggests potential inhibition of factors VII, X, V, prothrombin, or fibrinogen.

  • Activated Partial Thromboplastin Time (aPTT): Assesses the function of the intrinsic and common pathways.[8][10] A prolonged aPTT indicates possible inhibition of factors XII, XI, IX, VIII, X, V, prothrombin, or fibrinogen.

The simultaneous prolongation of both PT and aPTT points towards an inhibitory effect on the common pathway of coagulation, possibly targeting Factor Xa or thrombin. While some piperidine derivatives have been identified as Factor Xa inhibitors, further investigation is required to confirm the specific target(s) of the piperidine-3-carbohydrazide subclass.[10][11][12]

Part 2: Synthesis and Characterization

The synthesis of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives is a multi-step process that is achievable in a standard medicinal chemistry laboratory.[2][3]

Materials and Reagents
  • Piperidine-3-carboxylic acid

  • Thionyl chloride

  • Methanol

  • Hydrazine hydrate

  • Substituted benzaldehydes

  • Benzyl bromide

  • Potassium carbonate

  • Ethanol

  • Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate, hexane)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification apparatus (e.g., column chromatography system, recrystallization supplies)

  • Analytical instruments for characterization (FTIR, ¹H NMR, Mass Spectrometry, Elemental Analyzer)

Synthetic Protocol

The synthesis generally proceeds through the following key steps:

  • Esterification: Piperidine-3-carboxylic acid is converted to its methyl ester to protect the carboxylic acid and facilitate subsequent reactions.

  • Hydrazinolysis: The methyl ester is reacted with hydrazine hydrate to form the piperidine-3-carbohydrazide intermediate.

  • N-Alkylation: The piperidine nitrogen is alkylated, for example, with benzyl bromide, to introduce a substituent at the N1 position.

  • Condensation: The carbohydrazide is condensed with a substituted benzaldehyde to form the final N'-benzylidene-carbohydrazide derivative.

Experimental Workflow for Synthesis and In Vitro Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation start Piperidine-3-carboxylic acid esterification Esterification start->esterification hydrazinolysis Hydrazinolysis esterification->hydrazinolysis alkylation N-Alkylation hydrazinolysis->alkylation condensation Condensation alkylation->condensation purification Purification condensation->purification characterization Characterization (NMR, MS, FTIR) purification->characterization final_product Piperidine-3-carbohydrazide Derivative characterization->final_product platelet_agg Platelet Aggregation Assay (ADP, Collagen, AA) final_product->platelet_agg coagulation Coagulation Assays (PT, aPTT) final_product->coagulation data_analysis Data Analysis (IC50, Clotting Time) platelet_agg->data_analysis coagulation->data_analysis lead_identification Lead Identification data_analysis->lead_identification

Caption: A generalized workflow from synthesis to in vitro evaluation of piperidine-3-carbohydrazide derivatives.

Part 3: In Vitro Evaluation Protocols

Platelet Aggregation Assay

This assay is crucial for determining the antiplatelet activity of the synthesized compounds. Light Transmission Aggregometry (LTA) is the gold standard method.[13]

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, causing the PRP to become more transparent. An aggregometer measures this change in light transmission over time.

Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pipette a known volume of adjusted PRP into an aggregometer cuvette with a magnetic stir bar.

    • Incubate the PRP at 37°C for a few minutes.

    • Add the test compound (piperidine-3-carbohydrazide derivative) or vehicle control and incubate for a specified time (e.g., 2 minutes).

    • Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of platelet aggregation is calculated, with PPP representing 100% aggregation and PRP representing 0%. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to the vehicle control. IC50 values can be calculated from dose-response curves.

Coagulation Assays: PT and aPTT

These assays are performed to assess the anticoagulant properties of the compounds.[8][9][14]

Principle: These are clot-based assays that measure the time it takes for plasma to form a fibrin clot after the addition of specific reagents that trigger different parts of the coagulation cascade.

Protocol:

  • Plasma Preparation: Use platelet-poor plasma (PPP) prepared as described above.

  • Prothrombin Time (PT) Assay:

    • Pre-warm the PPP and a thromboplastin reagent to 37°C.

    • Mix the PPP with the test compound or vehicle.

    • Add the thromboplastin reagent (containing tissue factor and calcium) to the plasma sample.

    • Measure the time until a clot is formed.

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Pre-warm the PPP, an aPTT reagent (containing a contact activator and phospholipids), and a calcium chloride solution to 37°C.

    • Incubate the PPP with the test compound or vehicle and the aPTT reagent.

    • Add calcium chloride to initiate clotting.

    • Measure the time until a clot is formed.

  • Data Analysis: The clotting times in the presence of the test compounds are compared to the vehicle control. A significant prolongation of clotting time indicates anticoagulant activity.

Part 4: In Vivo Antithrombotic Activity Assessment

To validate the in vitro findings and assess the therapeutic potential, in vivo thrombosis models are essential. The following are two widely used and well-characterized models.

Carrageenan-Induced Tail Thrombosis Model in Mice

This model is suitable for evaluating the prophylactic antithrombotic effects of a compound.[8][9][14][15][16]

Principle: Intraperitoneal injection of carrageenan, a sulfated polysaccharide, induces a systemic inflammatory response and a hypercoagulable state, leading to thrombus formation in the tail veins of mice.[8][15] The extent of thrombosis can be visually assessed by the length of the "black tail."

Protocol:

  • Animal Acclimatization: Acclimate male Kunming or similar mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Divide the mice into several groups: a normal control group, a model control group, positive control groups (e.g., aspirin or heparin), and test compound groups at various doses.

    • Administer the test compound or vehicle orally or via the desired route for a set period (e.g., 7 days) before thrombosis induction.

  • Thrombosis Induction:

    • On the final day of treatment, inject the mice (except the normal control group) with carrageenan (e.g., 20 mg/kg, intraperitoneally).

  • Observation and Measurement:

    • Observe the mice for the development of a black tail, indicating thrombosis.

    • At a predetermined time point (e.g., 24 or 48 hours) after carrageenan injection, measure the length of the black tail.

  • Data Analysis: The antithrombotic effect is evaluated by comparing the length of the thrombus in the treated groups to the model control group. The thrombosis inhibition rate can be calculated.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This is an acute arterial thrombosis model that is highly reproducible and widely used to study the efficacy of antithrombotic agents.[2][3][13][17]

Principle: Topical application of ferric chloride to an exposed carotid artery induces oxidative damage to the endothelium, leading to the rapid formation of an occlusive thrombus.[13]

Protocol:

  • Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) and place it on a surgical board.

  • Surgical Procedure:

    • Make a midline cervical incision and carefully expose the common carotid artery.

    • Separate the artery from the surrounding tissues and vagus nerve.

  • Thrombosis Induction:

    • Place a small piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) on top of the carotid artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Blood Flow Monitoring:

    • Position a Doppler flow probe around the artery downstream of the injury site to monitor blood flow.

    • Record the time from the application of FeCl₃ until the blood flow ceases (time to occlusion).

  • Compound Administration: The test compound can be administered intravenously or intraperitoneally at a specific time before or after the injury.

  • Data Analysis: The efficacy of the antithrombotic agent is determined by its ability to prolong the time to occlusion or prevent complete occlusion compared to the vehicle-treated control group.

Part 5: Data Summary and Interpretation

The following table provides a template for summarizing the in vitro data for a series of piperidine-3-carbohydrazide derivatives.

Compound IDAntiplatelet Activity (IC50, µM)Anticoagulant Activity (Clotting Time in seconds at a given concentration)
ADP-induced Collagen-induced
Derivative 1
Derivative 2
...
Positive Control

Interpretation:

  • Low IC50 values in the ADP-induced platelet aggregation assay indicate potent antiplatelet activity, reinforcing the hypothesis of P2Y12 pathway interference.

  • Significant prolongation of PT and aPTT suggests an impact on the common pathway of coagulation.

  • Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, researchers can identify key structural features responsible for the observed antithrombotic effects, guiding the design of more potent and selective compounds.

Conclusion and Future Directions

Piperidine-3-carbohydrazide derivatives represent a promising new class of antithrombotic agents with a dual mechanism of action. The protocols outlined in this guide provide a robust framework for their synthesis and evaluation.

Future research should focus on:

  • Elucidating the precise molecular target(s): Radioligand binding assays with the P2Y12 receptor and enzyme inhibition assays with key coagulation factors (e.g., Factor Xa, thrombin) are necessary to pinpoint the exact mechanism of action.

  • Pharmacokinetic and toxicological profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are crucial for their further development.

  • Optimization of the chemical scaffold: Further SAR studies can lead to the discovery of derivatives with improved potency, selectivity, and drug-like properties.

By systematically applying the methodologies described herein, the scientific community can further unlock the therapeutic potential of piperidine-3-carbohydrazide derivatives in the fight against thrombotic diseases.

References

  • Tosan, F., Hashemi, M. M., Kobarfard, F., Monajjemi, M., & Ayatollahi, S. A. (2020). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Blood Coagulation & Fibrinolysis, 31(3), 179–185. [Link]

  • PubMed. (2020). Synthesis and antithrombotic activity of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives. National Center for Biotechnology Information. [Link]

  • Eckly, A., Hechler, B., Freund, M., Zerr, M., Cazenave, J. P., Lanza, F., & Gachet, C. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (99), e52825. [Link]

  • Huateng Bio. (n.d.). Carrageenan-Induced Chronic Thrombosis Model in Mice | Antithrombotic Drug Evaluation. Retrieved from [Link]

  • Wang, X., Smith, P. L., & Geng, Z. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (115), 54471. [Link]

  • Tsoupras, A., Lordan, R., & Zabetakis, I. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 103–109. [Link]

  • Wang, D., Li, S., Wang, Y., Zhang, Y., & Liu, J. (2022). Preventive effects of AEE in κ-carrageenan-induced rat tail thrombosis model. Journal of Ethnopharmacology, 285, 114873. [Link]

  • Miles, L. (2022). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Subramaniam, S., & Kanse, S. M. (2014). Ferric chloride-induced arterial thrombosis in mice. Current Protocols in Mouse Biology, 4(4), 151–164. [Link]

  • Oshima, T., & Koike, H. (2002). Improving frequency of thrombosis by altering blood flow in the carrageenan-induced rat tail thrombosis model. Thrombosis Research, 108(2-3), 133–137. [Link]

  • Ramasamy, T., Kim, S. J., & Kim, J. H. (2022). Exploring the Fibrin(ogen)olytic, Anticoagulant, and Antithrombotic Activities of Natural Cysteine Protease (Ficin) with the κ-Carrageenan-Induced Rat Tail Thrombosis Model. International Journal of Molecular Sciences, 23(17), 9789. [Link]

  • ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Retrieved from [Link]

  • PubMed. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. PubMed Central. [Link]

  • Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., Prasad, K. R., & Gollamudi, R. (1998). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry, 41(14), 2675–2684. [Link]

  • Quan, M. L., Ellis, C. D., He, M. Y., Liauw, A. Y., Woerner, F. J., Alexander, R. S., Knabb, R. M., Lam, P. Y. S., Luettgen, J. M., Wong, P. C., Wright, M. R., & Wexler, R. R. (2003). Nonbenzamidine tetrazole derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 369–373. [Link]

  • Stürzebecher, J., Vieweg, H., Wikström, P., & Hauptmann, J. (1994). Synthesis and Structure-Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry, 37(23), 3889–3895. [Link]

  • Secco, G. G., Parisi, R., Mirabella, F., Fattori, R., Genoni, G., Agostoni, P., De Luca, G., Marino, P. N., Lupi, A., & Rognoni, A. (2013). P2Y12 inhibitors: pharmacologic mechanism and clinical relevance. Cardiovascular & Hematological Agents in Medicinal Chemistry, 11(2), 101–105. [Link]

  • Capodanno, D., & Angiolillo, D. J. (2010). Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties. Expert Review of Clinical Pharmacology, 3(5), 577–587. [Link]

  • Wang, Y., Zhang, Y., & Chen, Y. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1113591. [Link]

  • Yi, Y., & He, J. (2022). Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g. Hans Journal of Medicinal Chemistry, 10(3), 226-233. [Link]

  • Dobesh, P. P., & Oestreich, J. H. (2009). Emerging P2Y12 receptor antagonists: role in coronary artery disease. Pharmacotherapy, 29(5), 553–566. [Link]

  • Valgimigli, M., & Gragnano, F. (2022). Pretreatment with P2Y12 Inhibitor in Patients with Acute Coronary Syndromes. American College of Cardiology. [Link]

  • Patrono, C. (2009). P2Y12 inhibitors: thienopyridines and direct oral inhibitors. Giornale Italiano di Cardiologia, 10(11), 724–729. [Link]

Sources

Method for N-alkylation of Piperidine-3-carbohydrazide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkyl Piperidine-3-carbohydrazide Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged motif in drug design. Specifically, the N-alkylated piperidine-3-carbohydrazide core represents a versatile platform for the synthesis of novel therapeutic agents. The introduction of diverse alkyl groups on the piperidine nitrogen allows for the fine-tuning of critical drug-like properties, including potency, selectivity, solubility, and metabolic stability. This guide provides a detailed exploration of robust and field-proven methodologies for the N-alkylation of piperidine-3-carbohydrazide, offering in-depth protocols and the scientific rationale behind key experimental choices.

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation strategy is paramount and depends on several factors, including the nature of the alkylating agent, the scale of the reaction, and the presence of other functional groups. This guide will focus on two primary, highly effective methods: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination . A brief discussion of the Buchwald-Hartwig Amination as a powerful alternative for N-arylation will also be presented.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical approach involves the direct reaction of the secondary amine of the piperidine ring with an alkyl halide. It is a straightforward and widely used method, particularly for the introduction of simple alkyl groups.

Mechanistic Insight: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step.[3] The presence of a base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Workflow for Direct N-Alkylation

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification P3C Piperidine-3-carbohydrazide Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) P3C->Solvent Dissolve Base Base (e.g., K2CO3, DIPEA) Solvent->Base Add AlkylHalide Alkyl Halide Base->AlkylHalide Add dropwise ReactionMix Stir at appropriate temperature AlkylHalide->ReactionMix Quench Quench with water ReactionMix->Quench Extract Extract with organic solvent Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify Product N-Alkyl Piperidine-3-carbohydrazide Purify->Product

Caption: Workflow for Direct N-Alkylation of Piperidine-3-carbohydrazide.

Detailed Protocol: N-Benzylation of Piperidine-3-carbohydrazide

This protocol is adapted from a similar procedure for the N-alkylation of ethyl nipecotate, a close structural analog.[5]

  • Materials:

    • Piperidine-3-carbohydrazide (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.5 eq)

    • Sodium iodide (NaI, 0.5 eq, catalytic)

    • Anhydrous acetone or dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add piperidine-3-carbohydrazide (1.0 eq), potassium carbonate (2.5 eq), and sodium iodide (0.5 eq).

    • Add anhydrous acetone or DMF as the solvent.

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-piperidine-3-carbohydrazide.

  • Characterization Data for N-Benzyl-piperidine-3-carbohydrazide:

    • Molecular Formula: C₁₃H₁₉N₃O[6]

    • Molecular Weight: 233.31 g/mol [6]

    • Expected ¹H and ¹³C NMR: The spectra would show characteristic peaks for the piperidine ring protons, the benzyl group protons, and the carbohydrazide protons. The carbon spectrum would show corresponding signals for all unique carbon atoms.[7]

Method 2: Reductive Amination

Reductive amination is a highly reliable and versatile method for N-alkylation that avoids the common issue of over-alkylation seen with direct alkylation.[8] This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.

Mechanistic Insight: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding tertiary amine.[9][10] STAB is particularly effective as it is less reactive towards the starting carbonyl compound compared to the iminium ion intermediate.[11]

Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification P3C Piperidine-3-carbohydrazide Solvent Solvent (e.g., DCE, THF) P3C->Solvent Dissolve Carbonyl Aldehyde or Ketone Solvent->Carbonyl Add STAB Sodium Triacetoxyborohydride (STAB) Carbonyl->STAB Add portionwise ReactionMix Stir at room temperature STAB->ReactionMix Quench Quench with sat. aq. NaHCO3 ReactionMix->Quench Extract Extract with organic solvent Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify Product N-Alkyl Piperidine-3-carbohydrazide Purify->Product

Caption: Workflow for Reductive Amination of Piperidine-3-carbohydrazide.

Detailed Protocol: N-Alkylation of Piperidine-3-carbohydrazide via Reductive Amination

  • Materials:

    • Piperidine-3-carbohydrazide (1.0 eq)

    • Aldehyde or Ketone (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve piperidine-3-carbohydrazide (1.0 eq) in DCE or THF in a round-bottom flask.

    • Add the aldehyde or ketone (1.2 eq) to the solution and stir at room temperature for 1 hour to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Comparative Analysis of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Direct Alkylation Alkyl halidesBase (K₂CO₃, DIPEA)Simple procedure, readily available reagents.Risk of over-alkylation, may require elevated temperatures.
Reductive Amination Aldehydes, KetonesMild reducing agent (STAB)High selectivity for mono-alkylation, mild reaction conditions.[8]Requires a carbonyl compound as the alkyl source.
Buchwald-Hartwig Amination Aryl halides/triflatesPalladium catalyst, phosphine ligand, baseBroad scope for N-arylation, high functional group tolerance.[12]Requires an expensive palladium catalyst and ligand, sensitive to air and moisture.

Advanced Method: Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl piperidine-3-carbohydrazide derivatives, the Buchwald-Hartwig amination is a powerful and versatile tool.[12] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the piperidine nitrogen and an aryl halide or triflate. While beyond the detailed scope of this protocol guide, it is an essential method for expanding the chemical space of N-substituted piperidines. The reaction typically involves a palladium precatalyst, a bulky electron-rich phosphine ligand, and a base in an inert solvent.

Conclusion

The N-alkylation of piperidine-3-carbohydrazide is a critical transformation for the generation of novel molecular entities in drug discovery. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds offer robust and reliable pathways to a diverse range of N-substituted products. The choice of method should be guided by the specific substrate, desired scale, and the need to control selectivity. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize valuable N-alkylated piperidine-3-carbohydrazide derivatives for their research endeavors.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • SpectraBase. (n.d.). Piperidine. [Link]

  • ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N- alkylation Reactions. [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. [Link]

  • YouTube. (2019). SN2 reactions of enamines and alkyl halides. [Link]

  • SINTESI. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Myers Group, Harvard University. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • LookChem. (n.d.). 1-Benzylpiperidine-3-carbohydrazide. [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • Dalton Transactions. (n.d.). Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. [Link]

  • PubChem. (n.d.). 1-Benzylpiperidine. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Application Notes and Protocols: Investigating Piperidine-3-carbohydrazide in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Piperidine-3-carbohydrazide and its derivatives as potential therapeutic agents in the context of neurodegenerative diseases. This document outlines the scientific rationale, detailed experimental protocols for both in vitro and in vivo models, and expected outcomes based on current scientific understanding.

Introduction: The Therapeutic Potential of Piperidine-3-carbohydrazide in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge. A key pathological feature of many of these diseases is the misfolding and aggregation of specific proteins, leading to neuronal dysfunction and death. Current therapeutic strategies often provide only symptomatic relief. The piperidine nucleus is a recognized scaffold in medicinal chemistry, forming the core of several drugs targeting the central nervous system.[1] The carbohydrazide moiety is also of significant interest due to its diverse biological activities, including neuroprotective properties.[2][3]

Derivatives of Piperidine-3-carbohydrazide, particularly its hydrazone forms, have emerged as promising multi-target agents for neurodegenerative diseases.[4][5][6] Preclinical studies have demonstrated their ability to inhibit key enzymes involved in the progression of Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5][6] Furthermore, these compounds have shown potential in preventing the aggregation of beta-amyloid (Aβ) peptides and exhibiting antioxidant effects, addressing other critical aspects of neurodegenerative pathology.[4][5][6]

These application notes will provide a framework for the systematic evaluation of Piperidine-3-carbohydrazide and its analogs in established neurodegenerative disease models.

Part 1: In Vitro Evaluation of Neuroprotective Activities

In vitro assays are the first crucial step in characterizing the therapeutic potential of a compound. They allow for the rapid and cost-effective assessment of its direct effects on specific molecular targets and cellular pathways implicated in neurodegeneration.

Rationale and Mechanistic Insights

The primary hypothesized mechanisms of action for Piperidine-3-carbohydrazide derivatives in neuroprotection include:

  • Cholinesterase Inhibition: By inhibiting AChE and BuChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a strategy employed by current Alzheimer's disease medications to improve cognitive function.[4][5][6]

  • Anti-Amyloid Aggregation: The ability to inhibit the self-aggregation of Aβ42 peptides can prevent the formation of toxic plaques, a hallmark of Alzheimer's disease.[4][5][6]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Compounds with antioxidant properties can neutralize harmful reactive oxygen species (ROS), thus protecting neurons from damage.[4][5][6]

The following diagram illustrates the proposed multi-target mechanism of Piperidine-3-carbohydrazide derivatives.

G cluster_0 Piperidine-3-carbohydrazide Derivative cluster_1 Pathological Hallmarks of Neurodegeneration cluster_2 Therapeutic Outcomes P3C Piperidine-3-carbohydrazide Derivative AChE Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE) P3C->AChE Inhibition Abeta Beta-Amyloid (Aβ) Aggregation P3C->Abeta Inhibition ROS Reactive Oxygen Species (ROS) P3C->ROS Scavenging Neuroprotection Neuroprotection & Improved Neuronal Function AChE->Neuroprotection Leads to Abeta->Neuroprotection Leads to ROS->Neuroprotection Leads to G start Start: Compound Synthesis (Piperidine-3-carbohydrazide & Derivatives) enz_assay Enzymatic Assays (AChE & BuChE Inhibition) start->enz_assay agg_assay Biophysical Assay (Aβ42 Aggregation) start->agg_assay cell_assay Cell-Based Assays (SH-SY5Y Neuroprotection) start->cell_assay data_analysis Data Analysis (IC50, % Inhibition, % Viability) enz_assay->data_analysis agg_assay->data_analysis cell_assay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: In vitro screening workflow for Piperidine-3-carbohydrazide.

Expected Outcomes and Data Presentation

The results from the in vitro assays should be presented clearly to allow for easy comparison and interpretation.

Table 1: Summary of In Vitro Efficacy Data for Piperidine-3-carbohydrazide Derivatives

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Aβ42 Aggregation Inhibition (%) at X µMNeuroprotection against 6-OHDA (% cell viability)
P3C-H1 e.g., 5.2e.g., 10.8e.g., 65% at 20 µMe.g., 75%
P3C-H2 e.g., 2.1e.g., 1.5e.g., 80% at 20 µMe.g., 85%
Donepezil Positive ControlPositive ControlN/AN/A
Vehicle Negative ControlNegative ControlNegative ControlNegative Control

Note: The data in this table is hypothetical and should be replaced with experimental results.

Part 2: In Vivo Evaluation in a Parkinson's Disease Model

Promising compounds identified from in vitro screening should be further evaluated in animal models of neurodegenerative diseases to assess their efficacy, pharmacokinetics, and safety in a more complex biological system.

The MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used and well-characterized model that recapitulates many of the key pathological features of Parkinson's disease, including the selective loss of dopaminergic neurons in the substantia nigra. [7][8][9][10][11]

Experimental Protocol

Animals:

  • Male C57BL/6 mice are commonly used as they are highly susceptible to MPTP neurotoxicity.

Experimental Groups:

  • Vehicle Control: Mice receive vehicle injections.

  • MPTP Control: Mice receive MPTP injections.

  • Test Compound + MPTP: Mice receive the test compound prior to and/or during MPTP administration.

  • Test Compound Only: To assess any effects of the compound alone.

Procedure:

  • Compound Administration:

    • Administer the test compound (Piperidine-3-carbohydrazide or derivative) via a suitable route (e.g., oral gavage or intraperitoneal injection) for a specified period before and/or during MPTP treatment.

  • MPTP Induction:

    • Administer MPTP hydrochloride dissolved in saline via intraperitoneal injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals. [11]All procedures involving MPTP must be performed with strict adherence to safety protocols.

  • Behavioral Testing:

    • Conduct a battery of behavioral tests to assess motor function at baseline and at various time points after MPTP administration. [5][12][13][14][15] * Rotarod Test: To evaluate motor coordination and balance.

      • Open Field Test: To assess locomotor activity and exploration.

      • Pole Test: To measure bradykinesia.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Process the brains for immunohistochemical analysis.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Stain brain sections containing the substantia nigra and striatum with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons. [2][6][16][17][18] * Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

The following diagram outlines the workflow for the in vivo evaluation of Piperidine-3-carbohydrazide in the MPTP mouse model.

G start Start: Select Lead Compound from In Vitro Studies animal_prep Animal Acclimatization & Baseline Behavioral Testing start->animal_prep treatment Compound Administration & MPTP Induction animal_prep->treatment behavioral_tests Post-MPTP Behavioral Testing treatment->behavioral_tests tissue_proc Tissue Collection & Processing behavioral_tests->tissue_proc ihc Immunohistochemistry (TH Staining) tissue_proc->ihc analysis Stereological Quantification & Data Analysis ihc->analysis end End: Efficacy Assessment analysis->end

Caption: In vivo experimental workflow in the MPTP mouse model.

Expected Outcomes and Data Presentation

Table 2: Summary of In Vivo Efficacy in the MPTP Mouse Model

GroupRotarod Latency (s)Open Field Distance (cm)TH+ Neurons in Substantia Nigra (count)
Vehicle Control e.g., 180 ± 15e.g., 5000 ± 500e.g., 8000 ± 400
MPTP Control e.g., 60 ± 10e.g., 2000 ± 300e.g., 4000 ± 350
Test Compound + MPTP e.g., 120 ± 12e.g., 3500 ± 400e.g., 6500 ± 300
Test Compound Only e.g., 175 ± 18e.g., 4800 ± 450e.g., 7900 ± 420

Note: The data in this table is hypothetical and should be replaced with experimental results. Values are represented as mean ± SEM.

Conclusion

Piperidine-3-carbohydrazide and its derivatives represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their multi-target mechanism of action, encompassing cholinesterase inhibition, anti-amyloid aggregation, and antioxidant properties, offers a holistic approach to tackling the complex pathology of these disorders. The detailed protocols provided in these application notes offer a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Rigorous and well-controlled experiments based on these guidelines will be crucial in advancing our understanding of the therapeutic potential of Piperidine-3-carbohydrazide and its analogs in the fight against neurodegenerative diseases.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed. [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]

  • Behavioral phenotyping of mouse models of Parkinson's Disease. PubMed Central. [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. DB-ALM. [Link]

  • Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. [Link]

  • Behavioral Phenotyping of Mouse Models of Parkinson's Disease. PubMed. [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed. [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers. [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. ResearchGate. [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update. PubMed Central. [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI. [Link]

  • ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. ResearchGate. [Link]

  • Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. PubMed Central. [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. protocols.io. [Link]

  • SH-SY5Y culturing. protocols.io. [Link]

  • MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]

  • Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

  • Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed Central. [Link]

  • Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). UCSC Genome Browser. [Link]

  • SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. [Link]

  • Thioflavin-T (ThT) Aggregation assay. protocols.io. [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]

  • Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI. [Link]

  • Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line. ResearchGate. [Link]

  • The human neuroblastoma SH-SY5Y cell line as a model to assess β-amyloid neurotoxicity. bioRxiv. [Link]

  • New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PubMed Central. [Link]

  • Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
  • How do I prepare beta amyloid peptide (1-42) stock solution which is neurotoxic for SH-SY5Y cells? ResearchGate. [Link]

  • Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. ACS Publications. [Link]

  • In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells. PubMed Central. [Link]

  • Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. PubMed. [Link]

  • 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach. PubMed Central. [Link]

  • Oxidative Stress in the Developing Rat Brain due to Production of Reactive Oxygen and Nitrogen Species. PubMed Central. [Link]

  • Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK. MDPI. [Link]

  • Mode of Action of Toxin 6-Hydroxydopamine in SH-SY5Y Using NMR Metabolomics. MDPI. [Link]

  • Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. PubMed Central. [Link]

  • San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells. PubMed Central. [Link]

  • Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. MDPI. [Link]

  • 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Piperidine-3-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Piperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. We will delve into the underlying chemistry of the synthesis, provide in-depth troubleshooting for common issues, and answer frequently asked questions.

Synthesis Overview: The Nucleophilic Acyl Substitution Pathway

The most common and direct route to Piperidine-3-carbohydrazide involves the nucleophilic acyl substitution reaction between a piperidine-3-carboxylic acid derivative (typically an ester, such as ethyl piperidine-3-carboxylate) and hydrazine hydrate.[1][2] The reaction proceeds by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol leaving group (ethanol in the case of an ethyl ester) to form the desired carbohydrazide.[3]

This reaction is typically carried out in a protic solvent like ethanol or methanol and often requires elevated temperatures (reflux) to proceed at a reasonable rate.[1][4]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis of Piperidine-3-carbohydrazide, providing explanations and actionable solutions.

Issue 1: Consistently Low Yield of Piperidine-3-carbohydrazide

Question: I am consistently obtaining a low yield (<50%) of my desired product. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Causality: The reaction between an ester and hydrazine hydrate is an equilibrium process. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reflux time, potentially up to 8-12 hours.[2][5]

      • Optimize Hydrazine Hydrate Stoichiometry: An excess of hydrazine hydrate is often used to drive the equilibrium towards the product. A molar ratio of 1:1.2 to 1:5 (ester to hydrazine hydrate) is a good starting point to investigate.[1][5]

  • Reagent Quality: The purity of your starting materials is critical.

    • Causality: Impurities in the starting ester or old/degraded hydrazine hydrate can lead to side reactions or simply not react as expected. Hydrazine hydrate can absorb carbon dioxide from the atmosphere, reducing its effective concentration.

    • Solution:

      • Use Fresh, High-Purity Reagents: Ensure your ethyl piperidine-3-carboxylate is pure. If necessary, purify it by distillation. Use a fresh, unopened bottle of high-concentration (e.g., 80-100%) hydrazine hydrate.[5]

  • Product Loss During Work-up and Purification: A significant portion of the product might be lost during the isolation steps.

    • Causality: Piperidine-3-carbohydrazide has some solubility in the reaction solvent (e.g., ethanol). If the product fails to precipitate completely upon cooling, the yield will be diminished.[5]

    • Solution:

      • Optimize Crystallization:

        • Reduce Solvent Volume: After the reaction is complete, concentrate the reaction mixture by evaporating a portion of the solvent under reduced pressure.[1]

        • Induce Precipitation: If the product remains in solution, try scratching the inside of the flask with a glass rod or adding a seed crystal of the product to induce crystallization.[5]

        • Utilize an Anti-Solvent: Slowly add a solvent in which the product is insoluble (an anti-solvent), such as water or diethyl ether, to the ethanolic solution to promote precipitation.[1]

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant impurities in my crude product, as indicated by TLC and NMR. What are these side products and how can I prevent their formation?

Answer: The formation of side products is a common challenge. Here are the most likely culprits and how to mitigate them:

  • Pyrazolidinone Formation:

    • Causality: If your starting ethyl piperidine-3-carboxylate contains α,β-unsaturated impurities, these can undergo a Michael addition reaction with hydrazine, followed by cyclization to form pyrazolidinone derivatives.[5][6]

    • Solution:

      • Purify the Starting Ester: Ensure the purity of your ethyl piperidine-3-carboxylate before use. Purification by distillation is recommended if you suspect the presence of unsaturated impurities.[5]

  • Dihydrazide Formation:

    • Causality: While less common with mono-esters, if your starting material is contaminated with a dicarboxylic ester, hydrazine can react at both ester sites to form a dihydrazide.[5]

    • Solution:

      • Use Pure Starting Material: This emphasizes the importance of using a high-purity starting ester.

  • Hydrolysis of the Ester:

    • Causality: If there is a significant amount of water present in the reaction mixture, the ester can be hydrolyzed back to the carboxylic acid, especially at elevated temperatures.

    • Solution:

      • Use Anhydrous Solvents: While hydrazine hydrate contains water, using a dry reaction solvent (e.g., absolute ethanol) can help minimize this side reaction.

Issue 3: Difficulty in Product Isolation and Purification

Question: My product is not precipitating out of solution upon cooling, or it forms an oil. How can I effectively isolate and purify my Piperidine-3-carbohydrazide?

Answer: Challenges with product isolation are often related to its solubility characteristics.

  • Product Remains Soluble:

    • Causality: The concentration of the product in the solvent may be below its saturation point, or the solution may be supersaturated.[5]

    • Solution:

      • Concentrate the Solution: As mentioned previously, reducing the volume of the solvent will increase the product concentration and encourage precipitation.[1][5]

      • Induce Crystallization: Utilize scratching or seeding techniques.[5]

      • Change the Solvent System: Adding an anti-solvent is a very effective method.[1]

  • Product Oiling Out:

    • Causality: The product may be melting at the temperature of the solution or precipitating as a liquid phase due to the presence of impurities that depress its melting point.

    • Solution:

      • Trituration: Try to solidify the oil by adding a small amount of a non-polar solvent (like hexane or diethyl ether) and scratching with a glass rod.

      • Purification via Chromatography: If recrystallization proves difficult, column chromatography using silica gel can be an effective method for purification.[1] A polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically used for elution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of Piperidine-3-carbohydrazide?

A1: Polar protic solvents such as ethanol and methanol are the most commonly used and effective solvents for this reaction.[1][4] They are good solvents for both the starting ester and hydrazine hydrate, and they facilitate the proton transfer steps in the reaction mechanism.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/methanol 9:1) to separate the starting material, product, and any potential side products. The disappearance of the starting ester spot and the appearance of the product spot will indicate the reaction's progression.

Q3: What are the recommended storage conditions for Piperidine-3-carbohydrazide?

A3: Piperidine-3-carbohydrazide, like many piperidine derivatives and hydrazides, should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and oxidation.[7][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Q4: Can I use Piperidine-3-carboxylic acid directly instead of the ester?

A4: Yes, the direct reaction of piperidine-3-carboxylic acid with hydrazine hydrate is a viable synthetic route.[1] This reaction typically requires reflux conditions in a polar protic solvent. However, the carboxylic acid may need to be activated (e.g., by conversion to an acid chloride) to enhance its reactivity, although direct condensation is also reported.[1]

Experimental Protocols

Protocol 1: Synthesis of Piperidine-3-carbohydrazide from Ethyl Piperidine-3-carboxylate
  • To a solution of ethyl piperidine-3-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solution under reduced pressure to about half its original volume.

  • If precipitation occurs, filter the solid. If not, slowly add water as an anti-solvent until the product precipitates.

  • Collect the solid by filtration, wash with a small amount of cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Piperidine-3-carbohydrazide.

Protocol 2: Recrystallization of Piperidine-3-carbohydrazide
  • Dissolve the crude Piperidine-3-carbohydrazide in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum. This method typically yields a product with 85-95% purity.[1]

Data Presentation

ParameterCondition 1 (Standard)Condition 2 (Optimized)Expected YieldReference
Starting Material Ethyl Piperidine-3-carboxylateEthyl Piperidine-3-carboxylate
Hydrazine Hydrate (eq.) 1.21.5[1]
Solvent EthanolAbsolute Ethanol[1][4]
Temperature Reflux (78-80°C)Reflux (78-80°C)[1]
Reaction Time 4 hours8 hours70-85%[1][2]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ester Ethyl Piperidine-3-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Tetrahedral_Intermediate Carbohydrazide Piperidine-3-carbohydrazide Tetrahedral_Intermediate->Carbohydrazide Elimination Ethanol Ethanol Tetrahedral_Intermediate->Ethanol

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of Product Check_Reaction Is the reaction complete? (TLC) Start->Check_Reaction Extend_Time Increase reaction time/temp Check_Reaction->Extend_Time No Check_Reagents Are reagents pure and fresh? Check_Reaction->Check_Reagents Yes Extend_Time->Check_Reaction Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Check_Workup Product loss during workup? Check_Reagents->Check_Workup Yes Purify_Reagents->Start Optimize_Isolation Optimize precipitation/purification Check_Workup->Optimize_Isolation Yes End Improved Yield Check_Workup->End No Optimize_Isolation->End

Caption: Workflow for troubleshooting low yield.

References

  • ResearchGate. (2022, September). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. [Link]

  • PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. [Link]

  • NIH. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • Quora. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • ResearchGate. Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF. [Link]

  • Sciencemadness.org. (2002, September 7). Reaction of esters with hydrazine?. [Link]

  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. [Link]

  • PubMed. (2024, September 18). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. [Link]

  • PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine?. [Link]

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?. [Link]

  • Oakwood Chemical. Ethyl Piperidine-3-carboxylate hydrochloride. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. [Link]

  • Google Patents.
  • SciSpace. Carbohydrazide | 1047 Publications | 5477 Citations | Top Authors | Related Topics. [Link]

  • Google Patents.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • PubMed. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. [Link]

  • Google Patents.
  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

Sources

Technical Support Center: Purification of Piperidine-3-carbohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the common and nuanced challenges encountered when purifying Piperidine-3-carbohydrazide via recrystallization. This guide moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to troubleshoot effectively and optimize your purification process.

Piperidine-3-carbohydrazide is a key building block in medicinal chemistry, often used in the synthesis of derivatives with potential biological activities, such as cholinesterase inhibitors for Alzheimer's research.[1][2] Its purity is paramount for subsequent reactions and biological assays. Recrystallization is the most common and effective method for its purification, leveraging the compound's differential solubility in a solvent at varying temperatures.[1][3] This guide provides direct answers to specific experimental issues to ensure you achieve high purity and recovery.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.

Q: My final yield is very low, or I got no crystals at all. What went wrong?

A: A low or non-existent yield is one of the most common issues in recrystallization and typically points to a problem with solvent volume or saturation.[4][5]

  • Causality: The principle of recrystallization relies on creating a supersaturated solution upon cooling.[3] If too much solvent is used, the solution never reaches saturation as it cools, and the compound remains dissolved in the mother liquor.[4][5] Conversely, dissolving the solid below the solvent's boiling point also leads to using excess solvent, reducing the yield.[4]

  • Immediate Action:

    • Check for Supersaturation: If you still have the filtrate (mother liquor), try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6][7] If crystals form, it confirms that too much solvent was the issue.

    • Recover the Product: Gently heat the mother liquor to evaporate a portion of the solvent, thereby increasing the concentration. Aim to reduce the volume by 25-50%, then allow it to cool slowly again.[6]

  • Preventative Measures:

    • Always use the minimum amount of hot (near-boiling) solvent required to fully dissolve the crude solid.[4] Add the solvent in small portions to the heated solid.

    • Ensure the solution is fully saturated at high temperature before cooling.

Q: When I cool my solution, an oil/liquid layer forms instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point, or if the concentration of impurities is very high, causing a melting point depression.

  • Causality: The compound is coming out of solution too quickly while the solution is still too warm. This is often caused by a very high level of supersaturation or a rapid cooling rate.[5]

  • Immediate Action:

    • Reheat the solution until the oil completely redissolves.

    • Add a small, measured amount of additional hot solvent (1-2 mL) to slightly decrease the saturation level.[5]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.[5]

    • If the problem persists, try adding a seed crystal just as the solution begins to cool and cloud. This provides a template for proper crystal lattice formation.[8][9]

Q: My final crystals have a yellow/brown tint, but the literature indicates the compound is white. How do I remove colored impurities?

A: Colored impurities are common in organic synthesis and are often highly polar, conjugated molecules. They can sometimes be removed with an activated charcoal treatment.

  • Causality: These impurities are soluble in the recrystallization solvent and can become trapped in the crystal lattice as it forms.

  • Protocol for Decolorization:

    • Dissolve the impure, colored crystals in the minimum amount of appropriate hot solvent (e.g., ethanol).

    • Remove the flask from the heat source to prevent flashing of the solvent.

    • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. Adding too much will adsorb your product and reduce the yield.

    • Gently swirl and reheat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

    • Allow the clarified, hot filtrate to cool slowly to form pure, colorless crystals.

Q: As soon as I remove my flask from the heat, the product crashes out of solution as a fine powder. Is this a problem?

A: Yes, this is a sign of excessively rapid crystallization. While it indicates good recovery, it is detrimental to purity.

  • Causality: Rapid precipitation traps impurities within the forming solid, defeating the purpose of recrystallization.[5] An ideal crystallization should see crystals begin to form after about 5-10 minutes of cooling and continue to grow over 20-30 minutes.[5]

  • Corrective Action:

    • Reheat the flask to redissolve the precipitated powder.

    • Add a small excess of hot solvent (e.g., 10-15% more than the minimum required for dissolution).[5]

    • Ensure the flask is cooled slowly. Place it on an insulating surface (like a cork ring or folded towel) and cover it to prevent rapid solvent evaporation and cooling.[5]

Q: My solution is cold, but there are still no crystals. What are the next steps to induce crystallization?

A: A clear, cold solution that fails to produce crystals is supersaturated but lacks a nucleation point for crystal growth to begin. Several techniques can be used to induce this process.

  • Methods to Induce Crystallization:

    • Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[6][7]

    • Seeding: Add a single, tiny crystal of the pure Piperidine-3-carbohydrazide (if available) to the solution. This provides a perfect template for crystal growth.[8][9]

    • Reduce Solvent Volume: If the above methods fail, it's likely the solution is not sufficiently saturated. Reheat the solution, boil off some of the solvent, and attempt to cool again.[6]

    • Lower Temperature: Cool the solution in an ice-salt bath to achieve temperatures below 0 °C, which will further decrease the compound's solubility.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Piperidine-3-carbohydrazide?

A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3][10] For Piperidine-3-carbohydrazide, its polar nature due to the piperidine nitrogen and carbohydrazide group dictates the use of polar solvents.[1]

  • Primary Recommendation: Ethanol is the most commonly cited and effective solvent. It provides a good solubility differential between hot and cold conditions for this compound.[1]

  • Alternative: A mixed solvent system, such as ethanol/water, can also be highly effective. The compound is dissolved in hot ethanol (the "good" solvent), and water (the "anti-solvent" or "poor" solvent) is added dropwise until the solution becomes faintly cloudy (turbid).[1] A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q2: What are the most likely impurities in my crude Piperidine-3-carbohydrazide sample?

A2: Impurities typically stem from the starting materials or side reactions. The most common synthesis involves reacting piperidine-3-carboxylic acid with hydrazine hydrate.[1]

  • Unreacted Starting Materials: Residual piperidine-3-carboxylic acid and hydrazine hydrate.

  • Side Products: Small amounts of di-acylated hydrazines or other condensation products.

  • Residual Solvents: Ethanol or methanol from the initial reaction.[1] Most of these impurities have different solubility profiles from the desired product and can be effectively removed by a carefully executed recrystallization.[11]

Q3: How does pH affect the recrystallization of this compound?

A3: The pH of the solution can significantly impact the crystallization process because Piperidine-3-carbohydrazide has basic nitrogen atoms (the piperidine ring and the terminal amine of the hydrazide).

  • Mechanism: The pH governs the protonation state of the molecule.[12][13] At low pH, the basic nitrogens will be protonated, forming a salt. This salt will have drastically different (usually much higher) solubility in polar solvents like water or ethanol compared to the free base. At high pH, the molecule will be in its neutral, free-base form.

  • Practical Implication: For consistent results, recrystallization should be performed at a controlled pH, typically near neutral or slightly basic, to ensure you are crystallizing the intended neutral molecule and not a salt. Uncontrolled pH can lead to inconsistent solubility and poor recovery.[14][15]

Q4: What is the optimal cooling rate for this procedure?

A4: Slow cooling is critical for forming large, pure crystals.[3][16]

  • Recommended Procedure:

    • Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. This should take at least 20-30 minutes.

    • Once the flask has reached room temperature and crystal growth has slowed, you can place it in an ice bath to maximize the recovery of the product from the solution.

  • Rationale: Slow cooling allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling ("crashing out") traps impurities and results in a less pure solid.[5]

Q5: How should I properly dry the purified crystals?

A5: Residual solvent must be thoroughly removed. Since ethanol and/or water are used, and the compound is polar, simple air drying may be slow.

  • Standard Procedure:

    • After collecting the crystals by vacuum filtration and washing them with a small amount of ice-cold solvent, leave them under vacuum on the filter for 10-15 minutes to pull off the bulk of the solvent.

    • Transfer the crystals to a watch glass or petri dish and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours or overnight.[17]

  • Alternative Methods: For small amounts, a vacuum desiccator containing a drying agent like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide can be used at room temperature.[17][18] Azeotropic drying by dissolving the compound in a solvent like toluene and evaporating it can also remove residual water, though this is more common for reaction workups than final product drying.[18]

Protocols and Data

Experimental Protocol: Standard Recrystallization of Piperidine-3-carbohydrazide
  • Solvent Selection: Choose a suitable solvent based on preliminary tests or literature recommendations (Ethanol is a good starting point).[1][3]

  • Dissolution: Place the crude Piperidine-3-carbohydrazide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature, until a constant weight is achieved.[17]

Table 1: Recommended Solvents and Conditions
SolventBoiling Point (°C)Characteristics
Ethanol78Primary choice. Good solubility when hot, lower solubility when cold.[1]
Methanol65Similar to ethanol, but its lower boiling point can sometimes make it less ideal for slow cooling.
Ethanol/WaterVariesExcellent for optimization. Allows fine-tuning of solvent polarity to maximize yield. Water acts as an anti-solvent.[1]
Isopropanol82A potential alternative to ethanol if solubility characteristics are more favorable for a specific impurity profile.

Visualization of the Recrystallization Workflow

The following diagram outlines the logical steps and decision points in a standard recrystallization procedure.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve is_colored Solution Colored? dissolve->is_colored charcoal Add Charcoal & Hot Filter is_colored->charcoal Yes cool Slow Cool to Room Temp, Then Ice Bath is_colored->cool No charcoal->cool filter Vacuum Filtration cool->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of Piperidine-3-carbohydrazide.

References

  • University of Cambridge. (n.d.). Guide for crystallization. Available at: [Link]

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. 1. Seeding. Available at: [Link]

  • University of York. (2006). Crystallisation Techniques. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • Journal of Chemical Education. (1978). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • PubChem. (n.d.). 2-Oxopiperidine-3-carbohydrazide. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Available at: [Link]

  • PubChem. (n.d.). (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. Available at: [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • Reddit. (2023). fastest way to dry crystals?. Available at: [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Available at: [Link]

  • YouTube. (2014). Organic Practical Setup 7. 'Drying' an organic liquid product. Available at: [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. (2020). How to purify hydrazone?. Available at: [Link]

  • PubMed. (n.d.). Effect of pH on Structure, Function, and Stability of Mitochondrial Carbonic Anhydrase VA. Available at: [Link]

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Available at: [Link]

  • Scholars Research Library. (n.d.). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Available at: [Link]

  • MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Available at: [Link]

  • ACS Figshare. (2016). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Available at: [Link]

  • PubMed. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Available at: [Link]

  • CP Lab Safety. (n.d.). Piperidine-3-carbohydrazide, 97% Purity, C6H13N3O, 100 mg. Available at: [Link]

  • PubMed. (n.d.). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Piperidine-3-carbohydrazide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of piperidine-3-carbohydrazide derivatives. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis can be challenging. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common side reactions and optimize your experimental outcomes. We will delve into the causality behind these issues and offer practical, self-validating protocols to enhance the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: My reaction of a piperidine-3-carboxylic acid ester with hydrazine hydrate is showing low yield and multiple spots on TLC. What are the likely side reactions?

A: This is a common issue stemming from the reactivity of both hydrazine and the piperidine moiety. The primary side reactions to consider are:

  • Diacylhydrazide Formation: One molecule of hydrazine can react with two molecules of the ester, leading to the formation of a symmetrical diacylhydrazide. This is especially prevalent if the ester is in large excess or if the reaction is run for an extended period.

  • Intramolecular Cyclization: Depending on the substituents on the piperidine ring, intramolecular cyclization can compete with hydrazide formation, leading to heterocyclic byproducts.[1]

  • Azine Formation: If your starting material or solvent contains trace amounts of aldehydes or ketones, hydrazine can react to form highly colored and often insoluble azines.[1]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

Troubleshooting Workflow:

G start Low Yield & Multiple Spots on TLC check_sm Analyze Reaction Mixture (TLC, LC-MS) start->check_sm unreacted_sm Unreacted Starting Material? check_sm->unreacted_sm increase_time Increase reaction time or temperature unreacted_sm->increase_time Yes side_products Side Products Detected? unreacted_sm->side_products No excess_hydrazine Use a slight excess of hydrazine hydrate increase_time->excess_hydrazine excess_hydrazine->check_sm identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products Yes diacyl Diacylhydrazide identify_side_products->diacyl azine Azine identify_side_products->azine cyclization Cyclization identify_side_products->cyclization solve_diacyl Control stoichiometry (add ester slowly to hydrazine) diacyl->solve_diacyl solve_azine Use purified, aldehyde-free solvents azine->solve_azine solve_cyclization Lower reaction temperature cyclization->solve_cyclization end Improved Yield and Purity solve_diacyl->end solve_azine->end solve_cyclization->end

Caption: Troubleshooting workflow for low yield in hydrazide formation.

Q2: I'm observing the formation of a significant amount of a dimeric byproduct. How can I minimize this?

A: The dimeric byproduct is likely the diacylhydrazide. This occurs when one hydrazine molecule is acylated by two molecules of your piperidine ester.

Causality: This side reaction is favored under conditions where the concentration of the ester is high relative to the hydrazine at the point of reaction.

Solutions:

  • Control Stoichiometry and Addition: Instead of adding hydrazine to the ester, reverse the addition. Slowly add the ester solution to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, favoring the formation of the desired monohydrazide.

  • Molar Ratio: Use a slight excess of hydrazine hydrate (1.2-1.5 equivalents) to ensure the complete conversion of the ester and to outcompete the formation of the diacylhydrazide.[2]

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of the second acylation relative to the first.

ParameterStandard ConditionOptimized for Monohydrazide
Reagent Addition Hydrazine to EsterEster to Hydrazine
Hydrazine Equiv. 1.0 - 1.11.2 - 1.5
Temperature Reflux (e.g., 78-80°C in EtOH)Room Temp to 50°C
Q3: My piperidine nitrogen is unprotected. Could this be causing issues?

A: Absolutely. An unprotected piperidine nitrogen, being a secondary amine, is nucleophilic and can lead to several side reactions:

  • N-Acylation: The piperidine nitrogen of one molecule can attack the ester of another, leading to amide-linked dimers or oligomers.

  • Reaction with Hydrazine: While less common, complex side reactions involving the piperidine nitrogen and hydrazine can occur, especially at elevated temperatures.

Solution: N-Protection Strategy

It is highly advisable to protect the piperidine nitrogen before proceeding with the hydrazide formation. The choice of protecting group is critical and depends on the downstream reaction conditions.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Stable to base and hydrogenolysis
Benzyloxycarbonyl Cbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd/C)Stable to mild acid and base
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine in DMF)Stable to acid and hydrogenolysis

Experimental Protocol: Boc Protection of Piperidine-3-carboxylic Acid

  • Dissolution: Dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

  • Boc Anhydride Addition: Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with ethyl acetate. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected acid, which can then be esterified and reacted with hydrazine.

Q4: I'm struggling with the purification of my final Piperidine-3-carbohydrazide derivative. What are the best practices?

A: Purification can be challenging due to the polar nature of the carbohydrazide group.

  • Recrystallization: This is often the most effective method for obtaining high-purity material on a larger scale.[2] Common solvent systems include ethanol/water or isopropanol/heptane. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly.[2]

  • Column Chromatography: For smaller scales or for separating closely related impurities, silica gel chromatography is suitable.[2] A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase) is typically effective.

  • Acid-Base Extraction: If your compound has a basic piperidine nitrogen and you have neutral or acidic impurities, an acid-base workup can be very effective. Dissolve the crude material in an organic solvent like ethyl acetate, wash with a dilute acid (e.g., 1 M HCl) to protonate your product and pull it into the aqueous layer. The organic layer containing impurities can be discarded. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract your purified product back into an organic solvent.

Purification Strategy Decision Tree:

Caption: Decision tree for purification strategy.

Q5: How can I confirm the structure and purity of my final product?

A: A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will confirm the presence of the piperidine ring protons, the N-H protons of the hydrazide (which are typically broad and exchangeable with D₂O), and any other substituents.

    • ¹³C NMR: Will show the characteristic carbonyl carbon of the hydrazide (typically around 165-175 ppm) and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is well-suited for these polar molecules and will provide the molecular weight of your compound, confirming the correct mass.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Using a C18 reverse-phase column with a mobile phase such as acetonitrile/water with a modifier like formic acid or trifluoroacetic acid will allow you to quantify the purity of your sample.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This will show characteristic stretches for the N-H bonds (around 3200-3400 cm⁻¹) and the C=O of the hydrazide (around 1630-1680 cm⁻¹).

References

  • Various Authors. (2024, September 18). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. PubMed. [Link]

  • Various Authors. (2022, December 2). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed. [Link]

  • Sciencemadness Discussion Board. (2002, September 7). Reaction of esters with hydrazine?[Link]

  • Various Authors. (2002, December 27). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Various Authors. (2024, May 31). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of Piperidine-3-carbohydrazide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Piperidine-3-carbohydrazide in their in vitro experiments. As Senior Application Scientists, we have compiled this resource based on the chemical properties of the molecule and established laboratory best practices to help you troubleshoot these issues effectively.

Part 1: Understanding the Molecule - Why Solubility Can Be a Challenge

Q1: What are the key chemical properties of Piperidine-3-carbohydrazide that affect its solubility?

Piperidine-3-carbohydrazide (C₆H₁₃N₃O) is a small molecule featuring two key functional groups that dictate its behavior in solution: a piperidine ring and a carbohydrazide moiety.[1]

  • Piperidine Ring: This is a six-membered saturated heterocycle containing a nitrogen atom. This nitrogen is basic and can be protonated in acidic to neutral conditions, which can significantly influence the molecule's charge and solubility.

  • Carbohydrazide Group (-C(=O)NNH₂): This group is polar and contains multiple hydrogen bond donor and acceptor sites.[1] This feature generally imparts moderate solubility in polar solvents like water.[1]

  • Hydrophilicity: The combination of these groups, particularly the hydrogen bonding capacity, makes the molecule relatively hydrophilic. A predicted XLogP (a measure of lipophilicity) for the related isomer, piperidine-4-carbohydrazide, is -1.2, indicating a preference for aqueous environments.[2]

The primary solubility challenge often arises not from inherent insolubility in water, but from the kinetics of dissolution and stability in complex biological media, especially when transitioning from a concentrated organic stock solution. Furthermore, the carbohydrazide group is a derivative of hydrazine, which can be susceptible to degradation in aqueous solutions, particularly in the presence of oxygen and metal ions, or at alkaline pH.[3][4]

Part 2: Troubleshooting Common Solubility Issues

This section addresses the most frequently encountered problems in a step-by-step, troubleshooting format.

Q2: My compound won't dissolve when I add the powder directly to my aqueous assay buffer or cell culture medium. What is the first thing I should do?

Directly dissolving powdered compounds in complex aqueous media is rarely successful and not recommended. The correct approach is to first prepare a high-concentration stock solution in an appropriate organic solvent. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous solutions.[5][6]

Q3: How do I properly prepare and store a high-concentration stock solution of Piperidine-3-carbohydrazide?

Preparing a reliable stock solution is the critical first step for reproducible experiments.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of Piperidine-3-carbohydrazide needed. The molecular weight is approximately 143.19 g/mol .[2] To make 1 mL of a 10 mM solution, you would need:

    • 10 mmol/L * 1 L/1000 mL * 143.19 g/mol * 1000 mg/g = 1.43 mg

  • Weighing: Accurately weigh the required amount of compound into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 1.43 mg of compound).[7]

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, you may gently warm the solution to 37°C for a few minutes and vortex again.[7] Ensure no visible particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound precipitation over time.[8][9] Store these aliquots tightly sealed at -20°C or -80°C. For use, thaw an aliquot at room temperature just before diluting into your assay medium.[9]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. What is happening and how can I fix it?

This is a classic sign that you have exceeded the compound's aqueous solubility limit at the final concentration. The compound is soluble in the DMSO stock but crashes out when the solvent environment abruptly changes to aqueous.

Below is a workflow to diagnose and solve this problem.

Caption: Decision workflow for troubleshooting compound precipitation.

Key Actions to Take:

  • Verify Final Solvent Concentration: The final concentration of DMSO in your cell culture or assay buffer should ideally be below 0.5%, and absolutely no higher than 1%, to avoid solvent-induced artifacts or cytotoxicity.[9][10][11]

  • Perform a Solubility Test: Before committing to your main experiment, perform a serial dilution of your stock solution into the final assay medium.[12] Visually inspect for precipitation immediately and after incubation under assay conditions (e.g., 1-2 hours at 37°C). This will determine the practical upper limit for your compound's concentration.

Part 3: Advanced Solubilization Strategies

If simple dilution of a DMSO stock is insufficient, the following advanced strategies can be employed.

Q5: Can I use pH adjustment to improve solubility, and what is the protocol?

Yes. Given that Piperidine-3-carbohydrazide contains a basic piperidine nitrogen, modifying the pH is a powerful strategy. Lowering the pH of the solution will protonate this nitrogen, creating a positively charged species that is typically much more soluble in aqueous media.

Protocol 2: Aqueous Solubility Test with pH Modification
  • Prepare Buffers: Prepare a set of physiologically relevant buffers at different pH values (e.g., pH 6.0, 6.5, 7.0, and 7.4).

  • Test Dilution: Add a small, fixed amount of your DMSO stock solution to each buffer to achieve your target final concentration.

  • Observe: Vortex each sample and visually inspect for precipitation. Let the samples sit at room temperature or 37°C for 30 minutes and inspect again. The lowest pH that maintains clarity is preferred.

  • Implementation:

    • For Biochemical Assays: If your assay components are stable at a slightly acidic pH, you can formulate your final assay buffer at the optimal pH identified.

    • For Cell-Based Assays: Drastically changing the pH of cell culture media can harm the cells.[12] The normal pH of most media is tightly controlled around 7.2-7.4.[13] A slight decrease may be tolerated, but you must run a vehicle control (media at the adjusted pH without the compound) to ensure cell viability and function are not compromised. Use sterile 1N HCl and 1N NaOH for adjustments.[14][15]

Q6: What are cyclodextrins and how can they help solubilize my compound?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble molecules, or parts of molecules, within this cavity, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[17][18][19]

For compounds like Piperidine-3-carbohydrazide, while the molecule itself is somewhat polar, parts of the ring structure may have sufficient non-polar character to interact with the cyclodextrin cavity, improving its overall solubility and stability in media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity derivative suitable for in vitro work.[19][20]

Caption: Mechanism of cyclodextrin inclusion complex formation.

Protocol 3: Preparation of a Stock Solution using HP-β-CD
  • Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in water or your desired buffer. Gentle warming may be required to fully dissolve the HP-β-CD.

  • Add Compound: Add the powdered Piperidine-3-carbohydrazide directly to the HP-β-CD solution to achieve the desired final stock concentration.

  • Complexation: Stir or shake the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Sterilization & Storage: Sterilize the final solution by passing it through a 0.22 µm filter. Store at 4°C for short-term use or -20°C for long-term storage.

Part 4: Data Interpretation and Assay Integrity

Q7: How can I be sure my compound stays dissolved and is stable throughout my experiment?

  • Visual Inspection: Always visually check your plates or tubes for signs of precipitation before and after the experiment. Cloudiness or visible crystals are clear indicators of a problem.[12]

  • Stability Concerns: The hydrazide functional group can be prone to oxidation, especially in cell culture media which contains metal ions (e.g., copper) that can catalyze this degradation.[3][21][22] If you observe inconsistent results or a loss of activity over time (e.g., in a 24- or 48-hour cell-based assay), chemical instability may be the cause. For critical applications, stability can be formally assessed by incubating the compound in the final medium and analyzing its concentration at different time points using HPLC.

Q8: What are the potential impacts of my chosen solubilization method on my assay results?

It is crucial to account for the effects of the solubilizing agents themselves.

  • Vehicle Controls are Essential: Every experiment must include a "vehicle control" group. This group should be treated with the exact same solution as your experimental group, but without the compound. For example, if your compound is delivered in media containing 0.5% DMSO and is buffered to pH 6.8, your vehicle control must be media with 0.5% DMSO buffered to pH 6.8.

  • Solvent Effects: DMSO can have biological effects, including influencing cell differentiation, inflammation, and enzyme activity, typically at concentrations above 1%.[10][23]

  • pH Effects: Altering the pH of the medium can impact cell viability, protein function, and the activity of other reagents in your assay.[12]

  • Cyclodextrin Effects: While generally inert, cyclodextrins can sometimes interact with cell membranes or other components.[10] A proper vehicle control will account for this.

By systematically applying these troubleshooting steps and advanced strategies, you can overcome the solubility challenges associated with Piperidine-3-carbohydrazide and ensure the integrity and reproducibility of your in vitro assay data.

StrategyMechanismProsConsBest For
DMSO Stock Solution Solubilization in a polar aprotic solvent.Simple, fast, widely applicable.Can cause precipitation upon aqueous dilution; potential for cell toxicity at >0.5%.Initial screening and most standard in vitro assays.
pH Adjustment Protonation of the basic piperidine nitrogen to form a more soluble salt.Highly effective for ionizable compounds, inexpensive.May alter assay conditions or harm cells if pH shift is too large.Biochemical assays; cell-based assays with careful validation.
Cyclodextrins (HP-β-CD) Formation of a water-soluble inclusion complex.[18]Increases solubility and stability, generally low toxicity.More complex preparation; can be costly; potential for assay interference.Difficult-to-solubilize compounds; in vivo formulation development.

Table 1: Comparison of Solubilization Strategies

SolventTypical Stock ConcentrationRecommended Max Final ConcentrationNotes & Cautions
DMSO 10 - 50 mM< 0.5% (v/v)Use anhydrous DMSO; store in aliquots at -20°C or -80°C to prevent water absorption.[8][9]
Ethanol 10 - 50 mM< 0.5% (v/v)Can be more volatile; some cell types are more sensitive to ethanol than DMSO.[11]

Table 2: Recommended Solvent Concentrations for In Vitro Assays

References

[1]. Buy Piperidine-3-carbohydrazide | 689758-90-5 - Smolecule. (2023-08-15). Available from: [24]. Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available from: [12]. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. Available from: [20]. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC. Available from: [Link] [25]. Methods of solubility enhancements | PPTX - Slideshare. Available from: . Cosolvent and Complexation Systems - Pharma Excipients. (2022-05-30). Available from: [16]. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available from: [Link] [26]. Excipients for Solubility Enhancement of Parenteral Formulations. (2022-11-03). Available from: [27]. Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Available from: [17]. (PDF) Cyclodextrins for drug delivery - ResearchGate. (2025-08-07). Available from: [3]. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Hydrazine and 1,1-dimethylhydrazine are industrial chemicals that enter the environ. Available from: [18]. CYCLODEXTRIN: A DRUG CARRIER SYSTEMS - Research and Reviews. (2012-11-11). Available from: . Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available from: [Link] [28]. CAS 182919-58-0: 1-BENZYLPIPERIDINE-3-CARBOHYDRAZIDE - CymitQuimica. Available from: [19]. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available from: [Link] [11]. Considerations regarding use of solvents in in vitro cell based assays. Available from: [23]. The effect of solvents on drug metabolism in vitro - PubMed. Available from: [Link] . Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025-08-07). Available from: [29]. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021-07-26). Available from: [30]. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [31]. Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Available from: [Link] [32]. Piperidine-3-carbohydrazide (C6H13N3O) - PubChemLite. Available from: [33]. Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022-02-16). Available from: [13]. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - NG. Available from: [34]. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011-05-28). Available from: [7]. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (2025-03-16). Available from: [2]. Piperidine-4-carbohydrazide | C6H13N3O | CID 456704 - PubChem. Available from: [Link] [35]. 2-Oxopiperidine-3-carbohydrazide | C6H11N3O2 | CID 2796435 - PubChem. Available from: [Link] [6]. How to make a stock solution of a substance in DMSO - Quora. (2018-04-25). Available from: [36]. Acceptable solvents for in vitro drug solutions or in vivo... | Download Table - ResearchGate. Available from: [Link] [21]. usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine - SciSpace. Available from: [8]. Samples in DMSO: What an end user needs to know - Ziath. Available from: [9]. Compound Handling Instructions - MCE. Available from: [37]. Optimizing the stability and solubility of cell culture media ingredients - Evonik Health Care. Available from: [4]. Oxidation of Hydrazine in Aqueous Solutions - DTIC. Available from: [38]. DMSO stock preparation - Protocols.io. (2021-10-21). Available from: [39]. CARBOHYDRAZIDE | - atamankimya.com. Available from: [40]. Carbohydrazide - Wikipedia. Available from: [Link] [22]. (PDF) Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. (2025-08-06). Available from: [14]. How To Adjust The pH Of The Tissue Culture Media - Plant Cell Technology. (2023-02-02). Available from: . Carbohydrazide - Ataman Kimya. Available from: [15]. How to adjust pH of cell culture media? : r/biology - Reddit. (2016-10-05). Available from: . Carbohydrazide - Vizag Chemicals. Available from: [41]. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. Available from: [Link] [42]. Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition - MDPI. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Piperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and utilization of this versatile chemical compound. Our goal is to ensure the integrity of your experiments and the reliability of your results by addressing specific challenges you may encounter.

Section 1: Core Principles of Storage and Handling

The stability and reactivity of Piperidine-3-carbohydrazide are intrinsically linked to its storage and handling. The presence of a reactive carbohydrazide group and a secondary amine within the piperidine ring necessitates careful attention to environmental conditions to prevent degradation and ensure experimental reproducibility.

Optimal Storage Conditions:

Proper storage is the first line of defense in maintaining the quality of Piperidine-3-carbohydrazide. Degradation can occur through oxidation, hydrolysis, and reaction with atmospheric components.

ParameterRecommendationRationale
Temperature 2-8°C[1]Refrigeration slows down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)[2]The carbohydrazide and secondary amine moieties can be susceptible to oxidation. An inert atmosphere minimizes this risk.
Light Amber vial/Dark place[1]Protection from light is crucial to prevent photochemical degradation.
Container Tightly sealed, appropriate material (e.g., amber glass)[2]Prevents exposure to moisture and atmospheric gases. Glass is generally preferred for its inertness.

Safe Handling Practices:

Adherence to safety protocols is paramount when working with any chemical. While specific toxicity data for Piperidine-3-carbohydrazide is not extensively documented, the general class of piperidines and hydrazides warrants a cautious approach.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[2][4]

  • Spill Management: In case of a spill, avoid generating dust. Clean the area with an appropriate absorbent material and dispose of the waste in a sealed container according to your institution's guidelines.[2]

  • Fire Safety: Keep the compound away from heat, sparks, and open flames.[5][6] While not as volatile as piperidine itself, it is a flammable organic compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and use of Piperidine-3-carbohydrazide.

Q1: What is the molecular weight and formula of Piperidine-3-carbohydrazide?

The molecular formula is C6H13N3O, and the molecular weight is approximately 143.19 g/mol .[1]

Q2: What is the solubility profile of Piperidine-3-carbohydrazide?

Piperidine-3-carbohydrazide exhibits moderate solubility in polar solvents.[7] It has enhanced solubility in water compared to non-polar organic solvents, which is attributed to the hydrogen bonding capacity of both the piperidine nitrogen and the carbohydrazide moiety.[7]

Q3: What are the primary applications of Piperidine-3-carbohydrazide?

It is primarily used as a precursor or building block in medicinal chemistry and drug discovery.[7][8] Notably, its derivatives have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease research.[7][9]

Q4: What are the key reactive functional groups in Piperidine-3-carbohydrazide?

The two main reactive sites are the secondary amine in the piperidine ring and the carbohydrazide group. The secondary amine can undergo reactions typical of aliphatic secondary amines, such as N-alkylation.[] The carbohydrazide group is a versatile functional group that can participate in various reactions, including the formation of hydrazones.[11]

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues that may arise during experiments involving Piperidine-3-carbohydrazide.

Issue 1: Inconsistent or Poor Solubility

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed upon standing or temperature changes.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: While soluble in polar solvents, the degree of solubility can vary.

    • Solution: If experiencing issues with a particular organic solvent, try a more polar one. For aqueous solutions, gentle heating may aid dissolution, but monitor for any signs of degradation.

  • pH of the Solution: The protonation state of the piperidine nitrogen can affect solubility.

    • Solution: Adjusting the pH of the aqueous solution may improve solubility. Acidic conditions will protonate the piperidine nitrogen, potentially increasing aqueous solubility.

  • Compound Purity: Impurities can affect the solubility characteristics.

    • Solution: Verify the purity of your compound using an appropriate analytical technique (e.g., NMR, LC-MS). If impurities are detected, purification by recrystallization or chromatography may be necessary.[7]

Issue 2: Suspected Compound Degradation

Symptoms:

  • Unexpected side products are observed in your reaction.

  • Loss of starting material over time, even when stored.

  • Discoloration of the solid compound.

Possible Causes & Solutions:

  • Oxidation: Exposure to air can lead to the oxidation of the carbohydrazide or secondary amine.

    • Solution: Always store the compound under an inert atmosphere.[2] When setting up reactions, consider using degassed solvents and maintaining an inert atmosphere.

  • Hydrolysis: The carbohydrazide group can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or prolonged exposure to moisture.

    • Solution: Ensure the compound is stored in a tightly sealed container in a dry environment. Use anhydrous solvents for reactions where water could be problematic.

  • Incompatible Reagents: The compound may be reacting with other components in your reaction mixture.

    • Solution: Piperidine-3-carbohydrazide is incompatible with strong oxidizing agents and strong acids.[6][12] Review the compatibility of all reagents in your planned experiment.

Workflow for Troubleshooting Purity Issues

The following diagram outlines a systematic approach to identifying and resolving purity problems with Piperidine-3-carbohydrazide.

G start Purity Issue Identified (e.g., unexpected NMR peaks, multiple spots on TLC) check_storage Review Storage Conditions (Temp, Atmosphere, Light, Container) start->check_storage improper_storage Improper Storage Suspected check_storage->improper_storage Non-compliant issue_persists Issue Persists check_storage->issue_persists Compliant retest_fresh Re-test with a Fresh, Properly Stored Sample improper_storage->retest_fresh characterize Characterize Purified Material (NMR, MS, etc.) retest_fresh->characterize check_handling Review Handling Procedures (Exposure to air/moisture) issue_persists->check_handling improper_handling Improper Handling Suspected check_handling->improper_handling Non-compliant re_purify Re-purify Compound (Recrystallization, Chromatography) check_handling->re_purify Compliant refine_technique Refine Handling Technique (Use inert atmosphere, anhydrous solvents) improper_handling->refine_technique refine_technique->retest_fresh re_purify->characterize proceed Proceed with Experiment characterize->proceed

Caption: Troubleshooting workflow for purity issues.

Section 4: Experimental Protocols

General Protocol for Hydrazone Formation

This protocol provides a general guideline for the synthesis of hydrazones from Piperidine-3-carbohydrazide, a common downstream application.

Materials:

  • Piperidine-3-carbohydrazide

  • Aldehyde or Ketone of interest

  • Ethanol (or another suitable polar solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve Piperidine-3-carbohydrazide in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Piperidine-3-carbohydrazide in Ethanol add_carbonyl 2. Add Aldehyde/Ketone dissolve->add_carbonyl add_catalyst 3. Add Catalytic Acetic Acid add_carbonyl->add_catalyst react 4. Stir at RT or Heat add_catalyst->react monitor 5. Monitor by TLC react->monitor isolate 6. Isolate Crude Product (Precipitation/Solvent Removal) monitor->isolate purify 7. Purify by Recrystallization isolate->purify

Caption: General workflow for hydrazone synthesis.

References

  • Smolecule. (2023, August 15). Buy Piperidine-3-carbohydrazide | 689758-90-5.
  • Sigma-Aldrich. (2025, September 23).
  • Key Organics. (2017, December 1).
  • Chemos GmbH&Co.KG.
  • AmericanBio. (2015, February 23).
  • Jubilant Ingrevia Limited.
  • Jubilant Life Sciences Limited.
  • Fisher Scientific. (2023, October 11).
  • Carl ROTH.
  • Carl ROTH. (2025, March 31).
  • CymitQuimica. CAS 182919-58-0: 1-BENZYLPIPERIDINE-3-CARBOHYDRAZIDE.
  • PubMed. (n.d.). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity.
  • Anker, R. M., & Cook, A. H. (1946). Experiments in the piperidine series. Part III. Journal of the Chemical Society (Resumed), 58.
  • BOC Sciences. Piperidines - Building Block.
  • BLD Pharm. 689758-90-5|Piperidine-3-carbohydrazide.

Sources

Technical Support Center: Synthesis of Piperidine-3-Carbohydrazide Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Piperidine-3-carbohydrazide Hydrazones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthetic procedure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Piperidine-3-carbohydrazide Hydrazones. The following table summarizes common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials. 3. Suboptimal reaction conditions.1. Extend reaction time and monitor progress by TLC. 2. Ensure the purity and stability of Piperidine-3-carbohydrazide and the aldehyde/ketone. 3. Optimize solvent, temperature, and consider using a catalytic amount of acetic acid.
Presence of Multiple Spots on TLC 1. Formation of byproducts (e.g., azine). 2. Unreacted starting materials. 3. Formation of stereoisomers (E/Z). 4. Degradation of the product.1. Use a slight excess of the carbohydrazide to consume the aldehyde. 2. Ensure the reaction goes to completion. 3. The more stable E-isomer is usually the major product.[1] Purification may be required to separate isomers. 4. Avoid harsh purification conditions (strong acids/bases, excessive heat).
Difficulty in Product Purification 1. Similar polarity of the product and byproducts. 2. Poor crystallization of the product.1. Utilize column chromatography with a carefully selected solvent system. 2. Attempt recrystallization from a different solvent or solvent mixture. Trituration with a non-polar solvent can also be effective.
Product is Unstable During Storage 1. Susceptibility to hydrolysis.1. Store the purified product in a desiccator, protected from light and moisture.

Frequently Asked Questions (FAQs)

General Synthesis and Mechanism

Q1: What is the fundamental reaction for synthesizing Piperidine-3-carbohydrazide hydrazones?

The synthesis is a condensation reaction between Piperidine-3-carbohydrazide and an appropriate aldehyde or ketone.[1][2] This reaction is typically carried out in a protic solvent, such as ethanol, and is often catalyzed by a weak acid like glacial acetic acid. The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Q2: What is the role of the acid catalyst in this reaction?

An acid catalyst, such as acetic acid, protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide. This increases the rate of the condensation reaction.

Byproducts and Impurities

Q3: What are the most common byproducts in this synthesis?

While the literature does not extensively detail specific byproducts for Piperidine-3-carbohydrazide hydrazones, based on the general chemistry of hydrazone synthesis, the following are highly probable:

  • Azine Formation: This is a common byproduct in hydrazone syntheses. It can form through the reaction of the aldehyde with any residual hydrazine from the synthesis of the carbohydrazide, or by the reaction of the formed hydrazone with another molecule of the aldehyde.[3]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of both Piperidine-3-carbohydrazide and the starting aldehyde or ketone in the final product mixture.

  • Hydrolysis Products: The hydrazone product can undergo hydrolysis, especially in the presence of water and acid, to revert to the starting carbohydrazide and aldehyde.

Q4: How can I minimize the formation of the azine byproduct?

To minimize azine formation, it is recommended to use a slight molar excess (e.g., 1.1 equivalents) of the Piperidine-3-carbohydrazide relative to the aldehyde. This ensures that the aldehyde is consumed by the intended reaction, reducing its availability to form the azine.

Reaction Conditions and Optimization

Q5: What is the optimal solvent and temperature for this reaction?

Ethanol is a commonly used solvent for this reaction as it effectively dissolves the reactants and facilitates the precipitation of the hydrazone product upon cooling.[1] The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate. However, the optimal conditions may vary depending on the specific aldehyde or ketone used.

Q6: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Product Characterization

Q7: What are the key spectroscopic features to confirm the formation of the Piperidine-3-carbohydrazide hydrazone?

The formation of the hydrazone can be confirmed by various spectroscopic techniques:

  • ¹H NMR: Look for the appearance of a characteristic singlet for the imine proton (-N=CH-), typically in the range of 8-9 ppm. The disappearance of the aldehyde proton signal (around 9-10 ppm) is also a key indicator.

  • ¹³C NMR: The formation of the imine carbon (C=N) will show a signal in the range of 140-160 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=N stretch should be visible around 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of the amide C=O stretch of the hydrazone are also expected.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired hydrazone product.[1]

Experimental Protocols

General Procedure for the Synthesis of N'-substituted-benzylidene-piperidine-3-carbohydrazide
  • To a solution of the appropriately substituted benzaldehyde (1.0 mmol) in absolute ethanol (15 mL), add Piperidine-3-carbohydrazide (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main synthetic route to Piperidine-3-carbohydrazide hydrazones and highlights the formation of a common byproduct, the azine.

reaction_pathway cluster_main Main Reaction cluster_side Side Reaction A Piperidine-3-carbohydrazide I Tetrahedral Intermediate A->I + Aldehyde B Aldehyde (R-CHO) B->I S Azine Byproduct B->S + Hydrazine impurity or + another Aldehyde P Piperidine-3-carbohydrazide Hydrazone (Product) I->P - H₂O (Dehydration)

Caption: Main reaction pathway and a common side reaction.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

troubleshooting_flow Start Start Synthesis Check1 Low/No Yield? Start->Check1 Check2 Multiple Spots on TLC? Check1->Check2 No Sol1 Extend reaction time Check starting materials Optimize conditions Check1->Sol1 Yes Check3 Purification Difficulty? Check2->Check3 No Sol2 Use excess carbohydrazide Ensure complete reaction Optimize purification Check2->Sol2 Yes Sol3 Try different chromatography solvent systems or recrystallization solvents Check3->Sol3 Yes Success Pure Product Check3->Success No Sol1->Start Sol2->Check3 Sol3->Success

Caption: A logical flow for troubleshooting synthesis issues.

References

  • Alptüzün, V., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519. [Link]

  • Al-Omary, F. A. M., et al. (2018). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. ResearchGate. [Link]

  • Meister, A. (1967). The dimerization of Δ1-piperidine-2-carboxylic acid. Biochemical Journal, 105(2), 663–667. [Link]

  • Doğan, Ş. D., et al. (2024). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 29(1), 1305. [Link]

  • Fathalla, W., et al. (2023). Bis(2-cyanoacetohydrazide) as precursors for synthesis of novel azoles/azines and their biological evaluation. Heterocyclic Communications, 29(1). [Link]

  • Gulea, M., et al. (2014). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry, 79(1), 235-244. [Link]

  • Meister, A. (1967). The dimerization of delta-1-piperidine-2-carboxylic acid. Biochemical Journal, 105(2), 663-7. [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine? BIOSYNCE Blog. [Link]

  • Alptüzün, V., et al. (2018). Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones. Bioorganic Chemistry, 83, 349-361. [Link]

  • Amblard, F., et al. (2017). Stability of DMB‐Ala‐OH in 20 % piperidine in DMF (1: Side reaction). ResearchGate. [Link]

  • Husain, A., et al. (2009). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Journal of the American Oil Chemists' Society, 86(11), 1101-1106. [Link]

  • Pesic, M., et al. (2021). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 60(38), 20858-20863. [Link]

  • Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 40(4), 1177-1182. [Link]

  • Oruç-Emre, E. E., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. European Journal of Medicinal Chemistry, 124, 73-83. [Link]

  • Sayar, G., et al. (2022). N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. ResearchGate. [Link]

  • El-Shaaer, H. M., et al. (1996). Synthesis of some new azoles and azines and their condensed derivatives. Die Pharmazie, 51(12), 923-926. [Link]

  • PubChem. (n.d.). 2-Oxopiperidine-3-carbohydrazide. PubChem. Retrieved January 17, 2026, from [Link]

  • Bowman, W. R., et al. (1996). Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. Journal of the Chemical Society, Perkin Transactions 1, (18), 2281-2292. [Link]

  • Knyazeva, E. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14030–14048. [Link]

  • Jabeen, M., et al. (2023). Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications. Molecules, 28(15), 5789. [Link]

  • Al-Masoudi, N. A., et al. (2017). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. Tropical Journal of Pharmaceutical Research, 16(1), 155-163. [Link]

  • El-Gazzar, A. B. A., et al. (2007). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 12(8), 1835–1846. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7176. [Link]

Sources

Alternative reagents to hydrazine hydrate for Piperidine-3-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperidine-3-Carbohydrazide Synthesis

A Guide to Safer Alternatives for Hydrazide Synthesis

Welcome to the technical support guide for the synthesis of Piperidine-3-carbohydrazide and related compounds. As Senior Application Scientists, we understand that while established protocols are valuable, the evolving landscape of chemical safety and process optimization necessitates a critical look at traditional reagents. This guide is designed for researchers, chemists, and process development professionals who are seeking safer, more robust alternatives to hydrazine hydrate for the synthesis of hydrazides, with a specific focus on Piperidine-3-carbohydrazide.

We will move beyond simple protocol lists to explore the causality behind experimental choices, offering troubleshooting advice and a comparative analysis of different synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why should our lab seek an alternative to hydrazine hydrate?

While effective, hydrazine hydrate presents significant operational and safety hazards that demand stringent control measures.[1] Understanding these risks is the primary driver for exploring alternatives.

  • High Toxicity: Hydrazine is highly toxic via inhalation, ingestion, and skin absorption.[2][3] The ACGIH threshold limit value (TLV) is exceptionally low at 0.01 ppm.[2] Acute exposure can cause severe damage to the respiratory tract, liver, kidneys, and central nervous system, while chronic exposure carries long-term health risks.[3][4]

  • Carcinogenicity: Hydrazine is classified as a suspected human carcinogen (Category 1B).[3][4] This necessitates specialized handling protocols and exposure monitoring to protect laboratory personnel.

  • Explosive Potential: Hydrazine is an energy-rich molecule. Anhydrous hydrazine has a wide flammability range (4-100%) and can decompose explosively, especially when heated or in the presence of catalysts or oxidizing agents.[2][5] While aqueous solutions are safer, the risk is not eliminated, particularly during workup or distillation where the concentration of hydrazine can increase.[2]

  • Regulatory Scrutiny: Due to its hazardous properties, the use, storage, and transport of hydrazine hydrate are heavily regulated in many jurisdictions, adding administrative and engineering control costs.

Given these factors, adopting safer alternatives is not just a matter of compliance but a fundamental aspect of responsible and sustainable chemical research and development.

Q2: What is the conventional method for synthesizing Piperidine-3-carbohydrazide?

The most common and direct method is the hydrazinolysis of a corresponding ester, typically ethyl or methyl piperidine-3-carboxylate.[6][7][8]

The reaction involves the nucleophilic acyl substitution where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The alkoxy group (e.g., -OEt or -OMe) is eliminated, forming the stable hydrazide product. The reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in a protic solvent like ethanol.[6][7] While effective, this method carries all the risks outlined in Q1.

Conventional Synthesis Ester Ethyl Piperidine-3-carboxylate Solvent Ethanol, Reflux Ester->Solvent Hydrazine Hydrazine Hydrate (NH₂NH₂) Hydrazine->Solvent Product Piperidine-3-carbohydrazide Solvent->Product Nucleophilic Acyl Substitution Boc_Hydrazine_Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection Ester Ethyl Piperidine- 3-carboxylate BocProduct Boc-Protected Hydrazide Ester->BocProduct BocHydrazine Boc-Hydrazine BocHydrazine->BocProduct FinalProduct Piperidine-3- carbohydrazide BocProduct->FinalProduct Isolate & Purify Acid Acid (TFA or HCl) Acid->FinalProduct

Caption: Two-step workflow using Boc-hydrazine.

  • Advantages:

    • Enhanced Safety: Boc-hydrazine is a stable, non-volatile solid with a much better safety profile than hydrazine hydrate. [9] * High Selectivity: The strategy avoids the formation of impurities, simplifying purification.

  • Disadvantages:

    • Two Steps: The process involves an additional deprotection step.

    • Cost: Boc-hydrazine is more expensive than hydrazine hydrate.

Troubleshooting & Optimization Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low or Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Purity of starting ester is low. 3. Reagent deactivation (if using alternatives like carbohydrazide).1. Monitor the reaction closely with TLC. If the reaction stalls, consider increasing the temperature or extending the reflux time. [10] 2. Purify the starting ester via distillation or chromatography. 3. Use a larger excess of the hydrazinating agent (e.g., 1.5-2.0 equivalents).
Formation of Side Products 1. Diacyl Hydrazide: Two molecules of the ester react with one molecule of hydrazine. This is more common with highly reactive esters or when the stoichiometry is not controlled. 2. Degradation: Starting materials or product may be unstable under prolonged heating.1. Use a sufficient excess of the hydrazine reagent (e.g., 2-5 equivalents) to favor mono-acylation. Alternatively, switch to the Boc-hydrazine strategy which inherently prevents this. 2. Attempt the reaction at a lower temperature for a longer period.
Product Fails to Precipitate or Crystallize 1. The product is highly soluble in the reaction solvent. 2. The solution is supersaturated. 3. The product may be an oil rather than a solid.1. Reduce the solvent volume under reduced pressure. 2. Add an anti-solvent (a solvent in which your product is insoluble, e.g., hexane or diethyl ether) to induce precipitation. 3. Scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystallization. [10] 4. If an oil persists, attempt purification by column chromatography.

Experimental Protocols (Representative)

Note: These are representative procedures and must be adapted and optimized for your specific substrate and laboratory conditions. A thorough risk assessment must be conducted before any experiment.

Protocol 1: Conventional Synthesis using Hydrazine Hydrate
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl piperidine-3-carboxylate (1.0 eq).

  • Reagents: Add ethanol (approx. 10 mL per gram of ester) followed by hydrazine hydrate (80-100% solution, 1.5 - 2.0 eq). [6][7]3. Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC. [6]4. Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. If the product precipitates, collect it by filtration.

  • Purification: Wash the collected solid with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Piperidine-3-carbohydrazide. [6]

Protocol 2: Alternative Synthesis via Boc-Hydrazine

Step A: Synthesis of tert-butyl 2-(piperidine-3-carbonyl)hydrazine-1-carboxylate

  • Setup: In a round-bottom flask, dissolve ethyl piperidine-3-carboxylate (1.0 eq) and tert-butyl carbazate (1.1 eq) in a suitable solvent such as THF or 1,4-dioxane.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction may be slow and can be accelerated by a suitable catalyst if necessary (literature search for specific substrate is recommended). Monitor consumption of the starting ester by TLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude residue, the Boc-protected hydrazide, can often be used directly in the next step or purified by silica gel chromatography if needed.

Step B: Deprotection to Piperidine-3-carbohydrazide

  • Setup: Dissolve the crude Boc-protected hydrazide from Step A in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add an excess of trifluoroacetic acid (TFA, 3-5 eq) or a saturated solution of HCl in dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue is the salt of the desired product (e.g., trifluoroacetate or hydrochloride salt). It can be triturated with a solvent like diethyl ether to induce solidification and then collected by filtration.

References

  • Nath, A. R., & Yehye, W. A. (n.d.). Acid Hydrazide: A Potential Reagent for the Synthesis of Semicarbazones. University of Malaya. [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZINE. Ataman Kimya. [Link]

  • Difference Between. (2022). What is the Difference Between Hydrazine and Carbohydrazide. Difference Between. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Transamidation of N‐mono boc benzamides with hydrazine hydrate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Acid Hydrazide: A Potential Reagent for the Synthesis of Semicarbazones. ResearchGate. [Link]

  • RX Marine International. (n.d.). Why Carbohydrazide is better substitute of Hydrazine?. RX Marine International. [Link]

  • PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of hydrazine and azapeptide derivatives by alkylation of carbazates and semicarbazones. ResearchGate. [Link]

  • ResearchGate. (2025). Hydrazine Hydrate (NH2NH2·H2O). ResearchGate. [Link]

  • University of Florida EHS. (2024). LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. University of Florida. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. [Link]

  • PubMed Central. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • ResearchGate. (n.d.). A HIGHLY EFFICIENT SOLVENT FREE SYNTHESIS OF HYDRAZIDES USING GRINDING TECHNIQUE. ResearchGate. [Link]

  • PubMed. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. PubMed. [Link]

  • Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate. Lanxess. [Link]

  • Google Patents. (n.d.). US3238226A - Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide.
  • Scilit. (n.d.). An Efficient and Selective conversion of Hydrazides into Esters and Acids. Scilit. [Link]

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]

  • Fineamin SWISS Chemicals. (n.d.). Hydrazine Replacement. Fineamin. [Link]

  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances. [Link]

  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. ResearchGate. [Link]

  • PubMed Central. (n.d.). Research Progress on the Reaction of Carbon Dioxide with Hydrazones and Their Derivatives. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd. [Link]

  • MDPI. (n.d.). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]

  • MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Piperidine-3-carbohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Piperidine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during laboratory and pilot-plant scale production. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of Piperidine-3-carbohydrazide Synthesis

The most common and direct route for synthesizing Piperidine-3-carbohydrazide involves the nucleophilic acyl substitution reaction between a piperidine-3-carboxylic acid derivative (typically an ester, such as ethyl nipecotate) and hydrazine hydrate.[1][2] This reaction is generally carried out under reflux in a protic solvent like ethanol.[1] While straightforward in principle, scaling this process from grams to kilograms introduces challenges related to reaction control, impurity profiles, and product isolation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant safety concern when scaling up this synthesis?

A1: The primary safety concern is the handling of hydrazine and its aqueous solutions. Hydrazine is highly toxic, has a wide flammability range (approximately 4-100% vapor), and can undergo energetic decomposition.[3] During scale-up, the increased quantities of hydrazine heighten the risks associated with potential runaway reactions and toxic exposure. It is crucial to have robust engineering controls, including adequate ventilation, emergency pressure-relief systems, and careful temperature monitoring to prevent autoignition, which can occur at temperatures as low as 165 °C for hydrazine vapor.[3]

Q2: Why is starting with ethyl nipecotate often preferred over piperidine-3-carboxylic acid on a larger scale?

A2: While the direct reaction with the carboxylic acid is feasible, starting from the corresponding ester, ethyl nipecotate, is often advantageous in a scale-up scenario. The ester is typically more soluble in common organic solvents, leading to a more homogenous reaction mixture which is easier to stir and control. Furthermore, the reaction of an ester with hydrazine hydrate generally proceeds under milder conditions and can result in a cleaner reaction profile with fewer side products compared to the direct amidation of a carboxylic acid, which may require higher temperatures or activating agents.[2]

Q3: My final product has a persistent yellow discoloration. What is the likely cause and how can it be removed?

A3: A yellow tint in the final product is often due to oxidation products of residual hydrazine or the piperidine moiety itself.[4] On a larger scale, exposure to air during workup and isolation is more prolonged, increasing the likelihood of oxidation. To mitigate this, consider performing the workup and filtration under an inert atmosphere (e.g., nitrogen). For purification, recrystallization is the most effective method.[1][5] A common and effective solvent system for recrystallization is hot ethanol, followed by slow cooling or the addition of water as an anti-solvent.[1]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of Piperidine-3-carbohydrazide production.

Issue 1: Low or Inconsistent Yields

Low or inconsistent yields are a common hurdle when transitioning to a larger scale. Several factors can contribute to this issue.

Potential Cause Explanation Recommended Solution
Incomplete Reaction On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, preventing the reaction from going to completion.- Ensure adequate agitation by using an appropriately sized and shaped impeller for the reactor. - Consider a staged addition of hydrazine hydrate to control the exotherm and maintain a consistent reaction temperature.[6] - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to confirm completion before proceeding with workup.[5]
Side Reactions Hydrazine can participate in side reactions, especially at elevated temperatures. One common side reaction is the formation of azines from any aldehyde impurities present.[7]- Use high-purity starting materials.[5] - Maintain strict temperature control throughout the reaction. - Minimize the reaction time to what is necessary for completion to reduce the formation of degradation products.[8]
Product Loss During Workup Piperidine-3-carbohydrazide has some solubility in alcoholic solvents. Significant product loss can occur during filtration and washing if excessive solvent is used.- Cool the reaction mixture sufficiently before filtration to minimize the solubility of the product.[5] - Wash the filter cake with a minimal amount of cold solvent.[5] - Consider using a solvent/anti-solvent system to induce precipitation and improve recovery.[1]
Issue 2: Difficulty in Product Isolation and Purification

Isolating a pure product can become more challenging at a larger scale due to the increased volume of materials.

Problem: The product precipitates as an oil or fails to crystallize effectively.

Causality and Solution: This is often due to the presence of impurities that inhibit crystal lattice formation.

Step-by-Step Protocol for Improved Crystallization:

  • Solvent Selection: Ensure the chosen recrystallization solvent (e.g., ethanol) effectively dissolves the product when hot and has low solubility when cold.[1][5]

  • Concentration: After dissolving the crude product in a minimum amount of hot solvent, concentrate the solution by removing some solvent under reduced pressure. This will create a supersaturated solution upon cooling.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or oils. Once at room temperature, further cool the mixture in an ice bath to maximize yield.[5]

  • Seeding: If crystallization is still sluggish, add a few seed crystals of pure Piperidine-3-carbohydrazide to induce crystallization.

  • Anti-Solvent Addition: If the product remains in solution, slowly add an anti-solvent (a solvent in which the product is insoluble, such as water) to the ethanolic solution until turbidity is observed.[1] Then, allow the mixture to stand and crystallize.

Issue 3: Formation of Impurities

The impurity profile can change significantly upon scale-up.

Problem: Appearance of an unexpected impurity peak in the HPLC analysis of the final product.

Troubleshooting Workflow:

G start Unexpected Peak in HPLC check_sm Analyze Starting Materials (Ethyl Nipecotate, Hydrazine Hydrate) start->check_sm check_reaction Analyze In-Process Control (IPC) Samples start->check_reaction sm_impurity Impurity is from Starting Material check_sm->sm_impurity Impurity Present identify_impurity Isolate and Characterize Impurity (e.g., LC-MS, NMR) check_reaction->identify_impurity side_product Impurity is a Reaction Side Product identify_impurity->side_product Structure Determined optimize_conditions Optimize Reaction Conditions (Temperature, Time) side_product->optimize_conditions modify_workup Modify Workup/Purification side_product->modify_workup purify_sm Purify Starting Material sm_impurity->purify_sm final_product Pure Piperidine-3-carbohydrazide optimize_conditions->final_product purify_sm->final_product modify_workup->final_product G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification cluster_4 Final Product Ethyl Nipecotate Ethyl Nipecotate Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Ethyl Nipecotate->Nucleophilic Acyl Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Nucleophilic Acyl Substitution Cooling & Precipitation Cooling & Precipitation Nucleophilic Acyl Substitution->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Piperidine-3-carbohydrazide Piperidine-3-carbohydrazide Recrystallization->Piperidine-3-carbohydrazide

Caption: Overall workflow for Piperidine-3-carbohydrazide synthesis.

References

  • ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development. [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • Barqi, et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. IJCBS.
  • CAS. 3-Piperidinecarboxylic acid, 5,5-difluoro-, methyl ester, hydrochloride (1:1). [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • NIH. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • ResearchGate. Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives | Request PDF. [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Ataman Kimya. Carbohydrazide. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]

  • PubMed Central. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. [Link]

  • Scripps Research. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

  • PubChem. ethyl (3R)-piperidine-3-carboxylate. [Link]

  • CP Lab Safety. Piperidine-3-carbohydrazide, 97% Purity, C6H13N3O, 100 mg. [Link]

  • PubMed. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. [Link]

  • bioRxiv. (2025, February 20). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]

  • YouTube. (2021, May 25). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. [Link]

  • Organic Syntheses Procedure. Carbazic acid, ethyl ester. [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?[Link]

  • DataM Intelligence. (2024, January 18). Piperidine Market Size, Share, Industry, Forecast and outlook (2024-2031). [Link]

  • SNS Insider. Piperidine Market Size, Share & Industry Growth 2032. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis: Piperidine-3-Carbohydrazide Derivatives versus Rivastigmine in Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Drug Discovery and Development Community

In the relentless pursuit of more effective therapeutic agents for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment. Rivastigmine, a well-established dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), has long served as a benchmark in this field.[1] This guide presents a detailed comparative analysis of the efficacy of a promising new class of compounds, Piperidine-3-carbohydrazide derivatives, against rivastigmine, offering researchers and drug development professionals a comprehensive overview of the current preclinical landscape.

The Scientific Imperative: Beyond Symptomatic Relief

The cholinergic hypothesis, which posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in Alzheimer's disease, underpins the rationale for cholinesterase inhibitor development.[2] By impeding the enzymatic degradation of acetylcholine, these inhibitors aim to enhance cholinergic neurotransmission. Rivastigmine, a carbamate derivative, functions as a pseudo-irreversible inhibitor of both AChE and BuChE, offering a broad-spectrum approach to augmenting acetylcholine levels.[3] However, the quest for novel inhibitors is driven by the need for agents with improved efficacy, selectivity, and potentially disease-modifying properties.

Piperidine-3-carbohydrazide derivatives have emerged as a promising scaffold in this endeavor. The rationale for their design often involves leveraging the piperidine core, a common motif in many centrally-acting drugs, and functionalizing it with a carbohydrazide-hydrazone moiety to explore diverse interactions within the active sites of cholinesterases.

In Vitro Efficacy: A Head-to-Head Comparison

The primary measure of a cholinesterase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for representative Piperidine-3-carbohydrazide derivatives and rivastigmine. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTarget EnzymeIC50 Value (µM)Source
Derivative 3g AChE4.32[4][5]
Derivative 3j BuChE1.27[4][5]
Rivastigmine AChE3.01[6]
Rivastigmine BuChE0.30[6]
Rivastigmine AChE0.0043[7]
Rivastigmine BuChE0.031[7]

Note: The significant variation in reported IC50 values for rivastigmine highlights the sensitivity of in vitro assays to experimental conditions.

The data suggests that while rivastigmine can be a highly potent inhibitor, certain Piperidine-3-carbohydrazide derivatives exhibit comparable, and in some cases, potentially superior inhibitory activity against AChE.[4][5] For instance, some studies have reported that all synthesized piperidine-3-carbohydrazide-hydrazone derivatives displayed higher AChE inhibitory activity than rivastigmine.

Beyond Cholinesterase Inhibition: The Multifunctional Promise of Piperidine-3-Carbohydrazide Derivatives

A significant advantage of the Piperidine-3-carbohydrazide scaffold lies in its potential for multifunctional activity, addressing other pathological hallmarks of Alzheimer's disease.[4][5] This represents a paradigm shift from a purely symptomatic treatment to a more holistic, potentially disease-modifying approach.

Key multifunctional properties observed in these derivatives include:

  • Aβ42 Aggregation Inhibition: Several derivatives have demonstrated the ability to inhibit the self-aggregation of the amyloid-beta peptide (Aβ42), a key event in the formation of amyloid plaques.[4][5]

  • Antioxidant Capacity: Some of these compounds have shown potent antioxidant properties, which could help mitigate the oxidative stress implicated in neuronal damage in Alzheimer's disease.[4][5]

This multi-target approach is a highly sought-after attribute in the development of next-generation Alzheimer's therapeutics.

Mechanistic Insights: Understanding the Mode of Inhibition

Kinetic studies have revealed that some of the most potent Piperidine-3-carbohydrazide derivatives exhibit a mixed-type inhibition of cholinesterases.[4][5] This is a crucial finding, as it suggests that these compounds can bind to both the catalytic active site and a peripheral anionic site on the enzyme. This dual binding can offer a more effective and sustained inhibition compared to purely competitive inhibitors.

cluster_0 Mechanism of Cholinesterase Inhibition cluster_1 Inhibitor Action ACh Acetylcholine ChE Cholinesterase (AChE/BuChE) ACh->ChE Binds to Active Site Products Choline + Acetate ChE->Products Hydrolysis Inhibitor Piperidine-3-carbohydrazide Derivative / Rivastigmine Inhibitor->ChE Inhibits (Mixed-Type for Derivatives)

Caption: Cholinesterase inhibitors prevent the breakdown of acetylcholine.

Experimental Protocols: A Guide to In Vitro Assessment

The determination of cholinesterase inhibitory activity is a critical step in the evaluation of novel compounds. The Ellman's method is a widely accepted and robust spectrophotometric assay for this purpose.

Experimental Workflow: Ellman's Method for Cholinesterase Inhibition Assay

start Start reagents Prepare Reagents: - Phosphate Buffer - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - Test Compound/Rivastigmine start->reagents plate Plate Preparation: Add buffer, DTNB, and test compound/rivastigmine to a 96-well plate reagents->plate enzyme Add Cholinesterase (AChE or BuChE) plate->enzyme incubate Incubate at controlled temperature enzyme->incubate substrate Initiate Reaction: Add Acetylthiocholine incubate->substrate measure Measure Absorbance at 412 nm at multiple time points substrate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for determining cholinesterase inhibitory activity.

Step-by-Step Methodology: Ellman's Assay
  • Reagent Preparation:

    • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), in buffer.

    • Prepare serial dilutions of the test compounds (Piperidine-3-carbohydrazide derivatives) and the reference compound (rivastigmine).

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer, DTNB solution, and the test or reference compound solution.

    • Add the cholinesterase enzyme (AChE from electric eel or BuChE from equine serum) to each well, except for the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Rivastigmine: The Clinical Benchmark

Rivastigmine is approved for the treatment of mild to moderate dementia of the Alzheimer's type.[8][9] Clinical trials have demonstrated its efficacy in improving cognitive function, activities of daily living, and global clinical assessment.[8][9] However, its use is associated with cholinergic side effects, primarily gastrointestinal in nature, such as nausea, vomiting, and diarrhea.[10][11] The transdermal patch formulation of rivastigmine was developed to improve its tolerability profile.[10]

Future Directions and Conclusion

Piperidine-3-carbohydrazide derivatives represent a promising new frontier in the development of cholinesterase inhibitors for Alzheimer's disease. Their potent inhibitory activity, coupled with their potential for multifunctional engagement of other disease-relevant pathways, positions them as strong candidates for further preclinical and clinical investigation.

While rivastigmine remains a valuable therapeutic option, the development of novel agents with improved efficacy and a broader spectrum of activity is paramount. The data presented in this guide underscores the potential of Piperidine-3-carbohydrazide derivatives to meet this critical need. Further research, including in vivo studies and head-to-head clinical trials, will be essential to fully elucidate their therapeutic potential and to ultimately bring new hope to patients and families affected by Alzheimer's disease.

References

  • Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. (2019). PMC. [Link]

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. (n.d.). ScienceOpen. [Link]

  • Novel Hybrid Molecules of Cholinesterase Inhibitor for Alzheimer's Disease. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Rivastigmine for Alzheimer's disease. (2015). PMC. [Link]

  • Rivastigmine for Alzheimer's disease. (2015). ResearchGate. [Link]

  • The IC 50 values of the compounds 3, 4 and rivastigmine against acetylcholinesterase (AChE). (n.d.). ResearchGate. [Link]

  • IC 50 values for activities on AChE and BChE. (n.d.). ResearchGate. [Link]

  • Rivastigmine for people with Alzheimer's disease. (2015). Cochrane. [Link]

  • N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity. (2022). ResearchGate. [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (2022). PubMed. [Link]

  • Safety and Efficacy of Rivastigmine in Patients With Alzheimer's Disease Not Responding Adequately to Donepezil: An Open-Label Study. (2008). Psychiatrist.com. [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

  • Rivastigmine for Alzheimer's Disease. (2015). ResearchGate. [Link]

  • Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease. (2014). PMC. [Link]

  • Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2016). ResearchGate. [Link]

  • New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. (2022). MDPI. [Link]

  • Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. (2025). ResearchGate. [Link]

Sources

A Comparative Analysis of Piperidine and Pyrrolidine Carbohydrazides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection and Experimental Design

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the most prolific nitrogen-containing heterocycles, the six-membered piperidine and the five-membered pyrrolidine rings are foundational mainstays. When functionalized with a carbohydrazide moiety (–CONHNH₂), these scaffolds are transformed into versatile building blocks capable of forming a multitude of derivatives with significant therapeutic potential.

This guide provides an in-depth comparative analysis of piperidine and pyrrolidine carbohydrazides, moving beyond a simple list of properties to explore the strategic implications of choosing one scaffold over the other. We will delve into their conformational differences, impact on physicochemical properties, and resulting pharmacological activities, supported by experimental data and validated protocols.

The Tale of Two Rings: A Structural and Physicochemical Standoff

The fundamental difference between a six-membered piperidine and a five-membered pyrrolidine ring lies in their size, flexibility, and the spatial orientation of their substituents. These seemingly subtle distinctions have significant downstream consequences for drug design.

  • Conformational Flexibility: Piperidine predominantly adopts a stable, low-energy chair conformation. This pseudo-rigid structure offers a predictable and defined orientation for appended functional groups, which can be advantageous for achieving specific, high-affinity interactions with a biological target. In contrast, the pyrrolidine ring is more flexible, existing in multiple "envelope" and "twist" conformations that are close in energy. This inherent flexibility can be a double-edged sword: it may allow for better adaptation to a binding pocket (an "induced fit" model), but it can also come at an entropic cost upon binding, potentially lowering affinity.

  • Basicity and Lipophilicity: The basicity (pKa) of the ring nitrogen is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the piperidine nitrogen is slightly more basic (pKa ≈ 11.2) than the pyrrolidine nitrogen (pKa ≈ 11.3), though substitution can significantly alter these values. This difference influences the ionization state at physiological pH (7.4), affecting membrane permeability and potential off-target interactions with ion channels. Lipophilicity, often measured as logP, is also impacted by ring size and conformation, influencing solubility and the ability to cross the blood-brain barrier.

Comparative Physicochemical Properties
PropertyPiperidine ScaffoldPyrrolidine ScaffoldRationale and Implication in Drug Design
Ring Size 6-membered5-memberedAffects the spatial projection of substituents and the ability to span distances within a receptor binding site.
Conformation Predominantly "Chair""Envelope" and "Twist"Piperidine offers a more rigid, pre-organized geometry. Pyrrolidine provides greater conformational flexibility.
Nitrogen pKa ~11.2~11.3Influences the degree of ionization at physiological pH, impacting solubility, permeability, and target engagement.
Synthetic Accessibility HighHighBoth scaffolds are readily synthesized and functionalized, making them attractive starting points for library generation.

Synthesis Strategies: A Practical Overview

The synthesis of both piperidine and pyrrolidine carbohydrazides typically follows a straightforward and reliable pathway, making them highly accessible for library development and initial screening campaigns.

The core reaction involves converting the corresponding carboxylic acid (e.g., piperidine-4-carboxylic acid) into an activated form, such as an ester or acid chloride, followed by nucleophilic attack by hydrazine hydrate. This two-step process is robust, high-yielding, and tolerant of a wide range of functional groups on the heterocyclic ring, allowing for the creation of diverse chemical libraries.

Generalized Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization (Optional) A Piperidine/Pyrrolidine Carboxylic Acid B Ester Derivative A->B  Alcohol (MeOH/EtOH)  Acid Catalyst (H₂SO₄)  Reflux C Carbohydrazide Product B->C  Hydrazine Hydrate (NH₂NH₂·H₂O)  Alcohol Solvent  Reflux D Schiff Bases / Heterocycles C->D  Aldehyde/Ketone  or other electrophile

Caption: General synthetic pathway for carbohydrazide derivatives.

Comparative Pharmacological Activities

The true measure of a scaffold's utility is its performance in biological systems. Both piperidine and pyrrolidine carbohydrazides have been explored for a wide array of therapeutic applications, and comparing their activities reveals strategic insights.

A. Antimicrobial Activity

Carbohydrazide derivatives are well-known for their antimicrobial properties, often acting by forming Schiff bases that can chelate metal ions essential for microbial enzymes.

Insight: While direct comparative studies are scarce, analysis of individual studies suggests that the choice of scaffold can tune the spectrum of activity. For instance, certain piperidine-based carbohydrazides show exceptional potency against fungal pathogens like Rhizoctonia solani, a major agricultural concern. Conversely, specific pyrrolidine derivatives have demonstrated promising activity against anaerobic bacteria such as Clostridium difficile. This suggests that the piperidine scaffold might be more suited for targeting eukaryotic fungal cells, while the pyrrolidine ring could be advantageous for specific prokaryotic targets.

Compound ClassOrganismActivity (MIC/EC₅₀)Key Structural Feature
Piperidine-4-carbohydrazide derivativeRhizoctonia solaniEC₅₀ = 0.83 µg/mLQuinazoline moiety
Piperidine-4-carbohydrazide derivativeVerticillium dahliaeEC₅₀ = 1.12 µg/mLQuinazoline moiety
5-Oxopyrrolidine-3-carbohydrazide derivativeStaphylococcus aureus (MRSA)MIC = 2 µg/mLNitro-substituted phenyl ring
5-Oxopyrrolidine-3-carbohydrazide derivativeClostridium difficileMIC = 1-8 µg/mLNitro-substituted phenyl ring
B. Anticancer Activity

The carbohydrazide functional group is a key pharmacophore in many anticancer agents, acting as a hinge region to connect different recognition elements.

Insight: In the realm of oncology, pyrrolidinone-hydrazone derivatives have emerged as particularly potent agents. Studies targeting melanoma (IGR39) and prostate cancer (PPC-1) cell lines have identified several pyrrolidine-based compounds with impressive EC₅₀ values in the low micromolar range (2.5–20.2 µM). The flexible pyrrolidine scaffold may allow for optimal positioning of aromatic and heterocyclic substituents within the active sites of protein kinases, which are common targets in cancer therapy. The more rigid piperidine ring, while also present in many anticancer agents, may require more precise and sterically demanding synthesis to achieve the same level of potency, but can offer advantages in reducing off-target effects due to its conformational restriction.

Compound ClassCell LineActivity (EC₅₀)Key Structural Feature
Pyrrolidinone-hydrazone derivativeIGR39 (Melanoma)2.5 - 20.2 µMDiphenylamine moiety
Pyrrolidinone-hydrazone derivativePPC-1 (Prostate)2.5 - 20.2 µMDiphenylamine moiety
Piperidine derivativePC-3 (Prostate)GI₅₀ = 6.3 µg/mLHighly functionalized
Piperidine derivative786-0 (Renal)GI₅₀ > 50 µg/mLHighly functionalized

Structure-Activity Relationship (SAR): A Causal Analysis

The choice between piperidine and pyrrolidine directly impacts the Structure-Activity Relationship (SAR) of a compound series.

  • Vectorial Projection: The chair conformation of piperidine projects substituents in well-defined axial and equatorial vectors. This is critical when a specific distance and angle between two pharmacophoric groups are required for optimal target binding. The pyrrolidine ring's puckered conformations offer a different set of vectors, which might be more suitable for targets with narrower or more uniquely shaped binding pockets.

  • Metabolic Stability: Both rings are susceptible to cytochrome P450-mediated oxidation, typically at the carbon atoms alpha to the nitrogen. However, the different ring strains and C-H bond energies can lead to different metabolic profiles. In some contexts, pyrrolidine nitroxides have shown greater resistance to bioreduction compared to their piperidine counterparts, suggesting a potential stability advantage for the five-membered ring in certain redox environments.

SAR Decision Workflow

SAR_Workflow Target Target Analysis (Binding Site Known?) Yes Known Pocket Geometry Target->Yes Yes No Unknown / Flexible Pocket Target->No No Piperidine Choose Piperidine (Rigid Scaffold) Yes->Piperidine Defined Vectors Needed Pyrrolidine Choose Pyrrolidine (Flexible Scaffold) No->Pyrrolidine Explore Conformational Space SAR Synthesize Library & Evaluate SAR Piperidine->SAR Pyrrolidine->SAR

A Comparative Guide to Cross-Reactivity Assessment of Piperidine-3-Carbohydrazide Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from discovery to clinic is fraught with challenges. A critical hurdle is ensuring the compound's selectivity for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and are a major cause of costly late-stage drug development failures.[1][2] This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of Piperidine-3-carbohydrazide derivatives, a versatile scaffold found in a range of biologically active compounds.[3][4][5] We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to empower you to design robust and self-validating cross-reactivity assessment strategies.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The piperidine moiety is a common feature in many approved drugs and clinical candidates due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[5] Derivatives of Piperidine-3-carbohydrazide have shown promise as inhibitors of enzymes like cholinesterases in the context of Alzheimer's disease.[3] However, the very structural motifs that confer desired activity can also lead to interactions with unintended targets. Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of building a comprehensive safety and efficacy profile for any new chemical entity.[6][7][8]

Early-stage assessment of off-target effects allows for:

  • Informed Lead Optimization: Understanding the cross-reactivity profile of a lead compound guides medicinal chemists in modifying the structure to enhance selectivity and reduce potential liabilities.

  • Early Identification of Potential Toxicities: Proactive screening against a broad range of targets can reveal potential safety concerns long before they manifest in more complex biological systems.[2][9]

  • Mechanism Deconvolution: Distinguishing on-target from off-target effects is crucial for accurately interpreting the biological activity of a compound.

A Multi-Pronged Approach to Cross-Reactivity Assessment

A robust cross-reactivity assessment strategy employs a combination of in silico, in vitro, and cell-based methods. Each approach offers unique advantages and, when used in concert, provides a more complete picture of a compound's selectivity profile.

Cross_Reactivity_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Profiling cluster_2 Cell-Based Validation In_Silico Computational Modeling (Similarity Searching, Docking) Biochemical_Assays Biochemical Assays (e.g., Kinase, Protease Panels) In_Silico->Biochemical_Assays Prioritize Targets Binding_Assays Receptor Binding Assays (e.g., GPCR, Nuclear Receptor Panels) Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Pathway Analysis) Binding_Assays->Phenotypic_Screening Confirm Cellular Activity Target_Engagement Target Engagement Assays (e.g., Cellular Thermal Shift Assay) Phenotypic_Screening->Target_Engagement Validate Target Interaction Cholinesterase_Assay Compound Test Compound Dilutions DTNB Add DTNB Compound->DTNB Enzyme Add AChE or BuChE Incubate 15 min at 37°C DTNB->Enzyme Substrate Add Substrate (ATCI or BTCI) Enzyme->Substrate Readout Measure Absorbance at 412 nm Substrate->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Protocol 2: Broad Panel Kinase Binding Assay (Illustrative)

This protocol outlines the general principle of a competition binding assay, such as KINOMEscan®, to assess the selectivity of a lead compound. [10][11] Objective: To determine the dissociation constants (Kd) of a test compound against a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound. [12] Procedure (Conceptual):

  • A library of DNA-tagged human kinases is prepared.

  • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • After incubation, unbound kinase and the test compound are washed away.

  • The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.

  • The percentage of kinase bound relative to a DMSO control is calculated. A lower percentage indicates stronger binding of the test compound.

  • For hits identified in the primary screen, a dose-response curve is generated by testing a range of compound concentrations to determine the Kd.

Data Presentation and Interpretation

Clear and concise presentation of cross-reactivity data is essential for decision-making. The following table provides an illustrative example of how to summarize the screening results for two hypothetical Piperidine-3-carbohydrazide derivatives.

Table 1: Illustrative Cross-Reactivity Profile of P3C Derivatives

TargetP3C-Derivative AP3C-Derivative BAssay TypeInterpretation
Primary Target
AcetylcholinesteraseIC50 = 50 nMIC50 = 75 nMEnzymatic InhibitionBoth compounds are potent inhibitors of the primary target.
ButyrylcholinesteraseIC50 = 500 nMIC50 = 800 nMEnzymatic InhibitionBoth compounds show selectivity for AChE over BuChE.
Off-Target Panel
Kinase Panel (468 kinases)No significant binding (<35% inhibition at 1 µM)2 hits (>65% inhibition at 1 µM):- Kinase X1 (Kd = 250 nM)- Kinase X2 (Kd = 800 nM)Binding Assay (Kd)Derivative A is highly selective against the kinome. Derivative B shows off-target kinase activity.
GPCR Panel (100 receptors)1 hit (>50% inhibition at 10 µM):- GPCR Y1 (Ki = 5 µM)No significant binding (<50% inhibition at 10 µM)Radioligand Binding (Ki)Derivative A has weak off-target activity at GPCR Y1. Derivative B is selective against this panel.
Nuclear Receptor Panel (48 receptors)No significant activation or inhibitionNo significant activation or inhibitionReporter Gene AssayBoth compounds appear clean against the tested nuclear receptors.

Interpretation of Illustrative Data:

  • P3C-Derivative A: This compound demonstrates high potency for the primary target and a relatively clean off-target profile, with only weak interaction at one GPCR at a high concentration. This would be a promising candidate for further development.

  • P3C-Derivative B: While also potent against the primary target, this compound shows significant off-target activity against two kinases. This would be a cause for concern and would likely trigger further investigation into the potential consequences of inhibiting these kinases or efforts to engineer out this activity.

Conclusion

The assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. For promising compound classes like Piperidine-3-carbohydrazide derivatives, a systematic and multi-faceted approach to profiling off-target interactions is paramount. By combining in silico predictions with broad-panel in vitro screening and cell-based validation, researchers can build a comprehensive understanding of a compound's selectivity. This not only de-risks the progression of a candidate but also provides a solid foundation for understanding its mechanism of action and potential clinical profile. The experimental frameworks and comparative data presented in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the complexities of cross-reactivity assessment and ultimately contribute to the development of safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13. [Link]

  • Işık, B., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(1), e2200519. [Link]

  • Amrein, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • European Medicines Agency. (2012). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Lagassy, M., et al. (2021). A case of delayed antihistamine cutaneous drug eruption and piperidine derivative cross-reaction. Journal of the European Academy of Dermatology and Venereology, 35(11), e821-e823. [Link]

  • Creative Bioarray. (n.d.). Cell-Based Screening and Profiling Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Retrieved from [Link]

  • Attene-Ramos, M. S., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Toxicological Sciences, 166(1), 1-11. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [Link]

  • ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Lee, J. H., et al. (2013). A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. Asia Pacific Allergy, 3(4), 281-284. [Link]

  • Krasowski, M. D., et al. (2011). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic Drug Monitoring, 33(4), 447-457. [Link]

  • IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Retrieved from [Link]

  • Prisys Events. (2024). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs? Retrieved from [Link]

  • Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 17(5), 707. [Link]

  • Labviva. (2026). Cross-reactivity: Significance and symbolism. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 13(10), e0205212. [Link]

  • Collins, I., & van Montfort, R. L. M. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Pharmacology, 12(4), 421-429. [Link]

  • ResearchGate. (n.d.). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Retrieved from [Link]

  • ResearchGate. (n.d.). Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Emery Pharma. (n.d.). Small Molecules. Retrieved from [Link]

  • Stem Cell & Regenerative Medicine Center. (n.d.). Small Molecule Screening & Synthesis Services. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458. [Link]

Sources

A Comparative Guide to Confirming the Mechanism of Action of Novel Piperidine-3-Carbohydrazide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of novel inhibitors based on the versatile piperidine-3-carbohydrazide scaffold. Moving beyond a simple checklist of assays, we present an integrated, multi-pronged strategy. This approach is designed to build a robust, evidence-based understanding of how these compounds interact with their biological targets, from initial biochemical characterization to validation in a cellular context. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and compare the performance of these novel agents against established alternatives.

The Strategic Importance of MoA Confirmation

The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability and improving pharmacokinetic properties.[1] The carbohydrazide moiety adds a versatile chemical handle, allowing for the synthesis of diverse compound libraries targeting a wide range of enzymes, including cholinesterases, kinases, and proteasomes.[2][3][4] However, identifying a "hit" in an initial screen is merely the first step. A thorough understanding of its MoA is paramount for optimizing lead compounds and minimizing costly failures in later clinical trials.[5][6] This guide outlines a logical workflow to de-risk and advance promising piperidine-3-carbohydrazide-based candidates.

An Integrated Experimental Workflow

Confirming an inhibitor's MoA is not a linear process but an iterative one, where data from one experiment informs the design of the next. Our recommended workflow is designed to systematically answer key questions about the inhibitor's behavior.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Biophysical Validation A Enzyme Kinetics Assays B Time-Dependency Analysis A->B Initial IC50 > 0 C Isothermal Titration Calorimetry (ITC) A->C D Surface Plasmon Resonance (SPR) A->D Determine binding kinetics (ka, kd) B->D E Cellular Thermal Shift Assay (CETSA) C->E D->E Validate in-cellulo

Caption: Modes of reversible enzyme inhibition.

Table 1: Effects of Reversible Inhibitors on Kinetic Parameters

Inhibition TypeEffect on KₘEffect on VₘₐₓInhibitor Binding Site
Competitive IncreasesUnchangedBinds to the enzyme's active site, competing with the substrate. [6]
Non-competitive UnchangedDecreasesBinds to an allosteric site on the enzyme, affecting catalysis but not substrate binding. [7]
Uncompetitive DecreasesDecreasesBinds only to the enzyme-substrate (ES) complex. [7]
Mixed Increases or DecreasesDecreasesBinds to an allosteric site on both the free enzyme and the ES complex. [3]
Experimental Protocol: Enzyme Kinetic Analysis
  • Reagents & Materials:

    • Purified target enzyme

    • Substrate (ideally chromogenic or fluorogenic for easy detection)

    • Piperidine-3-carbohydrazide inhibitor stock solution (in DMSO)

    • Assay buffer (optimized for pH and ionic strength for the target enzyme)

    • 96- or 384-well microplates

    • Plate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Prepare a matrix of reactions in the microplate. Vary the substrate concentration along the x-axis and the inhibitor concentration along the y-axis. Include controls with no inhibitor and no enzyme.

    • Add assay buffer, inhibitor (at various concentrations), and enzyme to each well. Allow a short pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction rate in real-time using the plate reader by measuring the change in absorbance or fluorescence over time. [8] 5. Calculate the initial velocity (v₀) for each reaction from the linear phase of the progress curve.

    • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or, preferably, by fitting the data directly to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ at each inhibitor concentration.

Investigating Time-Dependency and Covalent Inhibition

A key characteristic of many potent inhibitors is time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor. [9]This is often a hallmark of irreversible or slow-binding reversible covalent inhibitors. [10][11]

CovalentInhibition E_I E + I E_I_complex E·I (Non-covalent complex) E_I->E_I_complex k_on / k_off (Ki) E_I_complex->E_I E_I_covalent E-I (Covalent adduct) E_I_complex->E_I_covalent k_inact

Caption: Two-step model of irreversible covalent inhibition. [12][13]

Experimental Protocol: Time-Dependency Assay
  • Select a fixed, saturating concentration of substrate and a single concentration of the inhibitor (e.g., 3x IC₅₀).

  • Set up multiple reactions. In each, pre-incubate the enzyme and inhibitor for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes) before adding the substrate.

  • Measure the enzymatic activity immediately after substrate addition.

  • Plot the remaining enzyme activity against the pre-incubation time. A time-dependent decrease in activity suggests covalent modification or a slow, tight-binding mechanism.

Part 2: Quantifying the Binding Interaction with Biophysical Methods

While enzyme kinetics reveal the functional consequences of inhibition, biophysical techniques provide direct measurement of the binding event itself, offering a deeper understanding of the inhibitor's affinity and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique for studying molecular interactions in real-time. [14]It provides precise measurements of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒբբ), which together determine the equilibrium dissociation constant (Kₔ). [15][16]The residence time (1/kₔ) of a drug on its target, a parameter directly measurable by SPR, is often better correlated with clinical efficacy than simple affinity. [14]

Experimental Protocol: SPR Analysis
  • Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Binding Measurement: Flow a series of concentrations of the piperidine-3-carbohydrazide inhibitor over the chip surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index, which is detected in real-time and plotted as a sensorgram. [14]3. Dissociation Measurement: After the association phase, flow buffer alone over the chip to monitor the dissociation of the inhibitor from the target.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to extract kₐ, kₔ, and calculate Kₔ (kₔ/kₐ).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event. [17]This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of Kₔ), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). [18][19]This information is invaluable for understanding the driving forces of binding (e.g., hydrogen bonds vs. hydrophobic effects) and can guide structure-activity relationship (SAR) studies. [19]ITC is also advantageous as it measures the interaction in solution, without the need for immobilization. [20][21]

Experimental Protocol: ITC Analysis
  • Sample Preparation: Prepare the purified protein in a well-characterized buffer in the ITC sample cell. Prepare the inhibitor in the exact same buffer in the injection syringe. Meticulous buffer matching is critical to minimize heats of dilution. [17]2. Titration: Perform a series of small, precise injections of the inhibitor solution into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

  • Fitting: Fit the resulting binding isotherm to a binding model to determine Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS. [17]

Part 3: Confirming Target Engagement in the Cellular Environment

A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, efflux, or off-target effects. [22]The Cellular Thermal Shift Assay (CETSA) is a revolutionary method for verifying that a compound binds to its intended target within the complex milieu of an intact cell or even tissue. [23]The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation than the unbound protein. [24][25]

CETSA A Treat cells with Inhibitor or Vehicle B Heat cells to a specific temperature A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot % Soluble Protein vs. Temperature D->E

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA). [24]

Experimental Protocol: CETSA
  • Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with the piperidine-3-carbohydrazide inhibitor and another with a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling. [24]3. Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific detection method, such as Western blotting or mass spectrometry. [23]5. Data Analysis: For each temperature, compare the amount of soluble target protein in the inhibitor-treated sample versus the vehicle-treated sample. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement. [26][27]

Part 4: Performance Comparison with Alternative Inhibitors

To contextualize the performance of a new inhibitor series, it is essential to benchmark it against known compounds targeting the same protein. For instance, if the target is the proteasome, a comparison with Bortezomib or Carfilzomib would be appropriate. If the target is a cholinesterase, Donepezil or Galantamine could serve as comparators. [3] Table 2: Comparative Profile of Proteasome Inhibitors

ParameterNew Piperidine-Carboxamide (Example)Bortezomib (Alternative)Carfilzomib (Alternative)
Target Proteasome β5 subunitProteasome β5 & β1 subunitsProteasome β5 subunit
MoA Reversible, Non-covalent [2]Reversible, Covalent (Boronate)Irreversible, Covalent (Epoxyketone)
Biochemical Potency (IC₅₀) ~50 nM~5 nM~6 nM
Binding Kinetics (SPR)
kₐ (M⁻¹s⁻¹)1 x 10⁵2 x 10⁵5 x 10⁵
kₔ (s⁻¹)5 x 10⁻³1 x 10⁻³< 1 x 10⁻⁵ (Irreversible)
Kₔ (nM)505N/A
Cellular Target Engagement (CETSA ΔTₘ) +5 °C at 1 µM+8 °C at 100 nM+10 °C at 100 nM
Key Advantage Potential for improved safety due to reversible MoA; species selectivity. [2]Well-established clinical efficacy.High potency and irreversible binding.

Note: Data for the "New Piperidine-Carboxamide" is hypothetical for illustrative purposes, based on plausible findings for a novel inhibitor series.

Conclusion

Confirming the mechanism of action for a new class of inhibitors like those derived from the piperidine-3-carbohydrazide scaffold requires a rigorous, multi-faceted approach. By systematically progressing from foundational enzyme kinetics to sophisticated biophysical and cellular assays, researchers can build a comprehensive and compelling data package. This integrated strategy not only validates the inhibitor's intended MoA but also provides critical insights into its kinetic and thermodynamic properties, ultimately enabling the rational design of more potent, selective, and effective therapeutic agents. Explaining the causality behind each experimental choice and validating findings in a physiologically relevant context are the hallmarks of a robust drug discovery program.

References

  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Confirming Enzyme Inhibition Mechanisms: A Compar
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosph
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC₅₀ d
  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Biochemical assays in drug discovery and development. Celtarys Research.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Surface Plasmon Resonance Assay Services. Reaction Biology.
  • Experimental Activity Validation of Inhibitors.
  • What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.
  • Surface Plasmon Resonance (SPR) Assay.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. cetsa.org.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • functional in vitro assays for drug discovery. YouTube.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Investigation of Enzyme Inhibition Mechanism. University of New Haven.
  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • What are the experimental methods by which enzyme reaction mechanisms are determined? Are there any good books, courses, or resources you would recommend on learning about these experimental methods?. Quora.
  • Buy Piperidine-3-carbohydrazide | 689758-90-5. Smolecule.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed.
  • piperidine-3-carbohydrazide. Fluorochem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed Central.
  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed.
  • Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).

Sources

Bridging the Bench and Bedside: A Guide to In Vitro vs. In Vivo Correlation of Piperidine-3-Carbohydrazide Derivative Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Journey from Test Tube to Therapeutic Reality

In modern drug discovery, the piperidine scaffold is a cornerstone of medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Among these, the Piperidine-3-carbohydrazide class has emerged as a promising framework for developing novel therapeutics, notably as enzyme inhibitors.[2] However, a potent molecule in a laboratory assay does not always translate into an effective drug in a living system. This guide provides a technical framework for correlating the in vitro activity of a novel Piperidine-3-carbohydrazide derivative with its in vivo efficacy, a process known as In Vitro-In Vivo Correlation (IVIVC).

Establishing a robust IVIVC is a critical objective in pharmaceutical development.[3] It allows researchers to predict a drug's in vivo performance from in vitro data, which can accelerate formulation development, set meaningful manufacturing quality controls, and potentially reduce the need for extensive bioequivalence studies, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6] This guide will walk through the essential experimental stages, from initial enzyme inhibition assays to preclinical animal models, culminating in the construction of a predictive IVIVC model for a hypothetical anti-inflammatory derivative, "PCH-123."

In Vitro Assessment: Quantifying Target Engagement in a Controlled System

The first step is to precisely measure the derivative's activity against its intended molecular target in a controlled, non-biological environment. This provides a clean, mechanistic understanding of the compound's potency.

Causality Behind Experimental Design

For our hypothetical anti-inflammatory agent, PCH-123, we will assume its mechanism of action is the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. An in vitro enzyme inhibition assay is the gold standard for this purpose.[7][8] The goal is to determine the concentration of PCH-123 required to inhibit 50% of the COX-2 enzyme's activity, known as the IC50 value.[9] This assay is designed to be a self-validating system by including positive and negative controls, ensuring the observed inhibition is specific to the test compound.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

This protocol is a colorimetric-based assay that measures the peroxidase activity of COX-2.

Materials:

  • COX-2 Enzyme (human recombinant)

  • Arachidonic Acid (Substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, Chromogenic Co-substrate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • PCH-123 Derivative (dissolved in DMSO)

  • Celecoxib (Positive Control Inhibitor)

  • 96-well microplate

  • Microplate reader (absorbance at 590 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of PCH-123 in DMSO. Create a series of dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Prepare similar dilutions for the positive control, Celecoxib.

  • Assay Plate Setup:

    • Blank Wells: Add 160 µL of Assay Buffer, 10 µL of DMSO, and 10 µL of Heme.

    • 100% Activity Wells: Add 150 µL of Assay Buffer, 10 µL of DMSO, 10 µL of Heme, and 10 µL of COX-2 enzyme.

    • Test Compound Wells: Add 150 µL of Assay Buffer, 10 µL of the appropriate PCH-123 dilution, 10 µL of Heme, and 10 µL of COX-2 enzyme.

    • Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of the appropriate Celecoxib dilution, 10 µL of Heme, and 10 µL of COX-2 enzyme.

  • Incubation: Gently mix the plate and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of TMPD solution to all wells, followed by 20 µL of Arachidonic Acid solution to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percent inhibition for each PCH-123 concentration relative to the 100% activity control. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Assessment: Evaluating Efficacy in a Complex Biological System

After establishing in vitro potency, the next critical phase is to assess the compound's performance in a living organism. This step introduces the complexities of absorption, distribution, metabolism, and excretion (ADME).

Causality Behind Experimental Design

The Carrageenan-Induced Paw Edema model in rats is a widely accepted and well-characterized acute inflammation model.[10][11] It is particularly useful for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[12][13] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by swelling (edema).[10] The ability of PCH-123 to reduce this swelling provides a quantifiable measure of its in vivo anti-inflammatory activity. The primary endpoint is the ED50, the dose required to achieve 50% of the maximum anti-inflammatory effect.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar rats (180-220g)

  • Animals are fasted overnight before the experiment with free access to water.

Materials:

  • PCH-123 Derivative

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Indomethacin (Positive Control)

  • 1% w/v Carrageenan solution in sterile saline

  • Plebysmometer (for measuring paw volume)

Step-by-Step Methodology:

  • Animal Grouping: Randomly divide rats into groups (n=6 per group):

    • Group 1 (Control): Receives Vehicle only.

    • Group 2 (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, oral).

    • Groups 3-5 (Test Groups): Receive PCH-123 at different doses (e.g., 10, 30, 100 mg/kg, oral).

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plebysmometer. This is the baseline reading (V0).

  • Drug Administration: Administer the respective compounds or vehicle to each group via oral gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Post-Induction Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema (swelling) at each time point for each animal: % Edema = ((Vt - V0) / V0) * 100.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = ((% Edema_Control - % Edema_Treated) / % Edema_Control) * 100.

    • The peak edema is typically observed at 3 hours. Use the % inhibition values at this time point to plot a dose-response curve and determine the ED50 for PCH-123.

Bridging the Gap: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to create a predictive mathematical model that links the in vitro performance (IC50) to the in vivo response (ED50 and pharmacokinetic parameters).[3] A strong correlation suggests that the in vitro assay is a reliable surrogate for in vivo efficacy.

Data Presentation and Analysis

To establish a correlation, we must compare data from multiple PCH-123 derivatives with varying potency. The following table presents a synthesized dataset for three hypothetical derivatives to illustrate the process.

DerivativeIn Vitro IC50 (nM) [COX-2 Inhibition]In Vivo ED50 (mg/kg) [Paw Edema Model]Key PK Parameter (AUC, ng·h/mL)
PCH-121150551200
PCH-12275281350
PCH-12325101400

Analysis: From this data, a clear trend emerges: as the in vitro potency (lower IC50) increases, the required dose for in vivo efficacy (lower ED50) decreases. While the Area Under the Curve (AUC), a measure of total drug exposure, is similar, the improved intrinsic activity of PCH-123 means less drug is needed to achieve the therapeutic effect. A simple plot of IC50 vs. ED50 would demonstrate a positive correlation, providing a preliminary Level C correlation.[14] For a more robust Level A correlation, one would typically correlate the in vitro dissolution rate with the in vivo absorption rate, which is particularly crucial for formulation development.[4][15]

IVIVC Workflow Diagram

The following diagram outlines the logical flow for establishing a robust IVIVC.

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Correlation Correlation & Modeling a Compound Synthesis (e.g., PCH-123) b Enzyme Inhibition Assay (e.g., COX-2) a->b c Determine IC50 Value b->c i Data Compilation (IC50, ED50, PK) c->i d Formulation Development e Animal Model Study (e.g., Paw Edema) d->e g Pharmacokinetic (PK) Study d->g f Determine ED50 Value e->f f->i h Determine AUC, Cmax g->h h->i j IVIVC Analysis (Plot IC50 vs. ED50) i->j k Develop Predictive Model j->k k->d Optimize Formulation

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Challenges and Discrepancies: When In Vitro and In Vivo Results Diverge

A perfect correlation is rare, and discrepancies are common.[16][17] Understanding the potential causes is key to refining both the compound and the experimental models.

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or rapid excretion can prevent the compound from reaching the target site in vivo, leading to low efficacy despite high in vitro potency.

  • Off-Target Effects: The compound may interact with other biological molecules in vivo, causing unforeseen side effects or reducing the amount of drug available to bind to the intended target.

  • Protein Binding: High binding to plasma proteins like albumin can sequester the drug, reducing the free concentration available to exert its therapeutic effect.

  • Formulation Dependence: The way a drug is formulated can significantly impact its dissolution and absorption, altering its in vivo performance. An IVIVC is often specific to a particular formulation type.[16]

  • Model Limitations: The animal model may not perfectly replicate the human disease state, and inter-species differences in metabolism can affect outcomes.[18]

Signaling Pathway Conceptual Diagram

This diagram illustrates how in vitro target engagement is expected to translate into an in vivo physiological response, highlighting points where the correlation can break down.

Pathway_Concept cluster_vitro In Vitro System cluster_vivo In Vivo System PCH PCH-123 COX2_vitro COX-2 Enzyme PCH->COX2_vitro Inhibition (Measured as IC50) Absorbed_PCH Absorbed PCH-123 (Affected by ADME) PCH->Absorbed_PCH Oral Administration PGE2_vitro Prostaglandin E2 (Product) COX2_vitro->PGE2_vitro Blocked Inflammation Edema & Inflammation PGE2_vitro->Inflammation Correlation Link COX2_vivo COX-2 in Paw Tissue Absorbed_PCH->COX2_vivo Inhibition COX2_vivo->Inflammation Blocked

Caption: Conceptual link between in vitro inhibition and in vivo effect.

Conclusion

Establishing a scientifically rigorous IVIVC for Piperidine-3-carbohydrazide derivatives is not merely an academic exercise; it is a strategic imperative in drug development. By systematically quantifying in vitro potency and in vivo efficacy, and by critically analyzing the resulting correlation, researchers can make more informed decisions, de-risk development programs, and accelerate the journey of a promising molecule from the laboratory bench to clinical application. This guide provides a foundational framework for that process, emphasizing the causality behind experimental design and the importance of robust, self-validating protocols.

References

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review Source: ResearchGate URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: MDPI URL: [Link]

  • Title: Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities Source: MDPI URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review Source: Semantic Scholar URL: [Link]

  • Title: Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: FDA URL: [Link]

  • Title: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA Source: FDA URL: [Link]

  • Title: What is an Inhibition Assay? Source: Biobide URL: [Link]

  • Title: IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS Source: SlideShare URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PubMed Central (PMC) URL: [Link]

  • Title: Improving In Vitro-In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities Source: PubMed URL: [Link]

  • Title: In Vitro Enzyme Assay: Cutting Edge Research Source: Da-Ta Biotech URL: [Link]

  • Title: In Vitro-In vivo Correlation: Perspectives on Model Development Source: PubMed Central (PMC) URL: [Link]

  • Title: In vitro–In Vivo Correlations: Tricks and Traps Source: PubMed Central (PMC) URL: [Link]

  • Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development Source: Quotient Sciences URL: [Link]

  • Title: In Vitro In Vivo (IVIV) Correlations Source: YouTube URL: [Link]

  • Title: In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC Source: Springer URL: [Link]

  • Title: Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process Source: ResearchGate URL: [Link]

  • Title: N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity Source: PubMed URL: [Link]

  • Title: Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives Source: ResearchGate URL: [Link]

  • Title: functional in vitro assays for drug discovery Source: YouTube URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: PubMed Central (PMC) URL: [Link]

Sources

A Head-to-Head Technical Guide: Isonicotinic Acid Hydrazide (Isoniazid) vs. Piperidine-3-carbohydrazide in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, evidence-based comparison between the cornerstone antitubercular drug, isonicotinic acid hydrazide (Isoniazid, INH), and the chemical scaffold, Piperidine-3-carbohydrazide. While INH possesses a long and well-documented history as a frontline treatment for tuberculosis (TB), Piperidine-3-carbohydrazide is primarily recognized as a versatile building block in medicinal chemistry.

A direct comparison of their antitubercular efficacy is challenging, as there is a lack of published data on the intrinsic activity of the parent Piperidine-3-carbohydrazide compound against Mycobacterium tuberculosis (Mtb). Therefore, this guide will first establish the comprehensive profile of INH as the gold standard. It will then analyze Piperidine-3-carbohydrazide from the perspective of a drug discovery scaffold, examining how its structural features have been leveraged to create novel derivatives with potential therapeutic activities, including those against TB.

Part 1: Isonicotinic Acid Hydrazide (Isoniazid) - The Established Clinical Standard

Discovered in 1952, Isoniazid remains one of the most potent and widely used drugs for both treating active tuberculosis and managing latent infections.[1] Its success is rooted in its high efficacy, bactericidal action against rapidly dividing mycobacteria, and low cost.[1][2]

Physicochemical Properties and Structure

Isoniazid is a relatively simple molecule characterized by a pyridine ring attached to a hydrazide functional group. This structure is fundamental to its mechanism of action.

PropertyIsonicotinic Acid Hydrazide (Isoniazid)Piperidine-3-carbohydrazide
Chemical Structure
Molecular Formula C₆H₇N₃OC₆H₁₃N₃O
Molar Mass 137.14 g/mol [2]143.19 g/mol [3]
Key Features Aromatic Pyridine RingSaturated Piperidine Ring
Mechanism of Action: A Prodrug's Lethal Deception

Isoniazid is a prodrug, meaning it requires activation within the target pathogen to exert its effect.[2][4] This multi-step process is a classic example of targeted chemotherapy and is central to both its efficacy and the mechanisms by which resistance emerges.

  • Activation: Upon diffusing into the M. tuberculosis bacillus, INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5]

  • Radical Formation: KatG catalyzes the formation of an isonicotinic acyl radical.[2]

  • Target Inhibition: This radical species covalently binds to nicotinamide adenine dinucleotide (NAD⁺), forming a potent INH-NAD adduct.[1][2] This adduct is a powerful inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[5]

  • Cell Wall Disruption: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids—the hallmark lipid components of the robust mycobacterial cell wall.[1][6] By inhibiting InhA, INH effectively halts mycolic acid production, compromising the structural integrity of the cell wall and leading to bacterial death.[5]

INH_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH Adduct INH-NAD Adduct Active_INH->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Lysis Bacterial Lysis Cell_Wall->Lysis Loss leads to

Figure 1: Mechanism of Action of Isoniazid (INH).
In Vitro Efficacy

The potency of INH is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. Against the standard laboratory reference strain, M. tuberculosis H37Rv, INH exhibits exceptional activity.

CompoundMtb StrainMIC (µg/mL)Reference(s)
Isoniazid (INH) H37Rv0.015 - 0.06[7][8][9]
Isoniazid (INH) Erdman0.015[7]
Isoniazid (INH) Indo-Oceanic0.06[8]

Note: MIC values can vary slightly based on the specific assay methodology and media used.

Pharmacokinetics and Metabolism

Isoniazid is rapidly absorbed orally, with peak serum levels reached 1-2 hours post-administration.[1] Its metabolism is a classic example of pharmacogenomics.

  • Metabolism: INH is primarily metabolized in the liver and intestines via acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[10][11]

  • Genetic Polymorphism: The gene for NAT2 is polymorphic in humans, leading to distinct "slow acetylator" and "fast acetylator" phenotypes.[12][13] This genetic difference significantly impacts the drug's half-life.

    • Slow Acetylators: Half-life of 2-5 hours.[2][12]

    • Fast Acetylators: Half-life of 0.5-1.6 hours.[2][12]

  • Excretion: Metabolites are primarily excreted through the kidneys.[12]

INH_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid INH:e->AcINH:w Acetylation AcHydrazine Acetylhydrazine (Toxic Metabolite) AcINH:e->AcHydrazine:w Hydrolysis NAT2 NAT2 Enzyme (Genetic Polymorphism) Hydrazine Hydrazine (Toxic Metabolite) CYP2E1 CYP2E1 AcHydrazine:s->CYP2E1:n Oxidation CYP2E1:s->Hydrazine:n Reactive Metabolites

Figure 2: Simplified metabolic pathway of Isoniazid, highlighting the generation of hepatotoxic metabolites.
Toxicity and Drug Resistance
  • Hepatotoxicity: The most significant adverse effect of INH is liver injury, ranging from asymptomatic elevation of transaminases to severe hepatitis.[14][15] This toxicity is not caused by INH itself but by its reactive metabolites, such as hydrazine, which are generated during its metabolic breakdown.[14][16][17]

  • Drug Resistance: The emergence of INH resistance is a major threat to TB control. The primary mechanisms are mutations in genes involved in its activation and action.[6][18]

    • katG Mutations: Mutations in the katG gene are the most common cause of resistance, preventing the activation of the INH prodrug.[19][20] These mutations typically confer high-level resistance (MIC > 1 µg/mL).[19]

    • inhA Mutations: Mutations in the promoter region or coding sequence of the inhA gene can lead to overexpression of the target enzyme or reduce its binding affinity for the INH-NAD adduct.[6][19] This usually results in low-level resistance.[19]

Part 2: Piperidine-3-carbohydrazide - A Scaffold for Drug Discovery

Unlike isoniazid, Piperidine-3-carbohydrazide is not an established antitubercular agent. A review of scientific literature reveals its primary role as a chemical intermediate or scaffold. Its structure, combining a saturated piperidine ring with a reactive carbohydrazide group, makes it an attractive starting point for synthesizing diverse libraries of compounds for screening against various biological targets.[21][22]

Rationale for Use in Medicinal Chemistry
  • Piperidine Ring: The piperidine moiety is a common feature in many approved drugs.[23] It is a saturated heterocycle that can adopt specific 3D conformations (like a chair conformation), which can be crucial for fitting into the binding pockets of enzymes or receptors. Its nitrogen atom can be substituted to modulate properties like solubility, basicity, and target engagement.[23]

  • Carbohydrazide Group: This functional group is a key structural alert in many bioactive molecules, including isoniazid itself. It is a versatile chemical handle for creating hydrazone derivatives, which have shown a wide range of biological activities.[23] The hydrogen bonding capabilities of the carbohydrazide group are also important for molecular interactions.[21]

Application in the Synthesis of Novel Antitubercular Agents

While the parent compound lacks data, its structural motifs have been incorporated into novel molecules designed to combat TB, often by leveraging the known pharmacophore of isoniazid.

A recent study successfully synthesized a series of INH-based hydrazones that feature a piperidine ring.[23] In this strategy, the core structure of isoniazid (the isonicotinohydrazide part) was maintained to target the known InhA pathway, while the piperidine ring was added to explore new chemical space and potentially overcome resistance mechanisms.

One of the most promising compounds from this series, IP11 (N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide), demonstrated potent activity against both the drug-susceptible H37Rv strain and INH-resistant clinical isolates.[23][24] This highlights a key principle: Piperidine-3-carbohydrazide and related structures are valuable not for their intrinsic activity, but for their potential to be elaborated into more complex, highly active molecules.[23] Molecular docking studies suggest these derivatives can still bind effectively to the InhA enzyme.[25]

Other Therapeutic Applications

The versatility of the piperidine-carbohydrazide scaffold is demonstrated by its use in developing agents for completely different diseases. For instance, derivatives have been synthesized and evaluated as:

  • Cholinesterase inhibitors for potential use in Alzheimer's disease.[26]

  • Antifungal agents that work by inhibiting succinate dehydrogenase (SDH).[27]

This breadth of application underscores its role as a foundational chemical structure rather than a targeted therapeutic agent.

Part 3: Experimental Protocols for Evaluation

To objectively assess the antitubercular potential of a new chemical entity (NCE) like a derivative of Piperidine-3-carbohydrazide, a standardized in vitro assay to determine its MIC is the essential first step. The Microplate Alamar Blue Assay (MABA) is a widely accepted, cost-effective, and reliable method.[28]

Protocol: Microplate Alamar Blue Assay (MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis H37Rv.

Principle: Metabolically active mycobacteria reduce the blue, non-fluorescent indicator dye resazurin (Alamar Blue) to the pink, fluorescent resorufin. The MIC is the lowest compound concentration that prevents this color change, indicating inhibition of bacterial metabolism and growth.[28]

Workflow:

MABA_Workflow start Start prep_culture 1. Prepare Mtb Culture (7H9 Broth, Mid-log phase) start->prep_culture adjust_inoculum 2. Adjust Inoculum (McFarland 1.0 Standard) prep_culture->adjust_inoculum prep_plate 3. Prepare Microplate (Serial Dilution of Compound) adjust_inoculum->prep_plate inoculate 4. Inoculate Plate (Add Mtb Suspension) prep_plate->inoculate incubate 5. Incubate (37°C, 7 days) inoculate->incubate add_dye 6. Add Reagents (Alamar Blue & Tween 80) incubate->add_dye incubate_2 7. Re-incubate (37°C, 24 hours) add_dye->incubate_2 read_results 8. Read Results (Visual or Spectrophotometric) incubate_2->read_results end Determine MIC read_results->end

Figure 3: Standard workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Steps:

  • Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth, supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase), at 37°C until it reaches a mid-logarithmic growth phase.[28]

  • Inoculum Adjustment: Aseptically transfer the culture to a sterile tube. Break up clumps by vortexing with glass beads. Allow the suspension to settle for 30 minutes. Adjust the turbidity of the supernatant to match a 1.0 McFarland standard using fresh 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum.[29]

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of supplemented 7H9 broth to all wells. Prepare a stock solution of the test compound (e.g., in DMSO). Add 100 µL of the highest concentration of the compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from well to well across the plate.[28] Include a positive control (Isoniazid) and a drug-free growth control.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.[29]

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Dye Addition: After the initial incubation, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Final Incubation: Re-seal the plate and incubate for another 24 hours at 37°C.

  • Result Interpretation: Observe the plate visually. The MIC is the lowest concentration of the compound where the color remains blue, while the drug-free control well has turned pink.[28]

Conclusion and Future Perspectives

This guide establishes a clear distinction between Isonicotinic Acid Hydrazide and Piperidine-3-carbohydrazide.

  • Isoniazid is a clinically indispensable, potent antitubercular agent with a well-defined mechanism of action, a known pharmacokinetic and toxicity profile, and understood pathways of resistance. It serves as the benchmark against which new antitubercular candidates are measured.

  • Piperidine-3-carbohydrazide , in contrast, is a chemical scaffold. It does not have established intrinsic antitubercular activity but represents a valuable starting point for medicinal chemists. Its structural features—a conformationally relevant piperidine ring and a chemically versatile carbohydrazide handle—are being actively exploited to generate novel drug candidates.

The future of antitubercular drug discovery does not lie in comparing established drugs to uncharacterized building blocks, but in the rational design of new molecules that incorporate validated pharmacophores (like the hydrazide of INH) with novel structural motifs (like the piperidine ring) to enhance potency, improve safety profiles, and, most critically, overcome existing drug resistance. The successful synthesis of piperidine-containing INH derivatives validates this approach and underscores the true value of scaffolds like Piperidine-3-carbohydrazide in the ongoing fight against tuberculosis.

References

  • ChemicalBook. (2022). Mechanism of action of Isoniazid.

  • Metushi, I. G., Cai, P., Zhu, X., & Uetrecht, J. (2016). Mechanism of isoniazid-induced hepatotoxicity: then and now. British journal of clinical pharmacology, 82(4), 903–909.

  • Wikipedia. (n.d.). Isoniazid.

  • Nusrath, A., & Ajitkumar, P. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution, 45, 449–463.

  • Metushi, I. G., Cai, P., Zhu, X., Nakagawa, T., & Uetrecht, J. P. (2016). A fresh look at the mechanism of isoniazid-induced hepatotoxicity. British Journal of Clinical Pharmacology, 82(4), 903–909.

  • Dessen, A., Quemard, A., Blanchard, J. S., Jacobs, W. R. Jr, & Sacchettini, J. C. (1998). Mechanisms of isoniazid resistance in Mycobacterium tuberculosis. Drug Resistance Updates, 1(2), 128–134.

  • Tostmann, A., Boeree, M. J., Aarnoutse, R. E., de Lange, W. C., van der Ven, A. J., & Dekhuijzen, R. (2008). Antituberculosis drug-induced hepatotoxicity: concise up-to-date review. Journal of Gastroenterology and Hepatology, 23(2), 192–202.

  • Vilchèze, C., & Jacobs, W. R. Jr. (2014). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35–50.

  • DrOracle. (2025). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?.

  • Wang, P., Pradhan, K., Zhong, X. B., & Ma, X. (2016). Isoniazid metabolism and hepatotoxicity. Acta Pharmaceutica Sinica B, 6(5), 384–392.

  • Kass, J. S. (2024). Isoniazid. StatPearls.

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Isoniazid. LiverTox.

  • BenchChem. (2025). Unraveling the Pharmacokinetics of Isoniazid: A Comprehensive Overview.

  • Erwin, E. R., Addison, A. P., John, S. F., Olaleye, O. A., & Rosell, R. C. (2019). Pharmacokinetics of isoniazid: The good, the bad, and the alternatives. Tuberculosis, 116S, S66–S70.

  • Ellard, G. A. (1976). Clinical pharmacokinetics of isoniazid. Clinical Pharmacokinetics, 1(2), 81–97.

  • Nusrath, A., & Ajitkumar, P. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, genetics and evolution, 45, 449-463.

  • Mdluli, K., & Pym, A. S. (2022). Deciphering Isoniazid Drug Resistance Mechanisms on Dimeric Mycobacterium tuberculosis KatG via Post-molecular Dynamics Analyses Including Combined Dynamic Residue Network Metrics. Journal of Chemical Information and Modeling, 62(9), 2218–2234.

  • Erwin, E. R., Addison, A. P., John, S. F., Olaleye, O. A., & Rosell, R. C. (2019). Pharmacokinetics of isoniazid: The good, the bad, and the alternatives. Tuberculosis, 116S, S66-S70.

  • PharmGKB. (n.d.). Isoniazid Pathway, Pharmacokinetics.

  • Cynamon, M. H., Klemens, S. P., Chou, T. S., Gimi, R. H., & Welch, J. T. (1995). High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection. Antimicrobial Agents and Chemotherapy, 39(5), 1075–1078.

  • Gumbo, T., Mar-Chun, L., & Louie, A. (2017). Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Antimicrobial Agents and Chemotherapy, 62(2), e01673-17.

  • Smolecule. (2023). Piperidine-3-carbohydrazide.

  • Machado, D., Couto, I., Viveiros, M., & Amaral, L. (2012). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(10), 5193–5199.

  • BenchChem. (2025). Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-13.

  • Ghodousi, A., Tagliani, E., Karunaratne, E., Niemann, S., Perera, J., Köser, C. U., & Cirillo, D. M. (2019). Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 63(7), e00092-19.

  • Ghodousi, A., Tagliani, E., Karunaratne, E., Niemann, S., Perera, J., Köser, C. U., & Cirillo, D. M. (2019). Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 63(7), e00092-19.

  • JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview.

  • Zhang, Y., Li, Y., & Fu, L. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology, 16, 1546811.

  • Zhang, Y., Li, Y., & Fu, L. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology, 16, 1546811.

  • Wang, Y., Zhang, C., Liu, Z., Liu, H., & Zhang, G. (2022). Minimal inhibitory concentration values of anti-TB drugs. Infection and Drug Resistance, 15, 5219–5228.

  • Gecibesler, I. H., Koyuncu, I., Dirmenci, T., Dastan, A., & Ucar, G. (2022). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 355(12), e2200519.

  • Sztanke, K., Rzymowska, J., Sztanke, M., & Pasternak, K. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6542.

  • Aday, B., Zorlu, Y., Çavuşoğlu, B. K., Tatar, G., & Gümüş, M. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(18), 6523.

  • Kumar, A., Singh, N., & Jachak, S. M. (2018). Synthesis of carbohydrazides and carboxamides as anti-tubercular agents. European Journal of Medicinal Chemistry, 157, 1056–1068.

  • Kumar, S., Sharma, M., & Kumar, V. (2021). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 11(35), 21545–21557.

  • Wang, Y., Zhang, Y., Li, Y., Wang, C., & Zhang, J. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 72(34), 14357–14368.

  • Aly, O. M., El-gazzar, M. G., & Nawwar, G. A. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(10), 18882–18897.

  • CymitQuimica. (n.d.). CAS 182919-58-0: 1-BENZYLPIPERIDINE-3-CARBOHYDRAZIDE.

  • Aday, B., Zorlu, Y., Çavuşoğlu, B. K., Tatar, G., & Gümüş, M. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(18), 6523.

  • Singh, A., Kumar, A., & Singh, R. K. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2525069.

  • PubChem. (n.d.). Piperidine-3-carbohydrazide.

Sources

A Senior Application Scientist's Guide to Validating Molecular Docking of Piperidine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of promising therapeutic candidates.[1] Molecular docking, a cornerstone of computer-aided drug design (CADD), predicts the preferred orientation and binding affinity of a small molecule (ligand) to its macromolecular target, typically a protein.[2][3] This in silico approach significantly reduces the time and cost associated with screening vast compound libraries.[4] However, the predictive power of molecular docking is not absolute; its results are theoretical approximations that demand rigorous experimental validation to be considered credible.[5]

This guide provides a comprehensive comparison of molecular docking and experimental biophysical techniques for validating the binding mode of Piperidine-3-carbohydrazide derivatives, a scaffold of significant interest in medicinal chemistry, particularly as enzyme inhibitors.[6] We will delve into the causality behind the procedural steps, offering insights honed from years of field experience to empower researchers, scientists, and drug development professionals to make informed decisions in their discovery pipelines.

The Imperative of Validation: From Virtual Prediction to Biological Reality

Molecular docking simulations employ scoring functions to rank potential binding poses, providing a binding energy value (often in kcal/mol) that estimates binding affinity.[7] While incredibly useful, these scoring functions are based on simplified models of complex biological systems and can have limitations.[8] Therefore, a low docking score does not unequivocally guarantee potent biological activity. Experimental validation is the crucible where computational hypotheses are tested, transforming a virtual prediction into a tangible, biologically relevant result.[5][9]

This guide will focus on a practical, widely-used docking software, AutoDock Vina, and compare its predictive utility against a gold-standard biophysical method, Isothermal Titration Calorimetry (ITC), for direct measurement of binding affinity.

Part 1: In Silico Prediction - A Detailed Molecular Docking Workflow

Molecular docking simulates the interaction between a ligand and a protein at the atomic level.[10] The choice of software is critical; options range from open-source tools like AutoDock to commercial packages like Glide and GOLD.[2][4] We will detail a protocol using AutoDock Vina, a popular open-source tool known for its speed and accuracy.[3][11]

Experimental Protocol: Molecular Docking with AutoDock Vina

The following protocol outlines the key steps for docking a Piperidine-3-carbohydrazide derivative to a target protein, for instance, acetylcholinesterase (AChE), a common target for this class of compounds.[6]

1. Preparation of the Receptor (Protein):

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider a human AChE structure.

    • Clean the PDB file: Using molecular visualization software like UCSF Chimera or PyMOL, remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[12][13] The rationale is to create a clean binding site for the new ligand to be docked.

    • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.

    • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.

    • Convert to PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[14]

2. Preparation of the Ligand (Piperidine-3-carbohydrazide derivative):

  • Objective: To generate a 3D structure of the ligand and prepare it for docking.

  • Procedure:

    • Draw the 2D structure: Use a chemical drawing tool like ChemDraw to create the 2D structure of the Piperidine-3-carbohydrazide derivative.

    • Convert to 3D: Convert the 2D structure into a 3D conformation and perform energy minimization using software like Avogadro or the tools within your docking suite. This step ensures a sterically favorable starting conformation.

    • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds.

    • Convert to PDBQT format: Save the prepared ligand in the PDBQT format.

3. Defining the Binding Site and Running the Docking Simulation:

  • Objective: To define the search space for the docking algorithm and execute the simulation.

  • Procedure:

    • Grid Box Generation: Define a 3D grid box that encompasses the active site of the protein. The size and center of this box are critical parameters; a box that is too small may miss the correct binding pose, while one that is too large will increase computation time. If a co-crystallized ligand was present in the original PDB structure, its location is an excellent guide for centering the grid box.[9]

    • Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand (in PDBQT format), the coordinates of the grid box center, and its dimensions.

    • Run AutoDock Vina: Execute the docking simulation from the command line, referencing the configuration file. Vina will generate an output file (also in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[15]

4. Analysis of Docking Results:

  • Objective: To interpret the output of the docking simulation and select the most plausible binding mode.

  • Procedure:

    • Visualize Poses: Load the receptor and the output ligand PDBQT file into a molecular visualization tool. Examine the top-ranked binding poses within the active site.[6]

    • Analyze Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues for the best-scoring pose. These interactions provide a chemical rationale for the predicted binding.

    • RMSD Calculation (for validation): If a known inhibitor's crystal structure is available, you can re-dock the known inhibitor and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[9]

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (PDB) Clean 2. Clean PDB (Remove Water, etc.) PDB->Clean H_Charge 3. Add Hydrogens & Charges Clean->H_Charge Receptor_PDBQT 4. Save as Receptor.pdbqt H_Charge->Receptor_PDBQT Grid 8. Define Grid Box (Binding Site) Receptor_PDBQT->Grid Ligand_2D 5. Draw 2D Ligand Structure Ligand_3D 6. Convert to 3D & Minimize Ligand_2D->Ligand_3D Ligand_PDBQT 7. Save as Ligand.pdbqt Ligand_3D->Ligand_PDBQT Ligand_PDBQT->Grid Config 9. Create Configuration File Grid->Config RunVina 10. Run AutoDock Vina Config->RunVina Analyze 11. Analyze Results (Poses & Interactions) RunVina->Analyze

Part 2: Experimental Validation - The Biophysical Approach

While docking provides a valuable starting point, experimental validation is crucial to confirm the predicted binding and quantify the interaction thermodynamics. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol describes the steps to determine the binding affinity of a Piperidine-3-carbohydrazide derivative to its target protein.

1. Sample Preparation:

  • Objective: To prepare the protein and ligand samples in a precisely matched buffer to avoid artifacts.

  • Procedure:

    • Protein Purification: Express and purify the target protein to a high degree of homogeneity (>95%).

    • Buffer Matching: Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve the Piperidine-3-carbohydrazide derivative in the exact same buffer from the final dialysis step. Causality: Mismatched buffers will generate heats of dilution that can obscure the true binding signal.[17]

    • Concentration Determination: Accurately determine the concentrations of both the protein and the ligand using appropriate methods (e.g., UV-Vis spectroscopy for the protein, and a validated analytical method for the small molecule). Causality: Accurate concentrations are critical for determining the stoichiometry of the binding event.

    • Degassing: Degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell, which can cause significant noise in the data.

2. ITC Experiment Setup and Execution:

  • Objective: To titrate the ligand into the protein solution and measure the resulting heat changes.

  • Procedure:

    • Instrument Setup: Equilibrate the Isothermal Titration Calorimeter to the desired experimental temperature (e.g., 25°C).

    • Loading Samples: Load the protein solution into the sample cell and the ligand solution into the titration syringe. A common starting point is to have the ligand concentration in the syringe be 10-20 times higher than the protein concentration in the cell (e.g., 20 µM protein in the cell, 200-400 µM ligand in the syringe).[12][18]

    • Titration: Perform a series of small, sequential injections of the ligand into the sample cell while stirring. The instrument measures the heat change after each injection.

    • Control Experiment: Perform a control titration by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution of the ligand. This will be subtracted from the main experimental data.

3. Data Analysis:

  • Objective: To fit the experimental data to a binding model to extract thermodynamic parameters.

  • Procedure:

    • Integration: Integrate the raw data (power vs. time) to obtain the heat change for each injection.

    • Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. This creates a binding isotherm.

    • Model Fitting: Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.

    • Thermodynamic Parameters: The fitting process yields the binding affinity (Ka, from which the dissociation constant, Kd, can be calculated), the stoichiometry of binding (n), and the enthalpy change (ΔH). The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[18]

G cluster_prep Sample Preparation cluster_exp Experiment & Data Analysis Purify 1. Purify Protein Buffer 2. Buffer Match Protein & Ligand Purify->Buffer Concentration 3. Determine Accurate Concentrations Buffer->Concentration Degas 4. Degas Both Samples Concentration->Degas Load 5. Load Samples into ITC Titrate 6. Perform Titration Load->Titrate Control 7. Run Control (Ligand into Buffer) Titrate->Control Analyze 8. Analyze Data (Fit Isotherm) Titrate->Analyze Control->Analyze Params 9. Obtain Kd, ΔH, n, ΔS Analyze->Params

Part 3: A Comparative Analysis

The true power of integrating computational and experimental approaches lies in understanding their complementary strengths and weaknesses.

FeatureMolecular Docking (AutoDock Vina)Isothermal Titration Calorimetry (ITC)
Primary Output Binding pose, Binding Energy (kcal/mol)Dissociation Constant (Kd), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS)
Nature of Data Predictive, theoreticalDirect, experimental measurement of thermodynamics
Throughput High (can screen thousands of compounds)Low to Medium
Sample Requirement None (in silico)Milligram quantities of pure protein and ligand
Key Advantage Speed, cost-effectiveness, structural insights into binding mode.[4]Gold standard for affinity and thermodynamic characterization.[19]
Key Limitation Scoring functions are approximations; can produce false positives/negatives.[8]Requires relatively large amounts of pure, soluble sample; lower throughput.[4]
Cost Low (software can be open-source)High (instrumentation and sample production)
Case Study Snapshot: Correlating Docking Scores with Experimental Data

Numerous studies have demonstrated a correlation, albeit not always perfect, between docking scores and experimentally determined inhibitory concentrations (IC50) or binding affinities (Kd, Ki). For a series of newly synthesized inhibitors, a general trend is often observed where compounds with lower (more favorable) docking scores exhibit lower IC50 values.[20][21]

For instance, a study on piperidine derivatives as sigma receptor ligands found that computational docking helped to rationalize the observed high affinity (Ki values in the nanomolar range) by identifying key interactions, such as salt bridges with specific aspartate and glutamate residues.[22] Similarly, research on acetylcholinesterase inhibitors frequently uses docking to predict binding modes, which are then confirmed and quantified by in vitro enzyme inhibition assays.[10][23]

Table 2: Illustrative Comparison of Docking and Experimental Data for Hypothetical AChE Inhibitors

CompoundDocking Score (kcal/mol)Experimental Ki (nM)
Piperidine-3-carbohydrazide A-10.550
Piperidine-3-carbohydrazide B-8.2500
Piperidine-3-carbohydrazide C-11.815
Piperidine-3-carbohydrazide D-7.12500

This table is for illustrative purposes to show the general expected trend.

The negative slope in a correlation plot of docking score versus the logarithm of the experimental affinity constant is a hallmark of a successful predictive model.[21] It is this synergy—using docking to prioritize candidates and experimental methods for definitive validation—that forms the backbone of efficient drug discovery.

Conclusion: An Integrated Strategy for Confident Drug Discovery

Molecular docking is a powerful and indispensable tool for the rapid, cost-effective screening of potential drug candidates like Piperidine-3-carbohydrazide derivatives. It provides invaluable structural hypotheses for how a molecule might bind to its target. However, these in silico predictions must be viewed as well-informed hypotheses, not as definitive proof.

The true validation of a binding mode comes from rigorous, quantitative experimental techniques. Isothermal Titration Calorimetry offers an unambiguous, direct measurement of the thermodynamic forces driving the interaction. By judiciously combining the high-throughput screening power of molecular docking with the quantitative accuracy of biophysical methods like ITC, researchers can navigate the complex path of drug discovery with greater confidence, efficiency, and a higher probability of success. This integrated, self-validating approach ensures that only the most promising candidates, backed by both computational prediction and experimental evidence, advance through the development pipeline.

References

  • GeeksforGeeks. A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]

  • Center for Computational Structural Biology. DOCKING. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • CD ComputaBio. Molecular Docking Software. [Link]

  • Ganji, S., et al. (2024). Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 42(1), 1-15. [Link]

  • Karageorgi, M. A., et al. (2023). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • Shafi, S., et al. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Saudi Journal of Biological Sciences, 30(4), 103605. [Link]

  • Systematic Reviews in Pharmacy. Computational Approaches for Drug Design and Discovery: An Overview. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Biology Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • Jiang, X., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 497. [Link]

  • ResearchGate. Protocol data used in the validation of molecular docking. [Link]

  • Bitesize Bio. How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • Velazquez-Campoy, A. (2015). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. eLS. [Link]

  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. [Link]

  • ResearchGate. Comparison between IC50 and docking score. [Link]

  • ResearchGate. Dissociation equilibrium constant (KD) determination by SPR binding.... [Link]

  • ResearchGate. Comparison of docking method scores vs. experimental IC50 values. [Link]

  • ResearchGate. The correlation between docking scores and IC50 values for the.... [Link]

  • Marra, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345. [Link]

Sources

A Senior Application Scientist's Guide to Metabolic Stability: Piperidine vs. Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a decision that profoundly shapes the destiny of a drug candidate. Among the most prevalent saturated heterocycles, the six-membered piperidine and the five-membered pyrrolidine rings are cornerstone motifs, present in a vast number of approved pharmaceuticals.[1][2] Their influence on a molecule's conformation, basicity, and solubility is well-documented; however, it is their metabolic stability that often dictates the pharmacokinetic profile, influencing critical parameters like half-life and in vivo efficacy.[3]

This guide offers a comparative analysis of the metabolic stability of piperidine and pyrrolidine scaffolds. We will dissect their primary metabolic pathways, provide the rationale behind experimental designs for their evaluation, and present detailed protocols for key in vitro assays that form the backbone of modern drug metabolism and pharmacokinetics (DMPK) studies.

The Structural Nuances: A Foundation for Stability

While both are secondary amines with similar basicities, their structural differences in ring size and conformational flexibility are the primary drivers of their distinct metabolic fates.[4] Piperidine prefers a rigid chair conformation, whereas the pyrrolidine ring is more flexible, undergoing a phenomenon known as "pseudorotation".[4][5] This seemingly subtle difference impacts how these scaffolds are presented to and processed by metabolic enzymes.

PropertyPiperidinePyrrolidineRationale & Implication for Drug Design
Ring Size 6-membered5-memberedRing strain and conformational preferences influence enzyme binding. The larger piperidine ring may be less disruptive in some contexts, while the smaller pyrrolidine can be advantageous in others.[4]
pKa (Conjugate Acid) ~11.22~11.27With nearly identical basicity, they are often interchangeable when this is the primary concern. Pyrrolidine's slightly higher basicity is attributed to greater stabilization of its protonated form.[4]
logP (Octanol/Water) 0.840.46Piperidine is inherently more lipophilic.[4] This can be a tool for medicinal chemists to fine-tune a compound's ADME profile, but higher lipophilicity can sometimes correlate with increased metabolic turnover.[6]
Conformational Flexibility Rigid (Chair)Flexible (Envelope/Twist)Piperidine's rigidity can be beneficial for locking in a bioactive conformation for high target affinity. Pyrrolidine's flexibility allows it to adapt to various binding pockets.[4][5]

Major Metabolic Pathways: A Head-to-Head Comparison

The metabolism of both scaffolds is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 often playing a major role.[1][7] The most common biotransformations include oxidation at the α-carbon, N-dealkylation, and subsequent Phase II conjugation reactions like glucuronidation.[8]

Phase I Metabolism: Oxidation and N-Dealkylation

Oxidative metabolism is the principal route of degradation for these cyclic amines. The electron-rich nitrogen atom and the adjacent α-carbons are the most frequent "metabolic soft spots".[8]

  • Piperidine Scaffold: Piperidine-containing drugs are generally considered metabolically stable, which accounts for their prevalence in marketed drugs.[3][4] However, they are susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[4] This can lead to the formation of an unstable carbinolamine intermediate, which can then fragment, resulting in ring opening or N-dealkylation if the nitrogen is substituted.[8] In some fascinating cases, CYP-mediated metabolism can even induce a ring contraction of a piperidine to a pyrrolidine derivative.[9][10]

  • Pyrrolidine Scaffold: The five-membered ring can also undergo α-carbon hydroxylation. However, some comparative studies have suggested that in specific chemical contexts, the pyrrolidine ring may offer enhanced metabolic stability. For instance, five-membered pyrrolidine nitroxides are generally more resistant to bioreduction than their six-membered piperidine counterparts.[4] Strategically placing substituents to block these metabolic "soft spots" is a common and effective strategy for enhancing the stability of both scaffolds.[4]

G cluster_piperidine Piperidine Metabolism cluster_pyrrolidine Pyrrolidine Metabolism Pip_Parent N-R-Piperidine Pip_Met1 α-Hydroxy Piperidine (Carbinolamine) Pip_Parent->Pip_Met1 CYP450 Oxidation Pip_Met2 Lactam Pip_Met1->Pip_Met2 Oxidation Pip_Met3 N-Dealkylation Product Pip_Met1->Pip_Met3 Ring Opening/ Fragmentation Pyr_Parent N-R-Pyrrolidine Pyr_Met1 α-Hydroxy Pyrrolidine (Carbinolamine) Pyr_Parent->Pyr_Met1 CYP450 Oxidation Pyr_Met2 Lactam Pyr_Met1->Pyr_Met2 Oxidation Pyr_Met3 N-Dealkylation Product Pyr_Met1->Pyr_Met3 Ring Opening/ Fragmentation

Fig 1. Key Phase I metabolic pathways for piperidine and pyrrolidine.
Phase II Metabolism: Glucuronidation

Glucuronidation is a common Phase II reaction that attaches a glucuronic acid moiety to the drug molecule, increasing its polarity and facilitating excretion.[11] For both piperidine and pyrrolidine, if the nitrogen atom is secondary or part of a tertiary amine structure, it can be susceptible to N-glucuronidation.[12] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Interspecies variability in N-glucuronidation can be high, with humans often showing higher rates than preclinical species, largely due to the activity of enzymes like UGT1A4 and UGT2B10.[12]

Experimental Evaluation of Metabolic Stability

To quantitatively compare the stability of drug candidates containing these scaffolds, two primary in vitro assays are indispensable in early drug discovery: the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability.[13][14] It utilizes microsomes, which are subcellular fractions isolated from the liver that are rich in CYP enzymes.[15] By incubating a compound with liver microsomes and an NADPH-regenerating system (which provides the necessary cofactor for CYP enzymes), we can measure the rate at which the parent compound disappears over time.[16]

Causality Behind the Protocol: The choice of liver microsomes is deliberate; the liver is the primary site of drug metabolism, and this system is cost-effective and suitable for high-throughput screening.[16][17] The inclusion of NADPH is critical as it initiates the catalytic cycle of the P450 enzymes.[15] By measuring the compound's disappearance, we can calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo hepatic clearance.[16][18]

Illustrative Data:

Compound PairScaffoldT½ (min)CLint (µL/min/mg protein)Predicted Stability
Analog A Piperidine4530.8Moderate
Analog B Pyrrolidine>120<11.5High

This is representative data. Actual results are highly dependent on the specific substitution pattern of the molecules.

Plasma Stability Assay

This assay determines a compound's stability against enzymes present in blood plasma, such as esterases and amidases.[19][20] While less common for simple piperidine or pyrrolidine cores, it is critical for compounds containing functional groups susceptible to hydrolysis, such as esters or amides, which might be attached to the heterocyclic scaffold.[21] Instability in plasma can lead to rapid clearance and poor in vivo performance.[19]

Causality Behind the Protocol: The protocol involves incubating the test compound directly with plasma from various species (human, rat, mouse) at 37°C.[19] The reaction is stopped at various time points, and the remaining parent compound is quantified. This direct approach provides a clear measure of susceptibility to plasma-borne enzymes, which is vital for interpreting in vivo pharmacokinetic data and ensuring the compound is stable enough to reach its target.[20]

Detailed Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro intrinsic clearance of a test compound using pooled liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Termination & Sampling cluster_analysis Analysis & Data Processing p1 Prepare 1µM Test Compound Working Solution i1 Pre-warm microsomes and compound in buffer at 37°C p1->i1 p2 Prepare NADPH-Regenerating System (Cofactor Solution) i2 Initiate reaction by adding Cofactor Solution p2->i2 p3 Thaw Pooled Liver Microsomes (e.g., human, rat) on ice p3->i1 i1->i2 s1 Aliquots taken at specified time points (0, 5, 15, 30, 45 min) i2->s1 s2 Stop reaction by adding ice-cold Acetonitrile with Internal Standard (IS) s1->s2 a1 Centrifuge to pellet protein s2->a1 a2 Analyze supernatant by LC-MS/MS a1->a2 a3 Quantify Parent Compound vs. IS a2->a3 a4 Calculate T½ and CLint a3->a4

Fig 2. Workflow for an in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Dilute this stock to a 1 µM working solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[13]

    • Prepare the NADPH-regenerating system solution. This typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[13] This system ensures a sustained supply of NADPH for the duration of the incubation.

    • On the day of the experiment, thaw pooled liver microsomes (e.g., human, rat) from -80°C storage on ice. Dilute to a final protein concentration of 0.5 mg/mL in the incubation buffer.[15]

  • Incubation:

    • In a 96-well plate, add the test compound working solution and the diluted microsome solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.[15]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[15]

    • The "0-minute" time point is crucial as it represents 100% of the initial compound concentration and is typically prepared by adding the stop solution before the NADPH solution.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[13]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Determine the elimination rate constant (k) by plotting the natural logarithm of the percent remaining versus time. The slope of this line is -k.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[20]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .[16]

Conclusion and Strategic Outlook

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision driven by the specific objectives of a drug discovery program.[4] While they share similar basicity, their differences in lipophilicity, conformational flexibility, and metabolic soft spots can be strategically exploited.

  • Piperidine offers a more rigid, slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction. Its metabolic liabilities, typically at the α-carbons, are well-understood and can often be mitigated by strategic blocking with groups like fluorine or by using bioisosteric replacements.[4][6][22]

  • Pyrrolidine , being smaller and more flexible, may offer advantages in certain contexts, potentially leading to improved metabolic stability and the ability to fit into different biological targets.[4]

Ultimately, an empirical approach is paramount. The robust in vitro assays detailed in this guide provide the essential data to make informed decisions. By understanding the inherent metabolic tendencies of each scaffold and quantitatively assessing the stability of specific analogs, researchers can efficiently triage compounds and guide the design of molecules with optimized pharmacokinetic profiles, increasing the probability of success in bringing novel therapeutics to the clinic.

References

  • Benchchem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • Benchchem. comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions.

  • ACS Publications. Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron | Biochemistry.

  • Creative Bioarray. Plasma Stability Assay.

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.

  • Benchchem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.

  • Creative Bioarray. Microsomal Stability Assay.

  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0.

  • Domainex. Plasma Stability Assay.

  • Charnwood Discovery. Plasma Stability In Vitro Assay.

  • Enamine. Plasma Stability Assay (human, dog, rat or mouse).docx.

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.

  • Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC.

  • Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • BioIVT. Metabolic Stability Assay Services.

  • Baran Lab. Bioisosteres v2 - Recent Trends and Tactics.

  • NIH. Experimental and theoretical investigations into the stability of cyclic aminals.

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

  • Enamine. Spirocyclic Piperidine Bioisostere.

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.

  • ResearchGate. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.

  • Creative Bioarray. In Vitro Metabolic Stability.

  • Creative Biolabs. Metabolic Stability Assay.

  • eScholarship. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.

  • ResearchGate. Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties.

  • Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.

  • ResearchGate. Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450.

  • ResearchGate. Drugs containing piperidine or pyrrolidine structure.

  • Hypha Discovery Blogs. N-glucuronidation: the human element.

  • NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.

  • NIH. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners.

  • ResearchGate. Glucuronidation, a New Metabolic Pathway for Pyrrolizidine Alkaloids.

  • Semantic Scholar. On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides.

  • PubMed. Piperine-mediated inhibition of glucuronidation activity in isolated epithelial cells of the guinea-pig small intestine: evidence that piperine lowers the endogeneous UDP-glucuronic acid content.

  • PubMed Central. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.

  • PMC. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs.

  • PMC. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition.

  • PDF. Metabolic stability and its role in the discovery of new chemical entities.

  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.

  • RSC Publishing. Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams.

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.

  • IARC Publications. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Piperidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth guidance for the safe handling and disposal of Piperidine-3-carbohydrazide. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a thorough understanding of the materials we work with. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to work with confidence and security.

A Proactive Approach to Hazard Assessment

Piperidine-3-carbohydrazide is a molecule that demands respect. Its chemical structure incorporates two key functional groups whose hazards are well-documented: the piperidine ring and the carbohydrazide moiety. A robust safety plan is built upon understanding the risks contributed by each part of the molecule.

The piperidine component is a cyclic amine, and compounds in this class are known for being flammable, corrosive, and toxic.[1][2] The carbohydrazide group, a derivative of hydrazine, carries its own set of risks, including potential toxicity if ingested and irritation to the skin and eyes.[3][4] Therefore, we must assume a combined hazard profile and handle Piperidine-3-carbohydrazide as a substance that is potentially corrosive, toxic by multiple routes of exposure (inhalation, skin contact, ingestion), and a potential fire hazard.[1][4][5]

Potential Hazard Contributing Moiety Primary Risks
Corrosivity PiperidineCauses severe skin burns and serious eye damage.[5][6]
Toxicity Piperidine, CarbohydrazideToxic in contact with skin or if inhaled; Harmful if swallowed.[4][7]
Flammability PiperidineFlammable liquid and vapor; vapors may form explosive mixtures with air.[2][7]
Irritation CarbohydrazideMay cause skin, eye, and respiratory irritation.[4][8]

The Core PPE Ensemble: A Multi-Barrier System

Personal Protective Equipment (PPE) is not merely a set of items but a systematic barrier between you and the chemical hazard. The following multi-layered approach is mandatory for handling Piperidine-3-carbohydrazide.

Primary Barrier: Direct Contact Prevention

This layer is designed to prevent the chemical from making direct contact with your skin and eyes.

  • Hand Protection: Chemical-Resistant Gloves

    • Why: The primary risk of dermal exposure is chemical burns and toxicity, as piperidine and its derivatives can be absorbed through the skin.[5]

    • Specification: Nitrile or neoprene gloves are recommended.[9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Never use latex gloves, which offer poor protection against many organic chemicals. Double-gloving is a prudent practice, especially when handling larger quantities.

  • Eye and Face Protection: Goggles and Face Shield

    • Why: The risk of severe, irreversible eye damage from a splash is significant.[6] Standard safety glasses are insufficient.

    • Specification: Indirect-vent, splash-resistant chemical goggles that seal around the eyes are required.[3] These must be worn in combination with a full-face shield to protect against splashes to the entire face.[9]

Secondary Barrier: Body and Clothing Protection

This layer protects your skin and personal clothing from contamination during spills or splashes.

  • Body Protection: Flame-Retardant, Chemical-Resistant Lab Coat

    • Why: A standard cotton lab coat offers minimal protection from a significant splash and is not flame-retardant. Given the flammability of the piperidine moiety, a flame-retardant (FR) and chemical-resistant lab coat is essential.[7]

    • Specification: The lab coat should have a high collar and elasticized or knit cuffs to ensure a snug fit and prevent chemicals from entering the sleeves. It must be kept fully buttoned.

Tertiary Barrier: Engineering Controls & Respiratory Protection

This layer focuses on controlling the work environment to prevent inhalation of vapors or dust.

  • Engineering Control: Certified Chemical Fume Hood

    • Why: Piperidine-3-carbohydrazide must be handled in a manner that prevents its vapors or dust from entering the ambient air, as inhalation can be toxic.[5]

    • Specification: All weighing, transferring, and experimental procedures involving this compound must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[8][10]

  • Respiratory Protection

    • Why: While the fume hood is the primary control, respiratory protection is a necessary backup for emergencies, such as a large spill or a failure of the ventilation system.[9]

    • Specification: In situations where the Permissible Exposure Limit (PEL) may be exceeded, a NIOSH-approved respirator is required.[9] For significant events, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[9] All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing.

Procedural Workflow for Safe Handling

A disciplined workflow is critical to ensuring safety from the moment you enter the lab until your work is complete.

G cluster_prep Preparation Phase cluster_handle Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Chemicals, Glassware, Waste Container) prep1->prep2 prep3 Don Full PPE (Gloves, Lab Coat, Goggles, Face Shield) prep2->prep3 handle1 Carefully Weigh/Transfer Piperidine-3-carbohydrazide prep3->handle1 Begin Work handle2 Perform Experimental Procedure handle1->handle2 clean1 Segregate Contaminated Waste (See Disposal Protocol) handle2->clean1 Complete Work clean2 Decontaminate Workspace & Glassware clean1->clean2 clean3 Doff PPE Correctly (Gloves last) clean2->clean3 clean4 Wash Hands & Arms Thoroughly clean3->clean4

Caption: Step-by-step workflow for handling Piperidine-3-carbohydrazide.

Emergency Response & Decontamination

Preparedness is paramount. In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing while under an emergency safety shower.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth thoroughly with water.[10] Seek immediate medical attention.[12]

  • Spill Cleanup: Evacuate the immediate area. Wear full PPE, including respiratory protection if necessary. For solid spills, carefully sweep or use a HEPA-filtered vacuum to avoid generating dust.[13] For liquid spills, cover with an inert absorbent material like sand or vermiculite.[10] Collect all material into a clearly labeled, sealed container for hazardous waste disposal.[8]

Waste Disposal Protocol

All materials contaminated with Piperidine-3-carbohydrazide must be treated as hazardous waste. Cross-contamination of waste streams is a serious compliance and safety issue.

The Golden Rule of Disposal: When in doubt, treat it as hazardous.

G cluster_haz Hazardous Waste Stream start Item for Disposal (e.g., PPE, Glassware, Excess Chemical) decision Is it contaminated with Piperidine-3-carbohydrazide? start->decision haz_container Place in Designated, Labeled, & Sealed Hazardous Waste Container decision->haz_container  Yes   non_haz Dispose in Appropriate Non-Hazardous Waste Stream (e.g., Regular Trash, Glass Waste) decision->non_haz  No   haz_storage Store in Secure Satellite Accumulation Area haz_container->haz_storage haz_pickup Arrange for Pickup by Licensed Waste Contractor haz_storage->haz_pickup

Caption: Decision workflow for the disposal of laboratory materials.

Step-by-Step Disposal Plan:

  • Segregation: At the point of generation, all waste containing Piperidine-3-carbohydrazide, including contaminated gloves, pipette tips, vials, and excess chemical, must be collected in a designated hazardous waste container.[8]

  • Labeling: The container must be made of compatible material, kept securely closed, and clearly labeled with "Hazardous Waste" and the full chemical name: "Piperidine-3-carbohydrazide."[8]

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[8]

  • Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed environmental waste management contractor.[8] Never dispose of this chemical down the drain or in the regular trash.[13]

References

  • Hydrazine - Wikipedia. (n.d.).
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • AmericanBio. (2015, February 23). PIPERIDINE.
  • Hydrazine - Risk Management and Safety. (n.d.).
  • 7 - Safety Data Sheet. (n.d.).
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Apollo Scientific. (n.d.). Pyridine-3-carbohydrazide.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Benchchem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.).
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Piperidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.